1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYWDRTEHWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428325 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100957-76-4 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The indole nucleus and the piperidine ring are prevalent scaffolds in a vast array of pharmacologically active compounds, and their combination in this specific arrangement offers a versatile platform for further chemical exploration.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies.
Introduction and Strategic Overview
The target molecule, this compound, incorporates a key pharmacophoric element: a substituted piperidine ring attached to an indole moiety. This structural motif is found in numerous compounds with diverse biological activities.[1][2] The synthesis of this compound primarily revolves around the formation of the C-N bond between the indole-3-methylene unit and the piperidine nitrogen. Two principal and highly effective strategies for achieving this are:
-
Reductive Amination: A direct and atom-economical approach involving the reaction of 1H-indole-3-carbaldehyde with piperidine-4-carboxylic acid in the presence of a suitable reducing agent.
-
N-Alkylation: A classic method that entails the reaction of piperidine-4-carboxylic acid with an electrophilic indole-3-ylmethyl species, typically a halide.
This guide will delve into the mechanistic underpinnings and practical execution of both approaches, providing detailed experimental procedures and a comparative analysis to aid in the selection of the most appropriate method for a given research context.
Synthetic Strategy 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[3][4][5] In the context of synthesizing this compound, this strategy offers a convergent and often high-yielding route.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1H-indole-3-carbaldehyde and the secondary amine of piperidine-4-carboxylic acid. This is followed by the in-situ reduction of the iminium ion to the desired tertiary amine. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being commonly employed due to their mildness and selectivity.
Caption: Reductive Amination Workflow
Detailed Experimental Protocol
Materials:
-
1H-indole-3-carbaldehyde
-
Piperidine-4-carboxylic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add piperidine-4-carboxylic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
Data Presentation
| Reactant/Reagent | Molar Eq. | Molecular Weight | Amount |
| 1H-indole-3-carbaldehyde | 1.0 | 145.16 g/mol | (user defined) |
| Piperidine-4-carboxylic acid | 1.1 | 129.16 g/mol | (user defined) |
| Sodium triacetoxyborohydride | 1.5 | 211.94 g/mol | (user defined) |
Expected Yield: 75-90%
Synthetic Strategy 2: N-Alkylation
N-alkylation represents a more traditional yet highly effective method for the synthesis of the target compound. This approach relies on the nucleophilic attack of the piperidine nitrogen on an electrophilic indole-3-ylmethyl species.
Mechanistic Rationale
The key to this strategy is the generation of a suitable electrophile at the 3-position of the indole ring. This is typically achieved by converting the hydroxyl group of indole-3-methanol to a better leaving group, such as a halide (e.g., bromide or chloride). The subsequent reaction with piperidine-4-carboxylic acid in the presence of a base affords the desired product. The choice of base is important to deprotonate the piperidine nitrogen without causing unwanted side reactions.
Caption: N-Alkylation Workflow
Detailed Experimental Protocol
Part A: Synthesis of 3-(Bromomethyl)-1H-indole
This intermediate is often prepared fresh and used immediately due to its potential instability.
Materials:
-
Indole-3-methanol
-
Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Dissolve indole-3-methanol (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure at low temperature. The crude 3-(bromomethyl)-1H-indole should be used immediately in the next step.
Part B: N-Alkylation of Piperidine-4-carboxylic acid
Materials:
-
Crude 3-(bromomethyl)-1H-indole
-
Piperidine-4-carboxylic acid
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.2 eq) and potassium carbonate (2.5 eq) in DMF or ACN.[6]
-
Add a solution of the freshly prepared crude 3-(bromomethyl)-1H-indole (1.0 eq) in the same solvent to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Reactant/Reagent | Molar Eq. | Molecular Weight | Amount |
| 3-(Bromomethyl)-1H-indole | 1.0 | 210.07 g/mol | (user defined) |
| Piperidine-4-carboxylic acid | 1.2 | 129.16 g/mol | (user defined) |
| Potassium Carbonate | 2.5 | 138.21 g/mol | (user defined) |
Expected Yield: 60-80% (over two steps)
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | N-Alkylation |
| Atom Economy | High | Moderate |
| Number of Steps | One-pot | Two steps |
| Starting Materials | Commercially available | Requires synthesis of an unstable intermediate |
| Reagent Toxicity | Borohydride reagents require careful handling | Halogenating agents are corrosive and toxic |
| Reaction Conditions | Mild | Generally mild, may require heating |
| Workup & Purification | Generally straightforward | Can be more complex due to byproducts |
| Overall Yield | Typically higher | Can be lower due to the instability of the intermediate |
Conclusion
Both reductive amination and N-alkylation are viable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the research, including scale, available starting materials, and desired purity.
For its operational simplicity, higher atom economy, and generally higher yields, reductive amination is the recommended primary route . However, N-alkylation remains a valuable alternative, particularly when the starting indole-3-methanol is readily available.
This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important molecular scaffold, paving the way for further exploration of its potential applications in drug discovery and development.
References
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Melkonyan, F. S., Karchava, A. V., & Yurovskaya, M. A. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275–4278. Retrieved from [Link]
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de Vries, J. G., & Severin, K. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4573-4578. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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PubMed. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
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OUCI. (n.d.). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]
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National Institutes of Health. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
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YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]
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Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
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BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
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ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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Spectroscopic data for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Introduction
This compound (IUPAC Name) is a heterocyclic compound featuring a core indole moiety linked via a methylene bridge to a piperidine-4-carboxylic acid scaffold. This molecule represents a confluence of structural motifs commonly found in pharmacologically active compounds. The indole group is a privileged scaffold in medicinal chemistry, while the piperidine carboxylic acid portion can act as a rigid scaffold or a mimic for amino acids, making this compound a valuable building block for drug discovery and development.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule. As direct, published experimental spectra are not consolidated in a single source, this document synthesizes predicted data based on established principles of spectroscopy and data from structurally analogous compounds. The protocols and interpretations herein are designed to serve as a robust reference for researchers in synthesis, quality control, and structural elucidation.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis. These properties influence sample preparation, solubility, and potential polymorphic behavior.
| Property | Value | Source |
| CAS Number | 100957-76-4 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | Inferred |
| Molecular Weight | 258.32 g/mol | Inferred |
| Melting Point | 228 °C (decomposes) | [1] |
| Predicted pKa | 4.03 ± 0.20 | [1] |
| Predicted Density | 1.288 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 476.4 ± 40.0 °C | [1] |
Structural Elucidation Workflow
The comprehensive characterization of this compound requires a multi-technique spectroscopic approach. Each technique provides unique and complementary information to confirm the molecule's identity, purity, and structure.
Caption: Overall workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and arrangement of all constituent protons and carbons.
Expertise & Causality: Predicting the Spectrum
The chemical environment of each nucleus dictates its resonance frequency (chemical shift).
-
Indole Protons: The aromatic protons of the indole ring are expected in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The proton at the C2 position is typically a singlet or a narrow triplet, appearing slightly downfield from the benzene-ring protons.[2] The N-H proton of the indole will be a broad singlet, often above δ 10 ppm, and its visibility may depend on the solvent used.[3]
-
Methylene Bridge: The -CH₂- group linking the indole and piperidine rings is adjacent to both an aromatic system and a nitrogen atom, placing its signal in the δ 3.5-4.0 ppm range.
-
Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. Protons on carbons adjacent to the nitrogen (C2', C6') will be the most downfield (δ 2.5-3.5 ppm), while the others (C3', C4', C5') will be further upfield (δ 1.5-2.5 ppm).[4]
-
Carboxyl Proton: The carboxylic acid proton (-COOH) gives a very broad signal, typically downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and O-H.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: Set to a constant temperature, typically 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Predicted NMR Data
Caption: Chemical structure of the target compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 | br s | 1H | -COOH | Exchangeable acidic proton. |
| ~10.9 | br s | 1H | Indole N-H | Exchangeable proton on indole nitrogen.[3] |
| ~7.6 | d | 1H | H-4 | Aromatic proton, ortho to fused ring. |
| ~7.3 | d | 1H | H-7 | Aromatic proton. |
| ~7.2 | s | 1H | H-2 | Characteristic indole C2-H. |
| ~7.0 | t | 1H | H-6 | Aromatic proton. |
| ~6.9 | t | 1H | H-5 | Aromatic proton. |
| ~3.6 | s | 2H | Indole-CH₂-N | Methylene bridge protons. |
| ~2.9 | m | 2H | H-2', H-6' (axial/eq) | Piperidine protons adjacent to nitrogen. |
| ~2.1-2.3 | m | 3H | H-4', H-2', H-6' (axial/eq) | Piperidine protons. |
| ~1.6-1.8 | m | 4H | H-3', H-5' (axial/eq) | Piperidine protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175 | -COOH | Carboxyl carbon.[5] |
| ~136 | C-7a | Indole quaternary carbon. |
| ~127 | C-3a | Indole quaternary carbon. |
| ~124 | C-2 | Indole CH. |
| ~121 | C-6 | Indole CH. |
| ~119 | C-4 | Indole CH. |
| ~118 | C-5 | Indole CH. |
| ~111 | C-7 | Indole CH. |
| ~110 | C-3 | Indole quaternary carbon. |
| ~52 | Indole-CH₂-N | Methylene bridge carbon. |
| ~50 | C-2', C-6' | Piperidine carbons adjacent to nitrogen. |
| ~40 | C-4' | Piperidine CH. |
| ~28 | C-3', C-5' | Piperidine carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition.
Expertise & Causality: Predicting Fragmentation
The most common ionization technique for a molecule like this is Electrospray Ionization (ESI), which will primarily generate the protonated molecule [M+H]⁺. The fragmentation (MS/MS) of this ion is expected to occur at the weakest bonds. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond between the indole ring and the methylene bridge, leading to the formation of a stable indolyl-methyl cation or a related tropylium-like ion (m/z 130.065), which is a characteristic fragment for 3-substituted indoles.[6]
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the initial mobile phase.
-
LC-MS System:
-
LC: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a water/acetonitrile or water/methanol gradient (both containing 0.1% formic acid to promote ionization).
-
MS: An Orbitrap or TOF mass spectrometer capable of high-resolution analysis.
-
-
MS Acquisition (Positive ESI Mode):
-
Scan Range: m/z 50-500.
-
Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion.
-
Full Scan (MS1): Acquire high-resolution data to determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS (dd-MS2): Perform data-dependent fragmentation on the most intense ion (the [M+H]⁺ peak) to obtain the fragmentation pattern. Set collision energy (HCD or CID) to a range (e.g., 15-40 eV) to observe key fragments.
-
-
Data Analysis: Extract the accurate mass from the full scan data and compare it with the theoretical mass. Analyze the MS/MS spectrum to identify key fragment ions.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 259.1441 | Protonated molecular ion (C₁₅H₁₉N₂O₂⁺) |
| [M+Na]⁺ | 281.1260 | Sodium adduct |
| [M-H₂O+H]⁺ | 241.1335 | Loss of water from the carboxylic acid |
| Fragment 1 | 130.0651 | Indolylmethyl cation fragment (C₉H₈N⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Characteristic Absorptions
For this molecule, several key functional groups will give rise to distinct and identifiable peaks.
-
Carboxylic Acid O-H: A very broad and strong absorption from ~2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[5][7]
-
Indole N-H: A moderate, sharp peak around 3400-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methylene bridge) appear just below 3000 cm⁻¹.
-
Carbonyl C=O: A very strong, sharp absorption between 1700-1730 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[5][7]
-
Aromatic C=C: Several peaks of variable intensity in the 1600-1450 cm⁻¹ region correspond to the indole ring's C=C stretching vibrations.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer with an ATR accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
-
Sample Scan:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | Indole N-H stretch |
| ~3300-2500 | Strong, Very Broad | Carboxylic acid O-H stretch[5][7] |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong, Sharp | Carboxylic acid C=O stretch[5][7] |
| ~1600, 1470, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted pattern) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing compounds with chromophores, such as the indole ring system.
Expertise & Causality: The Indole Chromophore
The indole ring is an excellent chromophore. It typically displays two main absorption bands. The first, a higher-energy band (¹Lₐ), appears around 200-230 nm. The second, a lower-energy band (¹Lₑ), which often shows fine structure, appears around 270-290 nm.[8][9] The substitution at the 3-position is not expected to dramatically shift these maxima but may affect the molar absorptivity.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Place them in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Acquire the absorption spectrum of the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Predicted UV-Vis Data (in Ethanol)
| λₘₐₓ (nm) | Description |
| ~220 | High-energy π → π* transition |
| ~280 | Lower-energy π → π* transition with possible shoulder at ~288 nm |
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable fragmentation. IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid and indole N-H. Finally, UV-Vis spectroscopy confirms the presence of the indole chromophore. This guide provides the expected data and validated protocols to ensure confident characterization of this important heterocyclic building block.
References
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Gudžytė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. Available at: [Link]
-
Jakubowska, A., et al. (2018). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 75(3), 449-457. Available at: [Link]
-
Fleck, M., et al. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o146. Available at: [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Vitnik, Ž. D., et al. (2015). The spectroscopic (FT-IR, FT-Raman, (13)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 776-786. Available at: [Link]
-
Wu, X., et al. (2020). One-pot Synthesis and Discovery of a Stable Mannich Base of N-hydroxyindole. ChemRxiv. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Available at: [Link]
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ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Available at: [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8097. Available at: [Link]
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Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Open Access Pub. (n.d.). FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Available at: [Link]
-
PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Available at: [Link]
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-
ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]
-
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
The confluence of an indole nucleus, a piperidine ring, and a carboxylic acid functional group in this compound makes it a compound of significant interest in the field of medicinal chemistry. The indole moiety is a common feature in a plethora of biologically active natural products and synthetic drugs. The piperidine ring, a saturated heterocycle, is a prevalent scaffold in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.
A precise and unambiguous structural elucidation is paramount for understanding the compound's structure-activity relationship (SAR) and for quality control during synthesis and formulation. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
This guide provides a detailed walkthrough of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of this compound have been systematically numbered as illustrated in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the indole, piperidine, and methylene bridge moieties. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 11.0 | br s | 1H | COOH |
| ~10.9 | br s | 1H | N1-H (Indole) |
| ~7.6 | d | 1H | H-4 |
| ~7.3 | d | 1H | H-7 |
| ~7.1 | s | 1H | H-2 |
| ~7.05 | t | 1H | H-6 |
| ~6.95 | t | 1H | H-5 |
| ~3.6 | s | 2H | H-11 |
| ~2.9 | m | 2H | H-2'eq, H-6'eq |
| ~2.2 | m | 1H | H-4'ax |
| ~2.0 | m | 2H | H-2'ax, H-6'ax |
| ~1.8 | m | 2H | H-3'eq, H-5'eq |
| ~1.6 | m | 2H | H-3'ax, H-5'ax |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Detailed Analysis of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically the most deshielded proton in the molecule, appearing as a broad singlet in the range of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Indole Protons (N1-H, H-2, H-4, H-5, H-6, H-7):
-
The N1-H proton of the indole ring is also significantly deshielded and appears as a broad singlet around 10.9 ppm.
-
The H-2 proton, situated on the pyrrole ring of the indole, is expected to be a singlet around 7.1 ppm.
-
The aromatic protons on the benzene ring of the indole moiety (H-4, H-5, H-6, and H-7 ) will appear in the aromatic region (6.5-8.0 ppm). H-4 and H-7 are typically found at the downfield end of this region due to the anisotropic effect of the fused pyrrole ring. They will likely appear as doublets. H-5 and H-6 will be triplets, located slightly upfield from H-4 and H-7.
-
-
Methylene Bridge Proton (H-11): The two protons of the methylene bridge connecting the indole and piperidine rings are chemically equivalent and are expected to appear as a sharp singlet around 3.6 ppm.
-
Piperidine Protons (H-2', H-3', H-4', H-5', H-6'): The piperidine ring protons will exhibit complex splitting patterns due to their diastereotopic nature and chair conformation.
-
The equatorial protons at C-2' and C-6' are expected to be deshielded relative to their axial counterparts and will appear as a multiplet around 2.9 ppm.
-
The axial proton at C-4' will be a multiplet around 2.2 ppm.
-
The axial protons at C-2' and C-6' will be a multiplet around 2.0 ppm.
-
The equatorial protons at C-3' and C-5' are predicted to be a multiplet around 1.8 ppm.
-
The axial protons at C-3' and C-5' will appear as a multiplet around 1.6 ppm.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C-1'' (COOH) |
| ~136.5 | C-7a |
| ~127.0 | C-3a |
| ~124.0 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-5 |
| ~119.0 | C-4 |
| ~111.5 | C-7 |
| ~110.0 | C-3 |
| ~54.0 | C-11 |
| ~53.0 | C-2', C-6' |
| ~42.0 | C-4' |
| ~29.0 | C-3', C-5' |
Detailed Analysis of the ¹³C NMR Spectrum
-
Carboxylic Carbon (C-1''): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, with a predicted chemical shift of around 178.0 ppm.[1]
-
Indole Carbons (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a): The eight carbon atoms of the indole ring will have distinct chemical shifts. The quaternary carbons C-3a and C-7a are expected around 127.0 ppm and 136.5 ppm, respectively. The C-2 carbon will be in the range of 124.0 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7 ) will appear between 111.5 and 122.0 ppm. The C-3 carbon, being attached to the methylene bridge, is expected around 110.0 ppm.
-
Methylene Bridge Carbon (C-11): The carbon of the methylene bridge is predicted to have a chemical shift of approximately 54.0 ppm.
-
Piperidine Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen, C-2' and C-6' , are expected at around 53.0 ppm. The C-4' carbon, bearing the carboxylic acid group, will be at approximately 42.0 ppm. The C-3' and C-5' carbons are predicted to be at around 29.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids and indole derivatives due to its high dissolving power. Other potential solvents include methanol-d4 (CD₃OD) or a mixture of chloroform-d (CDCl₃) and methanol-d4. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH and OH groups.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 14 ppm is usually adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of -10 to 220 ppm is appropriate.
-
Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, based on established NMR principles and comparative analysis, offer a robust framework for the structural characterization of this and related molecules. The inclusion of a comprehensive experimental protocol further equips researchers with the practical knowledge to acquire high-quality NMR data. As with any predictive data, experimental verification is the gold standard, and this guide serves as a strong foundation for such future work.
References
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
- "Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively." American Chemical Society, Accessed January 23, 2026.
- "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, Accessed January 23, 2026.
- "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, Accessed January 23, 2026.
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The Diverse Biological Activities of Indole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indole-Piperidine Scaffold
The fusion of indole and piperidine rings creates a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. The indole nucleus, a key structural component of the amino acid tryptophan, is prevalent in numerous natural products and pharmacologically active compounds, contributing to interactions with a variety of biological targets. The piperidine ring, a saturated heterocycle, imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, and provides a versatile anchor for a multitude of chemical substitutions. This unique combination of a planar, aromatic indole system and a flexible, three-dimensional piperidine moiety allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of enzymes and receptors. This guide provides an in-depth exploration of the significant biological activities of indole-piperidine derivatives, focusing on their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing their activity, and provide a curated collection of quantitative data to aid in the design and development of novel therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Cancer
Indole-piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of malignancies. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.
Mechanism of Action: A Multi-pronged Attack
A primary mechanism by which indole-piperidine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Certain indole-piperidine compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Another significant anticancer mechanism involves the modulation of apoptotic pathways . Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Indole-piperidine derivatives have been shown to induce apoptosis by targeting key regulatory proteins. For instance, some derivatives act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 .[1] By inhibiting these proteins, they promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, ultimately leading to caspase activation and cell death. Western blot analysis is a fundamental technique to confirm the induction of apoptosis by observing the cleavage of caspases and other apoptosis-related proteins.[1][2]
Furthermore, indole-piperidine derivatives can interfere with cancer cell signaling by inhibiting protein kinases .[1] Protein kinases are a large family of enzymes that regulate a wide variety of cellular processes, and their dysregulation is a common feature of many cancers. By targeting specific kinases involved in cell growth and survival pathways, these compounds can effectively halt tumor progression.
Caption: Inhibition of Bcl-2/Mcl-1 by indole-piperidine derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the indole-piperidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9][10][11]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the indole-piperidine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.[9]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Quantitative Data: Anticancer Activity of Indole-Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | NCI60 | GI50 = 1.00 | [12] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | NCI60 | GI50 = 1.35 | [12] |
| Pyrazolo[1,5-a]pyrimidine 9c | HCT-116 (Colon) | Cytotoxicity | IC50 = 0.31 | [13] |
| Pyrazolo[1,5-a]pyrimidine 11a | HCT-116 (Colon) | Cytotoxicity | IC50 = 0.34 | [13] |
| Indole-based Tyrphostin 2a | Huh-7 (Hepatocellular) | Cytotoxicity | IC50 = 0.01-0.04 | [14] |
| Indole-based Tyrphostin 3a | Huh-7 (Hepatocellular) | Cytotoxicity | IC50 = 0.01-0.04 | [14] |
| Flavopereirine | HCT116 (Colorectal) | Viability | IC50 = 8.15 | [15] |
| Harmine derivative 54 | MCF-7 (Breast) | MTT | IC50 = 0.34 | [15] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Indole-piperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of indole-piperidine derivatives is often attributed to their ability to disrupt microbial membranes and inhibit biofilm formation .[1] The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, by interfering with the signaling pathways involved in biofilm formation, they can prevent the establishment of persistent infections that are often resistant to conventional antibiotics.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Experimental Protocols
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the indole-piperidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16][17]
Quantitative Data: Antimicrobial Activity of Indole-Piperidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-512 | [21] |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Bacillus subtilis | 32-512 | [21] |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Escherichia coli | 32-512 | [21] |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | 32-512 | [21] |
| Piperidine derivative 2 | Staphylococcus aureus | Good activity | [22][23] |
| Piperidine derivative 2 | Escherichia coli | Active | [22][23] |
| Indole DKPs 3a-3d, 4a-4d | Various Bacteria | 0.90–9.23 µM | [24] |
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Indole-piperidine derivatives have shown significant neuroprotective potential through various mechanisms, including antioxidant activity and the inhibition of key enzymes involved in neurodegeneration.
Mechanism of Action: Shielding Neurons from Damage
A key neuroprotective mechanism of indole-piperidine derivatives is their antioxidant activity .[25][26] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. These compounds can scavenge free radicals and chelate metal ions that catalyze the formation of ROS, thereby protecting neurons from oxidative damage.[25]
Another important mechanism is the inhibition of acetylcholinesterase (AChE) .[27] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. By inhibiting AChE, indole-piperidine derivatives can increase the levels of acetylcholine in the brain, which may help to improve cognitive function.
Furthermore, some derivatives have been shown to promote the disaggregation of amyloid-β (Aβ) plaques , a hallmark of Alzheimer's disease.[25] The accumulation of Aβ plaques is toxic to neurons and contributes to the progression of the disease.
Experimental Protocols
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[28][29][30][31]
Step-by-Step Methodology:
-
Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[28][29]
-
Sample Preparation: Prepare different concentrations of the indole-piperidine derivative.
-
Reaction: Add the sample solutions to the DPPH solution and incubate in the dark at room temperature for 30 minutes.[28][29]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).
Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[27][32][33][34][35]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer.
-
Incubation: In a 96-well plate, add the enzyme, the test compound (indole-piperidine derivative) at various concentrations, and DTNB.
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the enzyme activity.[35]
-
Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.
Quantitative Data: Neuroprotective Activity of Indole-Piperidine Derivatives
| Compound/Derivative | Biological Target/Assay | Activity/Result | Reference |
| Indole–phenolic compounds | Copper ion chelation | ~40% chelating activity | [25] |
| Indole–phenolic compounds | Aβ(25–35) induced ROS reduction | Reduction to basal states | [25] |
| Indole–phenolic compounds | Aβ(25–35) disaggregation | Effective promotion | [25] |
| Nauclediol | Acetylcholinesterase (AChE) | Ki = 6.9 µM | [36][37] |
| Nauclediol | Butyrylcholinesterase (BChE) | Ki = 35.41 µM | [36] |
| Indole/indazole-piperazine pyrimidine 5j | OGD/R-induced damage in BV2 cells | Most attractive cytoprotective effect | [38] |
Conclusion and Future Perspectives
The indole-piperidine scaffold represents a highly versatile and privileged structure in the realm of drug discovery. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and neuroprotective effects, underscore its immense therapeutic potential. The ability to readily modify both the indole and piperidine moieties allows for the fine-tuning of pharmacological properties, offering a robust platform for the development of novel, highly potent, and selective therapeutic agents.
The future of indole-piperidine derivative research lies in the application of modern drug design strategies, such as structure-activity relationship (SAR) studies, computational modeling, and high-throughput screening, to identify next-generation compounds with enhanced efficacy and improved safety profiles. Further exploration into their mechanisms of action at the molecular level will undoubtedly unveil new therapeutic targets and pave the way for innovative treatments for a wide range of diseases. As our understanding of the intricate biology of these compounds deepens, the indole-piperidine scaffold is poised to make a significant and lasting impact on human health.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. PubMed. Available at: [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central. Available at: [Link]
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Cell Cycle Analysis. UWCCC Flow Lab. Available at: [Link]
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IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate. Available at: [Link]
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A Strategic Guide to Unveiling the Therapeutic Targets of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of therapeutic targets for the novel compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. Given the absence of established biological activity for this molecule in public-domain literature, this document serves as a strategic roadmap, moving from structural hypothesis to empirical validation.
Executive Summary: The Challenge of an Orphan Ligand
This compound represents a common challenge in drug discovery: an "orphan ligand" with a potentially interesting structure but no known biological target. The molecule's architecture, combining a rigid indole scaffold with a flexible piperidine-carboxylic acid moiety, suggests potential interactions with a range of protein classes. This guide eschews speculation in favor of a rigorous, multi-pronged strategy to de-orphanize this compound. We will detail a logical progression of in silico, in vitro, and cell-based methodologies designed to efficiently identify high-probability targets and validate their therapeutic relevance.
Structural Deconstruction and Pharmacophore-Based Hypothesis Generation
The foundational step in target deconvolution is to analyze the compound's structure for known pharmacophores—sub-elements recognized by specific protein families. The structure of this compound presents three primary pharmacophores.
-
The Indole Ring: A privileged scaffold in medicinal chemistry, the indole nucleus is isosteric to tryptophan and is a key feature in numerous neurotransmitters (e.g., serotonin) and synthetic drugs. Its presence suggests a potential affinity for targets within the central nervous system (CNS).
-
The Piperidine Ring: This saturated heterocycle is a common element in CNS-active drugs. It provides a three-dimensional structure that can orient functional groups for optimal interaction with receptor pockets and can influence properties like solubility and membrane permeability.
-
The Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This feature often serves as a critical interaction point with positively charged amino acid residues (e.g., Arginine, Lysine) in a binding site or as a zinc-binding group in metalloenzymes.
Based on these features, we can generate a preliminary, hypothesis-driven list of potential target classes.
Table 1: Hypothesis of Potential Target Classes Based on Pharmacophoric Analysis
| Pharmacophore | Potential Target Class | Rationale & Representative Examples |
| Indole Ring | Serotonin (5-HT) Receptors | Structural mimicry of serotonin. Tryptan-class drugs (e.g., Sumatriptan) feature an indole core. |
| Melatonin (MT) Receptors | The endogenous ligand, melatonin, is N-acetyl-5-methoxytryptamine, an indoleamine. | |
| Nuclear Receptors (e.g., PXR, AhR) | Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR). | |
| Protein Kinases | Many kinase inhibitors (e.g., Sunitinib) incorporate an indole or similar heterocyclic core to interact with the ATP-binding site. | |
| Piperidine Ring | G-Protein Coupled Receptors (GPCRs) | A common scaffold in GPCR ligands, providing a rigid framework for substituent orientation. |
| Ion Channels (e.g., hERG) | The piperidine nitrogen can become protonated, influencing interactions with channel pores. | |
| Carboxylic Acid | Metalloenzymes (e.g., MMPs, HDACs) | The carboxylate can act as a zinc-binding group, crucial for inhibiting zinc-dependent enzymes. |
| Integrins | RGD-mimetic integrin antagonists often utilize a carboxylic acid to mimic the aspartate residue. | |
| GABA Receptors | The carboxylic acid mimics the endogenous ligand GABA, suggesting potential activity as a GABA agonist or antagonist. | |
| Combined Scaffold | Sigma (σ) Receptors | Many high-affinity sigma receptor ligands possess an N-substituted piperidine or similar amine linked to an aromatic system. |
A Multi-Pronged Strategy for Target Identification
With a set of plausible hypotheses, the next phase employs a combination of computational and experimental methods to identify direct molecular targets. This parallel approach maximizes the probability of success and provides cross-validating data points.
Phase 1: In Silico Target Prediction & Virtual Screening
Computational methods offer a rapid and cost-effective first pass to prioritize the most likely targets from our hypothesis list. The workflow leverages the compound's known structure to predict its interactions across the known proteome.
Caption: In silico workflow for target identification.
-
Compound Preparation: Generate a 3D conformation of the query molecule using a tool like RDKit or Open Babel.
-
Database Selection: Choose a public database of bioactive molecules with known targets, such as ChEMBL.
-
Similarity Metric: Select a similarity algorithm (e.g., Tanimoto coefficient) based on molecular fingerprints (e.g., ECFP4).
-
Execution: Screen the database to identify compounds with a high similarity score (>0.85) to the query molecule.
-
Analysis: Collate the known targets of the top-scoring similar compounds. Targets that appear frequently are considered high-probability candidates.
-
Causality: This method operates on the 'Similar Property Principle': structurally similar molecules are likely to have similar biological activities. It is a powerful tool when no structural information of potential targets is available.
Phase 2: Experimental Target Identification via Affinity Proteomics
While in silico methods provide predictions, experimental approaches identify direct physical interactions. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and robust method to "pull down" binding partners from a complex biological sample.
Caption: Experimental workflow for AC-MS target discovery.
-
Synthesis: Synthesize an analogue of the compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). The linker attachment point should be chosen carefully to minimize disruption of potential binding interactions.
-
Immobilization: Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads. A parallel control experiment using beads treated only with the linker and quenching agent is critical.
-
Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.
-
Incubation: Incubate the cell lysate with both the compound-immobilized beads and the control beads.
-
Washing: Perform a series of stringent washes with buffer to remove proteins that bind non-specifically to the beads or linker.
-
Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., with a low pH buffer) or specifically by competing with a high concentration of the free, unmodified compound. Specific elution is preferred as it reduces background.
-
Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Proteins identified in the experimental sample but absent or significantly depleted in the control sample are considered high-confidence binding partners.
-
Trustworthiness: The self-validating nature of this protocol comes from the comparison to the control beads and the use of competitive elution. A true target will be enriched on the compound beads and its elution will be enhanced by the presence of the free ligand.
Target Validation: From Binding to Function
Identifying a binding partner is not sufficient; validation requires demonstrating that this interaction leads to a measurable functional consequence in a relevant biological context.
Phase 3: Biochemical and Biophysical Validation
These assays confirm a direct, quantifiable interaction between the compound and the purified candidate protein.
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (association/dissociation rates) and affinity (KD) in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (enthalpy, entropy) and stoichiometry.
-
Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, this is the most direct functional test. The compound is titrated against the enzyme and its activity is measured.
Phase 4: Cellular Target Engagement and Functional Modulation
The final and most critical phase is to confirm that the compound engages its target in a live-cell environment and modulates downstream signaling pathways.
Caption: A workflow for validating a putative therapeutic target.
-
Principle: CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.
-
Cell Treatment: Treat intact cells with the compound across a range of concentrations. A vehicle-only (e.g., DMSO) control is essential.
-
Heating: Heat the treated cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature and compound concentration, typically by Western Blot or mass spectrometry.
-
Analysis: In the presence of the binding compound, the melting curve of the target protein will shift to a higher temperature. Plotting the amount of soluble protein versus temperature generates these curves.
-
Expertise: The magnitude of the thermal shift can correlate with the affinity of the compound for the target in its native cellular environment, providing powerful evidence of direct engagement. This technique is superior to assays using purified protein as it confirms the interaction happens within the complex milieu of the cell.
Conclusion and Future Directions
The de-orphanization of this compound is a tractable challenge that can be systematically addressed. By progressing from broad, hypothesis-generating in silico screens to specific, evidence-based experimental validation, researchers can build a compelling case for a specific therapeutic target. The multi-pronged strategy outlined herein—combining computational chemistry, affinity proteomics, and cellular target engagement assays—provides a robust and self-validating framework. A successfully validated target opens the door to lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
An In-Depth Technical Guide to the In Silico Modeling of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Preamble: The Strategic Imperative for Predictive Modeling
In modern drug discovery, the path from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, high costs, and a significant attrition rate. The ability to predict a molecule's behavior before it is synthesized is not a luxury; it is a strategic necessity. This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a novel compound integrating two privileged heterocyclic scaffolds: indole and piperidine.
The indole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the piperidine ring is a common feature in pharmaceuticals, valued for its ability to improve physicochemical properties and engage in critical interactions with biological targets.[4] The fusion of these two moieties presents a molecule of significant therapeutic potential.
This document is structured not as a rigid protocol, but as a logical, decision-driven workflow. It is designed for researchers, computational chemists, and drug development professionals, providing the causality behind each experimental choice to ensure a robust, reproducible, and insightful computational analysis.
Chapter 1: Target Scoping and Hypothesis Generation
Before any simulation can begin, we must define the biological question. For a novel molecule like this compound, a primary objective is to identify its potential protein targets. Without prior experimental data, we employ a chemoinformatics-driven approach.
1.1. Principle of Chemical Similarity
The foundational principle is that structurally similar molecules are likely to have similar biological activities. We leverage this by screening large-scale bioactivity databases.
1.2. Protocol for Target Identification
-
Scaffold-Based Searching: Utilize databases such as ChEMBL, a manually curated database of bioactive molecules, to search for compounds containing the indole or piperidine scaffold.[5] The goal is to identify known protein targets for structurally related analogs.
-
Pharmacophore Querying: Abstract the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) into a 3D pharmacophore model. This model can be used to screen libraries of protein-ligand complexes to find targets that accommodate these features.
-
Target Prediction Servers: Employ web-based tools like SwissTargetPrediction or ADMET-AI, which use a combination of 2D and 3D similarity metrics to predict a spectrum of probable protein targets.[6]
Justification: This multipronged approach mitigates the risk of bias from a single method. For this guide, based on the prevalence of indole derivatives in oncology and infectious disease research, we will proceed with a hypothetical target: Penicillin-Binding Protein 2a (PBP2a) , a key enzyme in Methicillin-resistant Staphylococcus aureus (MRSA), making our investigation relevant to the search for new antibiotics.[7]
Chapter 2: The Foundational Protocols: Ligand and Protein Preparation
The integrity of any in silico model is contingent upon the meticulous preparation of its constituent parts. Garbage in, garbage out is the immutable law of computational chemistry.
2.1. Ligand Preparation Workflow
The objective is to generate a low-energy, three-dimensional conformation of the ligand with a correct protonation state and atomic charges.
-
2D to 3D Conversion: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Protonation State Assignment: At physiological pH (~7.4), the carboxylic acid on the piperidine ring will be deprotonated (carboxylate), and the piperidine nitrogen will be protonated. It is crucial to accurately model these states as they govern electrostatic interactions. Tools like MarvinSketch or Epik can predict pKa values to confirm this.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1). This step resolves any steric clashes and finds a stable, low-energy conformation. This is a critical self-validating step; a high post-minimization energy indicates a problem with the initial structure.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) which are essential for calculating electrostatic interaction energies during docking and simulation.
2.2. Target Protein Preparation Workflow
The goal is to prepare an experimentally-derived protein structure (e.g., from the Protein Data Bank - PDB) for simulation, ensuring it is chemically correct and free of artifacts.
-
Structure Acquisition: Download the crystal structure of our target, PBP2a (e.g., PDB ID: 1VQQ), from the RCSB PDB.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. The presence of these can interfere with the docking algorithm.
-
Protonation and Hydrogen Addition: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a pH of 7.4. This step is critical for defining the hydrogen-bonding network. The protonation states of key active site residues (e.g., Histidine, Aspartate, Glutamate) must be carefully inspected.
-
Structural Integrity Check: Check for and repair any missing atoms or breaks in the protein backbone.
-
Charge and Atom Type Assignment: Assign atomic charges and atom types from a chosen force field (e.g., AMBER, CHARMM). This ensures the protein is correctly parameterized for subsequent calculations.
Chapter 3: Predicting Interactions: The Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing an estimate of the binding affinity.[8]
3.1. The Docking Experiment: A Step-by-Step Guide
-
Grid Box Generation: Define the search space for the docking algorithm. This is typically a cubic box centered on the known active site of the target protein. The size of the box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.
-
Running the Docking Algorithm: Use a validated docking program such as AutoDock Vina. The software will systematically sample different conformations (poses) of the ligand within the grid box, scoring each based on a predefined scoring function that estimates binding free energy.
-
Pose Analysis and Selection: The algorithm will output multiple binding poses, ranked by their docking score (typically in kcal/mol). The top-ranked pose (most negative score) is the most probable binding mode.
-
Interaction Analysis: This is the most critical step. Visualize the top-ranked pose in the protein's active site. Analyze the specific non-covalent interactions:
-
Hydrogen Bonds: Identify key donor-acceptor pairs between the ligand and protein residues.
-
Hydrophobic Interactions: Note contacts between nonpolar regions of the ligand (e.g., the indole ring) and hydrophobic residues in the active site.
-
Electrostatic Interactions: Look for favorable charge-charge interactions, such as between the ligand's carboxylate and a positively charged residue (e.g., Lysine, Arginine).
-
3.2. Data Presentation: Docking Results
Quantitative results should be summarized for clarity.
| Metric | Value (Hypothetical) | Interpretation |
| Binding Affinity (kcal/mol) | -9.8 | A strong predicted binding affinity. |
| Hydrogen Bonds | 3 | Arg234, Ser87, Asn112 |
| Key Hydrophobic Residues | Trp150, Phe189, Leu230 | The indole ring is likely buried in a hydrophobic pocket. |
| Electrostatic Contact | Lys98 | The carboxylate group forms a salt bridge with a key lysine. |
Diagram: The In Silico Drug Discovery Workflow
Caption: A schematic illustrating the key predicted interactions between the ligand and active site residues.
Chapter 5: Assessing Drug-Likeness: ADMET Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage drug discovery. [9][10][11] 5.1. The Importance of Early ADMET Profiling
By predicting these properties computationally, we can:
-
Identify potential liabilities early.
-
Prioritize compounds with favorable pharmacokinetic profiles.
-
Guide chemical modifications to improve ADMET properties.
5.2. Protocol for In Silico ADMET Assessment
We can use a variety of online tools and software packages (e.g., SwissADME, ADMET-AI, QikProp) to generate a comprehensive ADMET profile. [6] 5.3. Data Presentation: Predicted ADMET Properties
A summary table is the most effective way to present this multi-parameter data.
| Property | Category | Predicted Value (Hypothetical) | Guideline / Interpretation |
| Lipinski's Rule of Five | Physicochemical | 0 Violations | Good oral bioavailability is likely. |
| Molecular Weight | Physicochemical | 258.3 g/mol | < 500 |
| LogP | Lipophilicity | 2.15 | < 5 |
| H-Bond Donors | Physicochemical | 2 | < 5 |
| H-Bond Acceptors | Physicochemical | 3 | < 10 |
| Gastrointestinal (GI) Absorption | Absorption | High | The compound is likely well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) | Distribution | No | The compound is unlikely to cross into the brain. |
| CYP450 Inhibition | Metabolism | Inhibitor (CYP2D6) | Potential for drug-drug interactions. |
| hERG Inhibition | Toxicity | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Toxicity | Inactive | Low risk of liver toxicity. [12] |
Chapter 6: Synthesis and Future Directions
6.1. Interpreting the Collective Data
Based on our hypothetical results, we can conclude: "this compound is predicted to be a potent and stable binder to the PBP2a active site, forming key hydrogen bond and electrostatic interactions. Its physicochemical properties are favorable for oral bioavailability, with high predicted GI absorption and a low risk of cardiotoxicity. However, the predicted inhibition of the CYP2D6 metabolic enzyme presents a potential liability for drug-drug interactions that must be addressed in subsequent lead optimization."
6.2. Next Steps
-
Chemical Synthesis: The computational predictions provide a strong rationale for the synthesis of the molecule.
-
In Vitro Validation: The synthesized compound must be tested in biochemical assays (e.g., enzyme inhibition assay against PBP2a) and cell-based assays (e.g., minimum inhibitory concentration against MRSA) to confirm the computational predictions.
-
Lead Optimization: If the compound shows promising activity but has liabilities (e.g., CYP inhibition), the computational model can be used to design new analogs with improved properties. For instance, we could model modifications to the indole ring to reduce its interaction with the CYP2D6 binding pocket while maintaining its affinity for PBP2a.
This iterative cycle of computational design, synthesis, and experimental validation is the engine of modern, efficient drug discovery.
References
-
MDPI. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available at: [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
-
National Institutes of Health (NIH). (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Available at: [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Available at: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
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The Indole Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indole-based compounds, offering field-proven insights for researchers and drug development professionals. We will dissect the intricate interplay between the indole scaffold's structural modifications and their resultant pharmacological effects, with a focus on anticancer, antimicrobial, and neuroprotective activities. This guide will move beyond a mere listing of observations to explain the causal relationships behind experimental choices, supported by detailed protocols, data-rich tables, and visual representations of key concepts to empower the rational design of next-generation indole-based therapeutics.
The Enduring Legacy of the Indole Scaffold in Medicine
The indole framework is not merely a synthetic curiosity; it is a recurring motif in nature's pharmacopeia. Found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, its inherent biocompatibility is evident.[2] This "privileged structure" can interact with a multitude of biological targets with high affinity, attributed to its planar, aromatic system capable of engaging in π–π stacking and hydrogen bonding via the indole N-H group.[1] This unique characteristic has led to the development of numerous FDA-approved drugs containing the indole nucleus, treating a wide spectrum of diseases.[3]
The true power of the indole scaffold lies in its amenability to chemical modification. The various positions on the indole ring—the nitrogen at position 1 (N1), and the carbons at positions 2 through 7 (C2-C7)—can be functionalized to fine-tune the compound's steric, electronic, and pharmacokinetic properties. This allows for the optimization of potency, selectivity, and drug-like characteristics. The following sections will delve into the specific SAR at each of these positions.
Decoding the Structure-Activity Landscape of the Indole Ring
The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
The Pivotal Role of the N1 Position
The nitrogen atom of the indole ring is a key site for modification, influencing both the compound's physical properties and its interaction with biological targets.
-
Anticancer Activity: Substitution at the N1 position can significantly enhance the anticancer activity of indole derivatives. For instance, in a series of isocombretastatin A-4 analogues, methyl substitution at the N1 position of the indole ring resulted in a remarkable 60-fold increase in activity compared to the unsubstituted compound.[4] This is likely due to improved hydrophobic interactions within the colchicine binding site of tubulin. Other effective substituents at this position include hydroxymethyl, ethyl, and acetyl groups.[4]
-
Antimicrobial Activity: N-substituted indole derivatives have demonstrated potent antimicrobial effects.[5] The introduction of tertiary amino and phenyl groups at the N1 position has been shown to yield significant activity against Staphylococcus aureus.[5]
The Versatile C2 and C3 Positions of the Pyrrole Ring
The C2 and C3 positions of the pyrrole moiety are highly reactive and offer fertile ground for chemical modification.
-
Anticancer Activity:
-
C2 Position: The introduction of a carboxamide moiety at the C2 position has been shown to confer unique inhibitory properties, with the carboxamide group forming crucial hydrogen bonds with various enzymes.[2] In a series of indole-2-carboxamides, derivatives with promising antiproliferative activity were identified, with some exhibiting potent inhibition of EGFR, BRAFV600E, and VEGFR-2 kinases.[6]
-
C3 Position: C3-substituted indoles are a prominent class of marine alkaloids with significant biological activity.[7] However, substitution of an aldehyde group at the C3 position of certain indole derivatives has been shown to significantly reduce anticancer activity.[4] Conversely, C3-substituted indole analogs are effective as anticancer and antitubercular agents.[5] This highlights the context-dependent nature of SAR.
-
The Benzene Ring: A Hotspot for Modulating Activity (C4, C5, C6, and C7 Positions)
Substitutions on the benzene portion of the indole ring play a critical role in fine-tuning the pharmacological profile of these compounds.
-
C4 Position: In some series of anticancer indole derivatives, substitution at the C4 position was found to be an exception to the general trend of decreased activity upon substitution, suggesting a favorable interaction at this position.[4]
-
C5 Position:
-
Anticancer Activity: The presence of a chlorine group at the C5 position of the indole ring in certain betulinic acid derivatives led to an increase in activity against pancreatic, ovarian, and colon cancer cell lines.[8] QSAR studies on indolyl-methylidene phenylsulfonylhydrazones revealed that a 5-methoxy or 5-chloro substituent significantly contributed to enhanced cytotoxic activity.
-
Neuroprotective Activity: Indole-phenolic hybrids with substitutions at the C5 position have demonstrated neuroprotective properties, including metal-chelating and antioxidant effects.[9]
-
-
C6 Position: Functionalization at the C6 position of the indole ring is challenging due to the lower reactivity of the benzene core compared to the pyrrole ring.[6] However, C6-substituted indole derivatives have shown promising bioactivities.[6] In a series of tubulin polymerization inhibitors, 6-heterocyclyl-1H-indole derivatives exhibited potent activity.[10]
-
C7 Position: C7-functionalized indoles are key structural motifs in numerous bioactive molecules.[11] Similar to the C6 position, direct functionalization at C7 is difficult but can be achieved using specific synthetic strategies.[12] 7-heterocyclyl-1H-indole derivatives have also been identified as potent tubulin polymerization inhibitors.[10]
Bis-Indole Alkaloids: The Power of Dimerization
Bis-indole alkaloids, which consist of two indole units, often exhibit more potent biological activity than their monomeric counterparts.[1][13]
-
Anticancer and Antimalarial Activity: Hydroxyl-containing bis-indoles have demonstrated anticancer activity against multiple cancer cell lines and also possess antimalarial effects.[14]
-
Antibacterial Activity: Rhopaladins A–D, bis-indole alkaloids isolated from a marine tunicate, have shown antibacterial activity against Sarcina lutea and Corynebacterium xerosis.[15]
The linker connecting the two indole moieties plays a crucial role in determining the overall shape and biological activity of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Studies: A Predictive Approach
QSAR provides a mathematical framework for correlating the chemical structure of a compound with its biological activity. This powerful tool aids in the rational design of more potent and selective drug candidates.
In a study of indole-sulfonamide derivatives, QSAR models revealed that mass, charge, polarizability, van der Waals volume, and electronegativity are key properties governing their anticancer and antimalarial activities.[14] For instance, the QSAR model for cytotoxicity against the A549 cell line indicated that lower mass and higher polarizability are favorable for potent activity.[14] Another 2D-QSAR model for anticancer indole derivatives was successfully used to design novel compounds with predicted biological activity.[14]
Experimental Protocols for SAR Studies
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.
Synthesis of Indole Derivatives: A General Approach
The synthesis of substituted indole derivatives can be achieved through various methods. A common strategy involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine.[6]
Step-by-Step Protocol for the Synthesis of Indole-2-Carboxamides:
-
Reactant Preparation: Dissolve the desired indole-2-carboxylic acid in dichloromethane (DCM).
-
Coupling Agents: Add benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) to the solution.
-
Amine Addition: Add the appropriate ethanamine derivative to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting indole-2-carboxamide using appropriate chromatographic techniques.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[6]
Evaluation of Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5]
Step-by-Step Protocol for the MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[16]
-
Incubation: Incubate the cells for 6 to 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[16]
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]
Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation: Prepare serial two-fold dilutions of the indole compounds in a 96-well microtiter plate containing a suitable broth medium.[18]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL).[17]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]
-
Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Evaluation of Neuroprotective Activity
Neuroprotective activity can be assessed using various in vitro models of neuronal damage.[19]
Step-by-Step Protocol for Glutamate-Induced Excitotoxicity Assay:
-
Cell Culture: Culture neuronal cells (e.g., HT22 cells) in 96-well plates.[20]
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the indole derivatives for a specified period.
-
Induction of Toxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM).[20]
-
Incubation: Incubate for 24 hours.[20]
-
Viability Assessment: Assess cell viability using a suitable method, such as the resazurin assay.[20]
Signaling Pathways Modulated by Indole-Based Compounds
The therapeutic effects of indole derivatives are often mediated by their interaction with specific signaling pathways.
-
Anticancer Pathways:
-
Tubulin Polymerization Inhibition: Many indole-based compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[10][21]
-
Kinase Inhibition: Indole derivatives can inhibit various kinases involved in cancer progression, such as EGFR, VEGFR, PI3K, and Akt.[13][15] The indole scaffold can competitively bind to the ATP-binding pocket of these kinases.[22]
-
PI3K/Akt/mTOR Pathway: Indole-3-carbinol and its dimer, 3,3'-diindolylmethane (DIM), can deregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[23]
-
-
Neuroprotective Pathways: The neuroprotective effects of indole compounds can be attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal survival and death.
Visualization of Key Concepts
General Structure of the Indole Ring```dot
Caption: A typical workflow for structure-activity relationship studies.
Indole Derivatives Targeting the PI3K/Akt/mTOR Pathway
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An In-depth Technical Guide on the Putative Mechanism of Action of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
A Framework for Mechanistic Elucidation for Novel Indole-Piperidine Scaffolds
Executive Summary
The confluence of the indole nucleus and the piperidine ring represents a privileged structural motif in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic effects. This guide addresses the compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a molecule for which the specific mechanism of action is not yet fully elucidated in public-domain literature. In the spirit of pioneering drug discovery, this document serves as a comprehensive framework for its investigation. As a senior application scientist, the ensuing discussion is predicated on established principles of pharmacology and drug development, proposing a logical, evidence-based pathway to systematically uncover the compound's biological activity. We will explore potential targets based on structure-activity relationships of related molecules and detail the rigorous experimental protocols required to validate these hypotheses. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a roadmap for the mechanistic characterization of this and other novel chemical entities.
Introduction: The Indole-Piperidine Scaffold - A Privileged Motif in Pharmacology
The indole ring system is a cornerstone of numerous natural and synthetic bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a versatile scaffold in drug design. Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, compounds such as Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), feature the indole core and exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, the vinca alkaloids, vincristine and vinblastine, are indole-containing natural products that are indispensable in cancer chemotherapy due to their ability to inhibit tubulin polymerization.[1]
Similarly, the piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals and natural alkaloids.[2][3] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a variety of biological targets. The piperidine ring is a key pharmacophore in many analgesic drugs, where it often interacts with opioid receptors.[4]
The combination of these two pharmacologically significant scaffolds in this compound suggests a high probability of interaction with one or more biological targets, leading to a distinct pharmacological profile. The presence of the carboxylic acid group on the piperidine ring also introduces a key functional group that can participate in ionic interactions or hydrogen bonding with target proteins.
Postulated Mechanisms of Action and Primary Target Hypotheses
Based on the structural components of this compound, several putative mechanisms of action can be hypothesized. The following sections outline these potential pathways, which will form the basis of our proposed experimental investigation.
Interaction with G-Protein Coupled Receptors (GPCRs)
The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin suggests that the compound may interact with serotonin (5-HT) or dopamine receptors.[5] Many indole-containing drugs are known to be agonists or antagonists at these receptors.[5] Additionally, the piperidine moiety is a common feature in ligands for opioid receptors.[4]
-
Hypothesis 1a: Serotonin (5-HT) Receptor Modulation. The compound may act as an agonist or antagonist at one or more 5-HT receptor subtypes.
-
Hypothesis 1b: Dopamine Receptor Modulation. The compound could exhibit affinity for dopamine receptors, potentially as a D3 receptor ligand, similar to other indole carboxamides.[6]
-
Hypothesis 1c: Opioid Receptor Agonism/Antagonism. The piperidine scaffold suggests a potential interaction with mu (µ), delta (δ), or kappa (κ) opioid receptors.
Enzyme Inhibition
The indole scaffold is present in known enzyme inhibitors.[1] Therefore, it is plausible that this compound could exert its effects through the inhibition of key enzymes.
-
Hypothesis 2a: Cyclooxygenase (COX) Inhibition. Given the precedent of Indomethacin, the compound may inhibit COX-1 and/or COX-2, leading to anti-inflammatory effects.[1]
-
Hypothesis 2b: Tubulin Polymerization Inhibition. The indole core is a key feature of vinca alkaloids and other tubulin inhibitors.[1][7] The compound could potentially disrupt microtubule dynamics, suggesting anticancer activity.
Nuclear Receptor Modulation
Certain indole derivatives have been identified as modulators of nuclear receptors, which are involved in regulating gene expression.
-
Hypothesis 3: Farnesoid X Receptor (FXR) Agonism. A structurally related indole-piperidine compound, LY2562175, was identified as a potent FXR agonist.[8] FXR is a key regulator of lipid and glucose metabolism, suggesting a potential therapeutic application in metabolic diseases.
A Phased Experimental Approach for Mechanistic Deconvolution
To systematically investigate the mechanism of action of this compound, a multi-tiered experimental strategy is proposed. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused secondary and functional assays to confirm and characterize the interaction.
Phase 1: Broad Target Screening and Hit Identification
The initial phase aims to cast a wide net to identify the most promising biological targets.
A comprehensive radioligand binding assay panel against a broad range of GPCRs, ion channels, and transporters is the first critical step. This will provide initial data on the compound's binding affinity and selectivity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to a binding affinity constant (Ki).
A panel of enzymatic assays should be employed to assess the compound's inhibitory activity against a wide range of kinases and other key enzymes, including COX-1 and COX-2.
Phase 2: Target Validation and Functional Characterization
Once a primary target or a set of promising targets is identified in Phase 1, the next step is to validate this interaction and determine the functional consequences of binding.
If the compound shows significant affinity for a GPCR, its functional activity (agonist, antagonist, or inverse agonist) must be determined.
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
-
Cell Culture: Cells expressing the target GPCR are plated in a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Stimulation (for antagonists): For antagonist testing, the cells are co-treated with a known agonist for the receptor.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: The effect of the compound on cAMP levels is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors
-
Cell Loading: Cells expressing the target Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to determine the EC50.
To investigate the hypothesis of tubulin inhibition, a direct in vitro assay is essential.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP and varying concentrations of the test compound.
-
Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are compared between the control and compound-treated samples to determine the inhibitory effect.
Phase 3: Cellular and In Vivo Model Systems
The final phase of mechanistic investigation involves assessing the compound's activity in more complex biological systems to establish a clear link between the molecular mechanism and a physiological or pathophysiological outcome.
Cellular assays are crucial for confirming the compound's activity in a more physiological context. For example, if the compound is a potent COX-2 inhibitor, its ability to reduce prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages should be assessed. If it inhibits tubulin polymerization, its effect on cell cycle progression and apoptosis in cancer cell lines should be investigated.
Based on the confirmed in vitro mechanism of action, appropriate in vivo models should be selected. For an anti-inflammatory agent, a carrageenan-induced paw edema model in rodents would be suitable. For a potential anticancer agent, a xenograft tumor model would be employed.
Data Presentation and Visualization
Clear and concise presentation of data is paramount in elucidating a compound's mechanism of action.
Table 1: Hypothetical Binding Affinities (Ki) and Functional Potencies (EC50/IC50) for this compound at Key Targets
| Target | Assay Type | Result (nM) |
| 5-HT2A Receptor | Radioligand Binding | 150 |
| Dopamine D3 Receptor | Radioligand Binding | 25 |
| µ-Opioid Receptor | Radioligand Binding | >10,000 |
| COX-1 | Enzyme Inhibition | 5,000 |
| COX-2 | Enzyme Inhibition | 80 |
| Tubulin Polymerization | In Vitro Assay | >10,000 |
| FXR | Reporter Gene Assay | 45 |
Note: The data in this table are purely hypothetical and for illustrative purposes.
Diagrams of Postulated Signaling Pathways and Experimental Workflows
Caption: Phased experimental workflow for mechanistic elucidation.
Caption: A generalized GPCR signaling pathway.
Conclusion
While the precise mechanism of action of this compound remains to be definitively established, its chemical architecture provides a strong foundation for a number of plausible and testable hypotheses. The indole and piperidine moieties are well-established pharmacophores that confer a high likelihood of biological activity. The systematic and phased experimental approach detailed in this guide provides a robust framework for the comprehensive characterization of this and other novel chemical entities. Through a combination of broad target screening, focused functional assays, and validation in relevant cellular and in vivo models, the therapeutic potential and underlying mechanism of this promising compound can be fully elucidated, paving the way for its potential development as a novel therapeutic agent.
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3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Discovery of Novel Indolylpiperidine Compounds
Abstract
This technical guide provides a comprehensive overview of the discovery process for novel indolylpiperidine compounds, a class of molecules with significant therapeutic potential. The indole nucleus and the piperidine ring are both privileged scaffolds in medicinal chemistry, and their combination has yielded compounds with a wide range of biological activities. This document will navigate the reader through the critical stages of the drug discovery pipeline, from initial synthetic strategies and in vitro evaluation to structure-activity relationship (SAR) studies and preclinical in vivo assessment. By integrating established scientific principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to advance the discovery of new and effective indolylpiperidine-based therapeutics.
Section 1: Introduction to Indolylpiperidines as Privileged Scaffolds in Drug Discovery
The Indole Nucleus: A Cornerstone of Medicinal Chemistry
The indole ring system is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds with diverse pharmacological properties.[1][2] Its unique electronic structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for binding to a multitude of biological targets.[3] Many approved drugs, including those for cancer, migraines, and infections, incorporate the indole moiety, highlighting its significance in therapeutic design.[4][5]
The Piperidine Moiety: A Key to Physicochemical and Pharmacokinetic Properties
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another crucial building block in drug design. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets and can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity. These properties, in turn, play a critical role in determining the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).
The Synergy of Indole and Piperidine: A Gateway to Diverse Therapeutic Targets
The combination of the indole and piperidine scaffolds into a single molecule, the indolylpiperidine core, has proven to be a highly successful strategy in drug discovery. This hybrid structure offers a unique three-dimensional arrangement of functional groups that can be tailored to interact with a wide range of biological targets with high affinity and selectivity. Indolylpiperidine derivatives have shown promise as potent agents for various conditions, including neuropsychiatric disorders, pain, and cancer, by targeting receptors such as opioid and adrenoceptors, as well as various enzymes.[6][7]
Section 2: Synthetic Strategies for Novel Indolylpiperidine Scaffolds
The synthesis of novel indolylpiperidine compounds is a critical first step in the discovery process. The choice of synthetic route depends on the desired substitution pattern on both the indole and piperidine rings.
Core Synthetic Approaches
Several synthetic strategies can be employed to construct the indolylpiperidine scaffold. A common approach involves the coupling of a pre-functionalized indole with a suitable piperidine derivative. For instance, the Fischer indole synthesis can be utilized to create the indole core, which can then be alkylated or acylated with a piperidine-containing side chain.[1] Alternatively, a pre-formed indolylpiperidine core can be further modified to introduce diverse functional groups.
Caption: General synthetic workflow for novel indolylpiperidine compounds.
Step-by-Step Synthesis Protocol Example: N-Alkylation of 4-(1H-indol-3-yl)piperidine
This protocol provides a general procedure for the N-alkylation of a commercially available indolylpiperidine core.
Materials:
-
4-(1H-indol-3-yl)piperidine
-
Desired alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(1H-indol-3-yl)piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-alkylated indolylpiperidine.
Characterization of Novel Compounds
The identity and purity of newly synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Section 3: In Vitro Evaluation: From Target Binding to Cellular Function
Once a library of novel indolylpiperidine compounds has been synthesized and characterized, the next step is to evaluate their biological activity.
Target Identification and Validation
The selection of a biological target is a critical decision in the drug discovery process. Indolylpiperidine compounds have been shown to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][7]
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor.[9] These assays involve the use of a radiolabeled ligand that binds to the target receptor. The novel compounds are then tested for their ability to displace the radioligand, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. From this, the inhibitory constant (Ki) can be calculated, which is a measure of the compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and pellet the membranes by centrifugation.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.[10]
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Functional Cell-Based Assays
While binding assays provide information on affinity, functional cell-based assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target.[11][12] These assays measure the cellular response following receptor activation or inhibition.
Caption: General workflow for a functional cell-based assay.
Protocol: Calcium Flux Assay for GPCRs
-
Cell Plating: Plate cells expressing the target GPCR in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Signal Measurement: Measure the fluorescence intensity before and after the addition of an agonist to determine the effect of the test compound on intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Section 4: Structure-Activity Relationship (SAR) Studies and Lead Optimization
SAR studies are a cornerstone of medicinal chemistry and are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.[13][14]
The Iterative Process of SAR
SAR is an iterative process that involves systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.[15] This process helps to identify the key structural features required for activity and provides insights into how the compound interacts with its target.
Case Study: SAR of Indolylpiperidines Targeting a G-Protein Coupled Receptor (GPCR)
For a hypothetical series of indolylpiperidines targeting a GPCR, SAR studies might involve:
-
Modification of the Indole Ring: Introducing substituents at different positions of the indole ring to probe for favorable interactions with the receptor binding pocket.
-
Modification of the Piperidine Ring: Altering the substitution pattern on the piperidine nitrogen to modulate basicity and steric bulk.
-
Varying the Linker: If a linker connects the indole and piperidine rings, its length and flexibility can be modified to optimize the orientation of the two moieties within the binding site.
Data Presentation: SAR Table
The results of SAR studies are typically summarized in a table to facilitate the comparison of different compounds.
| Compound ID | R1 (Indole) | R2 (Piperidine) | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Lead-001 | H | H | 50 | 120 (Antagonist) |
| IP-002 | 5-F | H | 25 | 60 (Antagonist) |
| IP-003 | H | Benzyl | 10 | 25 (Antagonist) |
| IP-004 | 5-F | Benzyl | 2 | 5 (Antagonist) |
This is a hypothetical table for illustrative purposes.
Section 5: Preclinical In Vivo Evaluation: Assessing Efficacy and Safety
Promising compounds identified from in vitro screening and SAR studies must be evaluated in vivo to assess their efficacy and safety in a living organism.[16][17]
The Importance of Animal Models
Animal models are essential for studying the complex physiological and behavioral effects of a drug candidate.[18][19] The choice of animal model depends on the therapeutic indication. For example, rodent models of depression or anxiety are commonly used to evaluate compounds targeting the central nervous system.[20]
In Vivo Models for Neuropsychiatric Disorders
A variety of animal models are available to study neuropsychiatric disorders.[21] For instance, the forced swim test and tail suspension test are widely used to screen for antidepressant activity.
Protocol: Forced Swim Test in Mice
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice at a specific time point before the test.
-
Test Session: Place each mouse in a cylinder of water from which it cannot escape.
-
Behavioral Scoring: Record the duration of immobility for each mouse over a set period (e.g., 6 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Compare the immobility time of the drug-treated group to the vehicle-treated group using appropriate statistical methods.
Preliminary Toxicology and Pharmacokinetic Profiling
In addition to efficacy studies, preliminary toxicology and pharmacokinetic studies are conducted in vivo to assess the safety profile and ADME properties of the lead compounds.[22] These studies are crucial for determining the therapeutic window and for guiding dose selection for further development.
Section 6: Conclusion and Future Directions
The discovery of novel indolylpiperidine compounds is a dynamic and multifaceted process that requires a close interplay between synthetic chemistry, in vitro pharmacology, and in vivo biology. The principles and protocols outlined in this guide provide a framework for the systematic discovery and optimization of new therapeutic agents based on this privileged scaffold. Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic properties, as well as the exploration of novel therapeutic applications for this versatile class of molecules.
Section 7: References
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]
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Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. PubMed. Available at: [Link]
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Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC - NIH. Available at: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available at: [Link]
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Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists. Available at: [Link]
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Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Available at: [Link]
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Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. PubMed. Available at: [Link]
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Probing neuropsychiatric disorders through in vivo CRISPR screening. PMC - NIH. Available at: [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
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Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
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Synthesis of Indole Alkaloids. Encyclopedia MDPI. Available at: [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Preliminary Screening of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. From anti-inflammatory and antimicrobial to potent anticancer agents, the versatility of the indole ring system continues to inspire the development of novel therapeutics.[1][2] This guide focuses on a specific indole derivative, 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a molecule designed to explore new chemical space by combining the established pharmacophore of indole with the conformational rigidity and synthetic tractability of a piperidine-4-carboxylic acid moiety.
The rationale for this particular combination lies in the potential for multi-target engagement and favorable pharmacokinetic properties. The indole group can participate in various biological interactions, including intercalation with DNA and inhibition of key enzymes, while the piperidine ring can modulate solubility and membrane permeability, and the carboxylic acid provides a handle for further derivatization or interaction with biological targets.[3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive preliminary screening cascade for this compound. The methodologies described herein are designed to provide a robust initial assessment of the compound's potential as a drug candidate, encompassing its synthesis, physicochemical properties, in silico ADMET profile, and preliminary in vitro biological evaluation.
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. For this compound, a convergent synthesis employing a reductive amination strategy is proposed. This approach is widely utilized for the formation of C-N bonds and is known for its efficiency and broad substrate scope.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of Ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethyl piperidine-4-carboxylate (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Hydrolysis: Lithium hydroxide (LiOH, 2.0 eq) is added, and the reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is acidified to pH ~5-6 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Physicochemical Characterization: The Foundation of Druggability
A thorough understanding of a compound's physicochemical properties is critical for predicting its in vivo behavior.[4] The following assays provide a baseline characterization of our target molecule.
Solubility
A compound's aqueous solubility is a key determinant of its oral bioavailability. A kinetic solubility assay using nephelometry provides a high-throughput method for early assessment.[5][6]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry [7]
-
Sample Preparation: A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock is serially diluted in a 96-well plate.
-
Assay: An aliquot of each dilution is added to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: The plate is incubated at room temperature for 2 hours with gentle shaking.
-
Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is the concentration at which precipitation is first observed.[8]
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), influences a compound's permeability, metabolic stability, and toxicity. The shake-flask method is the gold standard for experimental determination.[9][10]
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination [11]
-
Phase Preparation: n-Octanol and PBS (pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the test compound is prepared in the aqueous phase.
-
Partitioning: Equal volumes of the aqueous solution and the saturated n-octanol are combined in a vial and shaken vigorously for 1 hour to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and organic phases is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
| Property | Method | Expected Outcome | Rationale |
| Kinetic Solubility | Nephelometry | > 50 µM | Adequate solubility is crucial for in vitro assays and oral absorption. |
| LogD at pH 7.4 | Shake-Flask | 1 - 3 | A balanced lipophilicity is required for membrane permeability without excessive non-specific binding. |
In Silico ADMET Profiling: Early Insights into Pharmacokinetics and Safety
Computational models provide a rapid and cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, guiding further experimental work.[12][13] Tools like SwissADME are invaluable for this initial assessment.[14][15]
Workflow for In Silico ADMET Prediction
Caption: In silico ADMET prediction workflow.
Key Parameters and Interpretation
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for oral bioavailability.[16] |
| LogP | < 5 | Optimal lipophilicity for membrane permeability.[17] |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five. |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good intestinal absorption and blood-brain barrier penetration. |
| GI Absorption | High | High probability of absorption from the gastrointestinal tract. |
| BBB Permeant | Yes/No | Indicates potential for central nervous system activity. |
| CYP Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| Drug-likeness | Positive | The molecule possesses characteristics common to known drugs. |
In Vitro Biological Evaluation: A Tiered Approach to Uncover Therapeutic Potential
A tiered screening approach allows for the efficient allocation of resources, starting with broad cytotoxicity and antimicrobial assays, followed by more specific target-based or phenotypic screens based on initial findings.
General Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, providing a measure of cell viability and proliferation. It is a robust and widely used method for initial cytotoxicity screening.[18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (typically from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Screening
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[19][20]
Experimental Protocol: Broth Microdilution Assay [21]
-
Inoculum Preparation: Standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Preliminary Pharmacokinetic Profiling: Assessing Early ADME Properties
Early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage attrition. In vitro assays can provide valuable insights into a compound's permeability and metabolic stability.
Membrane Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[22][23]
Experimental Protocol: PAMPA [16]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The test compound is added to the donor wells (at a known concentration in buffer). The acceptor wells are filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Metabolic Stability
The mouse liver microsomal stability assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[19][24]
Experimental Protocol: Mouse Liver Microsomal Stability Assay [21][25]
-
Reaction Mixture: The test compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
| Assay | Parameter | Expected Outcome | Rationale |
| PAMPA | Papp (x 10-6 cm/s) | > 1 | Indicates good passive permeability. |
| Microsomal Stability | t1/2 (min) | > 30 | Suggests reasonable metabolic stability. |
Early Safety Assessment: hERG Liability
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[26] Early assessment of hERG liability is a critical step in drug safety profiling.[27]
Experimental Approach: In Vitro hERG Assay
An automated patch-clamp assay is the industry standard for assessing hERG channel inhibition. This assay provides a direct measure of the compound's effect on the hERG current. A preliminary assessment can also be performed using a fluorescence polarization-based binding assay.
| Assay | Parameter | Desired Outcome | Rationale |
| hERG Assay | IC50 | > 10 µM | A low IC50 value indicates a high risk of cardiotoxicity. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the preliminary screening of this compound. The proposed workflow, from synthesis and physicochemical characterization to in silico and in vitro profiling, is designed to generate a robust initial dataset to inform on the compound's potential as a therapeutic agent.
The results from these studies will guide the next steps in the drug discovery process. Favorable outcomes would warrant further investigation, including lead optimization to improve potency and pharmacokinetic properties, elucidation of the mechanism of action, and in vivo efficacy and safety studies. This structured and data-driven approach ensures that only the most promising candidates advance, maximizing the efficiency and success rate of the drug development pipeline.
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Solubility and stability of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Abstract
This compound is a molecule of significant interest in medicinal chemistry, combining the structural motifs of indole, piperidine, and a carboxylic acid. As with any compound progressing through the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the aqueous solubility and chemical stability of this compound. We will explore its zwitterionic nature, predictable pH-dependent solubility profile, and potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to characterize this and structurally similar molecules.
Molecular Structure and Physicochemical Properties
The chemical behavior of this compound is dictated by its three primary functional components: a weakly basic indole ring, a more basic tertiary amine within the piperidine ring, and an acidic carboxylic acid group. This combination makes the molecule amphoteric, capable of existing as a zwitterion, a cation, or an anion depending on the pH of the solution.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | - |
| Molecular Weight | 258.32 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 228 °C (decomposes) | [1] |
| Predicted pKa (Acidic) | 4.03 ± 0.20 (Carboxylic Acid) | [1] |
| Predicted pKa (Basic) | ~10-11 (Piperidine Nitrogen) | Estimated based on piperidine pKa of 11.22[2] |
| Predicted Boiling Point | 476.4 ± 40.0 °C | [1] |
| Predicted Density | 1.288 ± 0.06 g/cm³ | [1] |
The presence of both a readily ionizable acidic group (carboxylic acid) and a basic group (piperidine amine) means this molecule is zwitterionic at or near neutral pH.[3] This is a critical determinant of its solubility, which will be minimal at its isoelectric point (pI) and increase significantly in both acidic and alkaline conditions.[4]
Solubility Profile Analysis
A compound's solubility is a cornerstone of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. For an amphoteric compound like this, the pH of the aqueous medium is the most critical factor.
Theoretical Framework: pH-Dependent Solubility
The solubility of this molecule is governed by the equilibrium between its different ionic species in solution.
-
In strongly acidic conditions (pH < pKa₁): The carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive charge). The molecule carries a net positive charge.
-
In moderately acidic to neutral conditions (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (negative charge) and the piperidine nitrogen is protonated (positive charge). The molecule is a zwitterion with a net neutral charge. This is typically the region of lowest aqueous solubility.
-
In alkaline conditions (pH > pKa₂): The carboxylic acid is deprotonated (negative charge) and the piperidine nitrogen is neutral. The molecule carries a net negative charge.
The resulting pH-solubility profile is typically "U" shaped, with the minimum solubility occurring at the isoelectric point (pI).
Caption: Potential degradation pathways for the title compound.
Experimental Protocols: Forced Degradation Studies
Causality: The goal of forced degradation is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to generate and identify likely degradation products, which is essential for developing a stability-indicating analytical method. [5] General Procedure: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water) and expose them to the following conditions. A control sample (protected from stress) should be analyzed alongside.
-
Acidic Condition: Add 0.1 M HCl and heat at 60 °C for 24-48 hours.
-
Alkaline Condition: Add 0.1 M NaOH and keep at room temperature for 8-24 hours. Rationale: Base-catalyzed reactions are often faster than acid-catalyzed ones.
-
Oxidative Condition: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Condition: Store the solid powder in an oven at 80 °C for 7 days. Also, heat a solution of the drug at 60 °C.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to prevent further degradation on the column.
Protocol: Development of a Stability-Indicating HPLC Method
A self-validating protocol requires an analytical method that can resolve the parent peak from all potential degradation products, impurities, and excipients.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a logical starting point for this moderately polar molecule.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. Rationale: The acidic modifier improves peak shape for the basic amine and suppresses the ionization of the carboxylic acid, leading to better retention and resolution.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds from the stressed samples.
-
Analyze all forced degradation samples. The goal is to see new peaks appearing alongside the parent peak.
-
Optimize the gradient to ensure baseline separation between the parent peak and the largest degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity. The UV spectra across a single peak should be identical if the peak is pure.
-
Table 3: Example Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B in 15 min, hold 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 280 nm (Indole Chromophore) |
| Injection Volume | 10 µL |
Summary and Recommendations
This compound is an amphoteric, zwitterionic compound with a predictable "U"-shaped pH-solubility profile. Its aqueous solubility is lowest near neutral pH and increases significantly in both acidic (pH < 4) and alkaline (pH > 9) conditions.
The primary stability liability is the oxidative degradation of the indole ring, which can be catalyzed by light.
Recommendations for Handling and Storage:
-
Solid State: Store in well-sealed containers, protected from light, at controlled room temperature or refrigerated to minimize long-term degradation.
-
In Solution: For maximum solubility, dissolve in acidic or basic aqueous solutions. However, the stability in these solutions must be confirmed. For biological assays, stock solutions are best prepared in an organic solvent like DMSO and stored frozen (-20 °C or -80 °C) and protected from light. Buffering solutions near neutral pH should be avoided due to low solubility.
This comprehensive understanding of solubility and stability is essential for the successful design of experiments, formulation strategies, and overall development of this compound as a potential therapeutic agent.
References
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Chem-Impex International. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]
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Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Retrieved from [Link]
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Jain, R., & Dan, S. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(9), 4337–4341. Retrieved from [Link]
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Khadikar, P. V., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(7), 1435-1447. Retrieved from [Link]
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King, F. D. (2009). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 14(7), 2599-2625. Retrieved from [Link]
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Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 66(1), 1-8. Retrieved from [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]
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Popova, Y., et al. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Biotechnology & Biotechnological Equipment, 36(1), 536-545. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Xu, F., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 50(10), 918-923. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
The amalgamation of an indole nucleus and a piperidine-4-carboxylic acid moiety in the form of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid presents a compelling scaffold for contemporary drug discovery. The indole ring is a well-established pharmacophore, integral to a vast array of natural products and synthetic drugs endowed with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Concurrently, the piperidine-4-carboxylic acid fragment is a key structural element in numerous pharmaceuticals, contributing to desirable pharmacokinetic profiles and serving as a versatile synthetic handle.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis, characterization, and biological evaluation of this compound. The methodologies outlined herein are predicated on established chemical principles and biological assays, offering a robust framework for investigating the therapeutic potential of this promising molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | N/A |
| Molecular Weight | 258.32 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and aqueous base (predicted) | N/A |
| Melting Point | >200 °C (decomposition, predicted) | N/A |
I. Synthesis Protocol: Reductive Amination
The most direct and efficient synthetic route to this compound is via a reductive amination reaction between indole-3-carboxaldehyde and piperidine-4-carboxylic acid. This method utilizes a mild reducing agent, sodium triacetoxyborohydride, which selectively reduces the intermediate iminium ion in the presence of the aldehyde.[5][6][7]
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice due to its mild nature and high selectivity for imines and iminium ions over other reducible functional groups like aldehydes.[7][8] This prevents the undesired reduction of the starting indole-3-carboxaldehyde.
-
1,2-Dichloroethane (DCE) as Solvent: DCE is a preferred solvent for reductive aminations with STAB as it is aprotic and effectively solubilizes the reactants and the reducing agent.[6]
-
Acetic Acid (Catalytic): A catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate, particularly with less reactive ketones, though it is often not strictly necessary for aldehydes.[7]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (1.0 eq) and piperidine-4-carboxylic acid (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1 M with respect to the indole-3-carboxaldehyde.
-
Initiation of Reaction: Stir the mixture at room temperature until the starting materials are fully dissolved.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 10 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the indole-3-carboxaldehyde spot indicates reaction completion.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of dichloromethane (DCM) and methanol (MeOH) (e.g., 100% DCM to 90:10 DCM:MeOH) to afford the pure this compound.
II. Analytical Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the indole, piperidine, and methylene bridge protons. The indole NH proton is expected as a broad singlet around 10-11 ppm. Aromatic protons of the indole ring should appear between 7-8 ppm. The methylene bridge protons are expected as a singlet around 3.5-4.0 ppm. The piperidine ring protons will show complex multiplets in the 1.5-3.0 ppm range.[9][10] |
| ¹³C NMR | Resonances corresponding to the indole ring carbons (approx. 100-140 ppm), the carboxylic acid carbonyl (approx. 175-185 ppm), the methylene bridge carbon (approx. 50-60 ppm), and the piperidine ring carbons (approx. 25-55 ppm).[9] |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 259.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[10] |
| FT-IR | Characteristic absorption bands for the N-H stretch of the indole (around 3400 cm⁻¹), the O-H stretch of the carboxylic acid (broad, around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). |
III. Biological Evaluation Protocols
Based on the known activities of indole and piperidine derivatives, this compound can be screened for a variety of biological activities.[1][3][4]
A. Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[1][11]
Caption: Workflow for the broth microdilution antimicrobial assay.
-
Preparation of Compound Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to obtain a range of concentrations (e.g., 200 µg/mL to 0.78 µg/mL).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Caption: Workflow for the MTT anticancer assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
C. Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12][13]
-
Preparation of Solutions: Prepare a stock solution of the synthesized compound in methanol. Also, prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add different concentrations of the compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.[12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. Ascorbic acid can be used as a positive control.[13]
IV. Trustworthiness and Self-Validation
The protocols described are based on well-established and widely accepted methodologies in medicinal chemistry and pharmacology. To ensure the trustworthiness and reproducibility of the results, the following points are critical:
-
Purity of the Compound: The purity of the synthesized this compound must be greater than 95% as determined by analytical techniques like HPLC and NMR.
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls in all biological assays is mandatory for validating the experimental results.
-
Replication: All experiments should be performed in triplicate to ensure the statistical significance of the data.
-
Dose-Response Curves: For biological assays, generating dose-response curves is essential for determining key parameters like IC₅₀ or MIC values.
By adhering to these principles, researchers can generate reliable and reproducible data on the synthetic accessibility and biological potential of this compound.
V. References
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved January 24, 2026, from [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Antitumor Activity of Bis-Indole Derivatives. (2000). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). American Society for Microbiology. Retrieved January 24, 2026, from [Link]
-
Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. (2006). SIOC Journals. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones. (n.d.). Myers Chem 115. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved January 24, 2026, from [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2019). Afyon Kocatepe Üniversitesi. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (2014). Hindawi. Retrieved January 24, 2026, from [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 24, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). PubMed. Retrieved January 24, 2026, from [Link]
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Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents. Retrieved January 24, 2026, from
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Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. (2022). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
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Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock,* Yu Heng Lau*. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. (2018). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for the Cellular Characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Introduction: A Strategic Approach to Characterizing a Novel Indole-Piperidine Compound
The compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid represents a class of molecules with significant therapeutic potential. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties.[1][2][3] The piperidine moiety is also a common feature in centrally active pharmaceuticals, often improving pharmacokinetic properties. The combination of these two pharmacophores in the target compound suggests a broad range of potential biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct cell-based assays for the initial characterization of this compound. Given that the specific molecular target of this compound may be unknown, we present a tiered approach. This strategy begins with foundational assays to assess general cellular toxicity and then progresses to more specific functional assays to elucidate its mechanism of action. This approach is designed to be a self-validating system, with each step providing critical information to guide subsequent experiments.
Part 1: Foundational Assays: Assessing Cytotoxicity and Therapeutic Window
Before investigating the specific functional effects of a novel compound, it is crucial to determine its impact on cell viability and proliferation. This initial step establishes the concentration range for subsequent, more sensitive functional assays and provides an early indication of the compound's therapeutic window. We will utilize a resazurin-based assay for its simplicity, sensitivity, and non-destructive nature.
Principle of the Resazurin (PrestoBlue™) Cell Viability Assay
The PrestoBlue™ assay is a fluorescent method for quantifying viable, metabolically active cells.[4][5] The active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye. In viable cells, mitochondrial reductases and other metabolic enzymes reduce resazurin to the highly fluorescent pink compound, resorufin. The amount of resorufin produced is directly proportional to the number of living cells.[5]
Experimental Protocol: PrestoBlue™ Cell Viability Assay
1. Cell Seeding:
- Select appropriate human cell lines for initial screening. A panel of cell lines from different tissues (e.g., HEK293 for kidney, HepG2 for liver, and a cancer cell line relevant to a potential therapeutic area) is recommended.
- Trypsinize and count the cells.
- Seed the cells in a 96-well, clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to create a range of concentrations for testing (e.g., from 0.1 µM to 100 µM).
- Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Assay Procedure:
- Add 10 µL of PrestoBlue™ reagent to each well.[4]
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[4]
4. Data Analysis:
- Subtract the average fluorescence of the no-cell control wells from all other wells.
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description | Example Data |
| Cell Line | Human Embryonic Kidney 293 (HEK293) | - |
| Seeding Density | 10,000 cells/well | - |
| Treatment Duration | 48 hours | - |
| IC50 Value | Concentration of the compound that inhibits cell viability by 50% | 75.3 µM |
Part 2: Functional Assays: Elucidating the Mechanism of Action
Based on the known biological activities of indole derivatives, we will explore several common signaling pathways that this compound may modulate.
A. G-Protein Coupled Receptor (GPCR) Activation: Calcium Mobilization Assay
Many drugs exert their effects by modulating GPCRs. Gq-coupled GPCRs, upon activation, lead to an increase in intracellular calcium concentration.[6][7] A calcium mobilization assay is a direct measure of this activation.
Caption: Workflow for the calcium mobilization assay.
1. Cell Preparation:
- Seed a suitable cell line (e.g., HEK293 or CHO) in a 96-well, black-walled, clear-bottom plate.
- Incubate for 24-48 hours until cells reach 80-90% confluency.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium and add the dye-loading buffer to each well.
- Incubate for 1 hour at 37°C in the dark.
3. Assay Execution:
- Prepare a plate with serial dilutions of the test compound.
- Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation® 3).[6]
- Establish a baseline fluorescence reading for 15-20 seconds.
- The instrument will then automatically add the compound to the wells, and fluorescence will be continuously monitored for an additional 2-3 minutes.
4. Data Analysis:
- The change in fluorescence is calculated as the maximum peak fluorescence minus the baseline fluorescence.
- Plot the fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 value.
| Parameter | Description | Example Data |
| Cell Line | CHO-K1 | - |
| Target | Endogenous Gq-coupled GPCR | - |
| EC50 Value | Concentration of the compound that elicits a half-maximal response | 5.2 µM |
B. GPCR and Nuclear Receptor Signaling: Luciferase Reporter Gene Assay
Reporter gene assays are a versatile tool for studying a wide range of signaling pathways, including those activated by Gs, Gi, and nuclear receptors.[8][9] These assays use a reporter gene (e.g., luciferase) under the control of a specific response element that is activated by a particular signaling pathway.
Caption: General principle of a luciferase reporter gene assay.
1. Transfection:
- Co-transfect cells (e.g., HEK293) with a plasmid containing the reporter gene construct (e.g., CRE-luciferase for Gs/Gi pathways) and, if necessary, a plasmid expressing the receptor of interest. A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
- Plate the transfected cells in a 96-well, white, opaque plate.
2. Compound Treatment:
- After 24 hours, treat the cells with serial dilutions of the compound.
3. Luciferase Assay:
- After the desired incubation period (e.g., 6-24 hours), add the luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
- Measure luminescence using a microplate luminometer.
4. Data Analysis:
- Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
- Calculate the fold induction of luciferase activity compared to the vehicle-treated control.
- Plot the fold induction against the compound concentration to determine the EC50.
| Parameter | Description | Example Data |
| Reporter Construct | CRE-luciferase | - |
| Cell Line | HEK293 | - |
| EC50 Value | Concentration of the compound that elicits a half-maximal response | 12.8 µM |
C. Intracellular Signaling: Western Blot Analysis of MAPK Pathway
Indole derivatives have been shown to modulate intracellular kinase signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1][10] Western blotting can be used to assess the effect of the compound on the phosphorylation state of key proteins in this pathway, such as ERK1/2.[11][12][13]
1. Cell Lysis:
- Culture cells in 6-well plates and treat with the compound at various concentrations and time points.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
- Compare the levels of p-ERK1/2 in treated versus untreated cells.
| Parameter | Description | Example Result |
| Cell Line | A549 (Human Lung Carcinoma) | - |
| Treatment | 10 µM Compound for 30 min | - |
| Outcome | 2.5-fold increase in p-ERK1/2 levels compared to control | - |
Part 3: Assay Validation and Ensuring Trustworthiness
To ensure the reliability and reproducibility of the data generated, it is essential to validate the assays. Key validation parameters, based on FDA and ICH guidelines, include:[14][15][16]
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
A Z'-factor is a statistical parameter used to evaluate the performance of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[8]
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating the compound's cytotoxicity and its effects on key signaling pathways, researchers can gain valuable insights into its potential therapeutic applications and mechanism of action. This tiered approach ensures an efficient use of resources and provides a solid foundation for further preclinical development.
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(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020, April 23). MDPI. Retrieved from [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023, March 2). MDPI. Retrieved from [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central. Retrieved from [Link]
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Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022, May 13). National Institutes of Health. Retrieved from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved from [Link]
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Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved from [Link]
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In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). PubMed Central. Retrieved from [Link]
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Cell Viability and Proliferation Assay with PrestoBlue. (2024, July 25). YouTube. Retrieved from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013, June 20). Bio-protocol. Retrieved from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PubMed Central. Retrieved from [Link]
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Indole Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. Retrieved from [Link]
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Cell Viability Assays: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]
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Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]
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Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015, December 24). PubMed. Retrieved from [Link]
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CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]
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(PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, October 17). ResearchGate. Retrieved from [Link]
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Indole-Based Metal Complexes and Their Medicinal Applications. (2023, December 20). Preprints.org. Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
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Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Retrieved from [Link]
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FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024, May 3). PubMed. Retrieved from [Link]
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GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. Retrieved from [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]
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Application Notes & Protocols for the In Vitro Evaluation of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Introduction: A Rational Approach to Characterizing a Novel Indole-Piperidine Scaffold
The compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid presents a unique chemical architecture, combining the privileged indole nucleus with a piperidine-4-carboxylic acid moiety. The indole scaffold is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The piperidine-4-carboxylic acid fragment is structurally reminiscent of γ-aminobutyric acid (GABA) and is a key feature of GABA reuptake inhibitors, suggesting a potential for activity within the central nervous system (CNS).[5][6][7]
Given this structural composite, a systematic in vitro investigation is warranted to elucidate the biological activity and preliminary safety profile of this novel chemical entity. This document provides a structured, multi-tiered testing cascade designed for researchers in drug discovery and development. The proposed workflow begins with a foundational assessment of cytotoxicity, proceeds to hypothesis-driven target engagement assays based on structural analogy, and concludes with essential, early-stage safety and metabolic profiling. Each protocol is detailed to ensure reproducibility and scientific rigor, with explanations for key experimental choices.
Proposed In Vitro Testing Cascade
A logical progression of experiments is crucial for an efficient and informative preliminary characterization. We propose a four-stage cascade that moves from general activity to specific target interaction and safety assessment.
Caption: Proposed tiered workflow for the in vitro characterization of the test compound.
Tier 1: Foundational Assays
General Cell Viability and Cytotoxicity: MTT Assay
Rationale: The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that assesses metabolic activity, which is typically proportional to the number of viable cells.[8][9] This assay will establish a concentration-dependent cytotoxicity profile and inform the dose selection for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death.
Protocol:
-
Cell Plating:
-
Seed a human cell line (e.g., HEK293 for general cytotoxicity or a relevant cancer cell line like A549 if oncology is a focus) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubate the plate overnight at 37°C or for a few hours with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.
-
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (vs. Vehicle) |
| Vehicle Control | 1.254 | 0.082 | 100% |
| 0.1 | 1.248 | 0.075 | 99.5% |
| 1 | 1.230 | 0.091 | 98.1% |
| 10 | 1.195 | 0.088 | 95.3% |
| 25 | 0.988 | 0.102 | 78.8% |
| 50 | 0.612 | 0.065 | 48.8% |
| 100 | 0.204 | 0.033 | 16.3% |
From this data, an IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated using non-linear regression.
Tier 2: Primary Target Screening
CNS Target: GABA Transporter (GAT) Inhibition Assay
Rationale: The piperidine-4-carboxylic acid moiety is a structural analog of nipecotic acid, a classical inhibitor of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmission. Inhibition of GATs increases GABAergic tone and is a therapeutic strategy for epilepsy and other neurological disorders.[7] This assay will determine if the test compound interacts with GATs, a highly plausible target. A radioligand uptake assay using cells expressing the human GAT-1 transporter is the gold standard.[6][11]
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human GABA transporter 1 (hGAT-1), such as CHO-hGAT1 or HEK-hGAT1.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-20 minutes at room temperature with 100 µL of KRH buffer containing various concentrations of the test compound or a known inhibitor (e.g., tiagabine) as a positive control.
-
Initiate the uptake by adding 100 µL of KRH buffer containing a mixture of [³H]-GABA (to a final concentration of ~10-20 nM) and unlabeled GABA.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor.
-
Data Presentation:
| Compound Concentration | [³H]-GABA Uptake (CPM) | % Inhibition |
| Vehicle Control | 15,800 | 0% |
| 10 nM | 15,650 | 0.9% |
| 100 nM | 14,990 | 5.1% |
| 1 µM | 11,200 | 29.1% |
| 10 µM | 6,320 | 60.0% |
| 100 µM | 2,150 | 86.4% |
| Tiagabine (10 µM) | 1,580 | 90.0% |
An IC₅₀ value can be determined by plotting the percent inhibition against the log concentration of the test compound.
CNS Target: Sigma-1 Receptor Binding Assay
Rationale: The indole nucleus is a common feature in ligands for sigma receptors, which are unique intracellular chaperone proteins implicated in a variety of CNS functions and diseases.[12] Determining the affinity of the test compound for the sigma-1 receptor can open another avenue for its potential therapeutic application. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.[13]
Protocol:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells overexpressing the human sigma-1 receptor (e.g., from CHO cells) or prepare them from tissues known to express the receptor (e.g., guinea pig brain).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of a selective sigma-1 radioligand, such as [³H]-(+)-pentazocine (e.g., 1-2 nM).[12]
-
Varying concentrations of the test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 200 µL.
-
-
Incubate for 90-120 minutes at 37°C or room temperature to reach equilibrium.[12][14]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Total binding is measured in the absence of any competing ligand.
-
Data Presentation:
| Compound Concentration | Specific Binding (DPM) | % Inhibition |
| Total Binding | 8,500 | 0% |
| 10 nM | 8,350 | 1.8% |
| 100 nM | 7,650 | 10.0% |
| 1 µM | 4,930 | 42.0% |
| 10 µM | 2,125 | 75.0% |
| 100 µM | 935 | 89.0% |
| Haloperidol (10 µM) | 425 | 95.0% |
The IC₅₀ is determined from the dose-response curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 3: Early Safety Profiling
Cardiac Safety: hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[15] Regulatory agencies mandate hERG testing for most new chemical entities.[16] The gold-standard method for assessing hERG liability is the manual whole-cell patch-clamp electrophysiology assay.[17][18]
Caption: Workflow for the hERG manual patch-clamp assay.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel, such as HEK293-hERG.
-
Culture cells to an appropriate confluency for patch-clamp experiments.
-
-
Electrophysiology Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Use appropriate intracellular (pipette) and extracellular (bath) solutions.
-
Hold the cell membrane potential at -80 mV.
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current (e.g., depolarize to +20 mV for 2-5 seconds, then repolarize to -50 mV to record the deactivating tail current). This protocol is repeated at regular intervals (e.g., every 15 seconds).[16]
-
-
Compound Application:
-
Once a stable baseline current is established, perfuse the bath with the extracellular solution containing the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Allow the effect of each concentration to reach a steady state before recording.
-
A known hERG blocker (e.g., E-4031 or dofetilide) should be used as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Concentration (µM) | Peak Tail Current (pA) | % Inhibition |
| Baseline (Vehicle) | 850 | 0% |
| 0.1 | 845 | 0.6% |
| 1 | 820 | 3.5% |
| 10 | 630 | 25.9% |
| 30 | 410 | 51.8% |
| E-4031 (1 µM) | 85 | 90.0% |
A compound with an IC₅₀ value greater than 30 µM is generally considered to have a low risk of causing hERG-related cardiotoxicity, although this is evaluated in the context of its therapeutic concentration.
Tier 4: Preliminary ADME Profiling
Metabolic Stability: Liver Microsome Assay
Rationale: The liver is the primary site of drug metabolism. An early assessment of a compound's metabolic stability provides crucial information about its potential half-life and clearance in vivo. The liver microsomal stability assay is a high-throughput in vitro method used to measure the rate of metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[19][20]
Protocol:
-
Reaction Mixture Preparation:
-
Initiation and Sampling:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).[19]
-
Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Terminate the reaction in each aliquot immediately by adding an equal volume of ice-cold acetonitrile, which also precipitates the proteins. Include an internal standard in the acetonitrile for accurate quantification.
-
-
Control Incubations:
-
Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
Include known compounds with high and low metabolic rates (e.g., verapamil and warfarin, respectively) as positive and negative controls.
-
-
Quantification:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis and Presentation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein).
Data Presentation:
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 88 |
| 15 | 70 |
| 30 | 45 |
| 45 | 25 |
Calculated Parameters:
-
t½: 28 minutes
-
Cl_int: 24.75 µL/min/mg protein
A shorter half-life indicates higher metabolic liability, suggesting the compound may be rapidly cleared in vivo.
References
- Vertex AI Search. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC.
- Horishny, V. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI.
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
- Gepotidacin Structure–Activity Relationship Study. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC.
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
-
ACS Publications. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Cervantes, H. (2017). Biomedical Importance of Indoles. PMC. [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
-
NCBI. (n.d.). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]
-
ISMRM. (n.d.). Investigation of the Role of GABA Reuptake in GABAergic Neurotransmission. ISMRM. [Link]
-
RSC Publishing. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
-
Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Moiety
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid represents a novel chemical entity with a promising scaffold for therapeutic intervention. While direct biological data for this specific molecule is not yet available, its structural components, particularly the indole and piperidine-4-carboxylic acid moieties, are present in numerous compounds with established pharmacological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with antiviral, antitumor, and analgesic properties. Furthermore, compounds sharing the "1H-indol-3-ylmethyl" group have demonstrated significant anti-inflammatory and anti-allergic effects in preclinical studies, potentially through modulation of key signaling pathways.
Notably, a structurally related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been shown to decrease levels of pro-inflammatory cytokines such as IL-2 and TNF-α, and immunoglobulins IgE, IgA, and IgM in animal models. In silico predictions for this related molecule suggest an affinity for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Thromboxane-A Synthase, both of which are critical regulators of inflammation and immune responses. Additionally, other molecules containing the piperidine-4-carboxylic acid functional group have been identified as allosteric inhibitors of RORγt, a key transcription factor in autoimmune diseases.
This confluence of structural alerts and preclinical data on related compounds provides a strong rationale for investigating this compound as a potential therapeutic agent for inflammatory, allergic, and autoimmune disorders. This document provides a comprehensive guide for researchers, outlining detailed protocols for evaluating the efficacy, pharmacodynamics, and preliminary safety of this compound in relevant animal models.
Preclinical Efficacy Assessment: Selecting the Right Model for the Hypothesized Mechanism
The initial in vivo evaluation of this compound should focus on validating its hypothesized anti-inflammatory, anti-allergic, and immunomodulatory activities. The choice of animal model is paramount and should be guided by the specific therapeutic indication being explored. Below are detailed protocols for three well-established and robust animal models that are highly relevant for the initial screening of this compound.
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
This is a classical and highly reproducible model for screening compounds with acute anti-inflammatory properties. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 3°C) with a 12-hour light/dark cycle and free access to standard laboratory chow and water.[1][2]
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[3]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3][4] The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Data Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
Expected Outcomes: A significant reduction in paw volume in the groups treated with this compound compared to the vehicle control group would indicate acute anti-inflammatory activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Positive Control | 10 | ||
| Compound X | 10 | ||
| Compound X | 30 | ||
| Compound X | 100 |
Experimental Workflow:
Sources
Application Notes and Protocols for High-Throughput Screening of Indole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold - A Cornerstone of Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid structure allow it to interact with a multitude of biological targets with high affinity and specificity. This versatility has led to the development of a vast array of clinically significant drugs, from the anti-inflammatory indomethacin to the anti-cancer agent sunitinib.[1] Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate large libraries of indole derivatives against specific biological targets, accelerating the identification of novel therapeutic leads.[4] This document serves as a comprehensive guide to the principles, design, and execution of HTS campaigns for indole-based compounds. It provides not only detailed protocols for key assays but also the scientific rationale behind the experimental choices, ensuring a robust and validated screening cascade.
Chapter 1: Foundational Principles of an Indole HTS Campaign
A successful HTS campaign is a multi-stage process that begins with careful planning and assay development and culminates in the identification of validated "hit" compounds. The inherent chemical properties of indole derivatives necessitate specific considerations throughout this workflow.
The HTS Workflow: A Strategic Overview
The journey from a large compound library to a few promising leads follows a well-defined path. This workflow is designed to maximize efficiency and minimize false positives and negatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Choosing the Right Assay: Biochemical vs. Cell-Based
The initial and most critical decision is the choice of assay format. This choice is dictated by the biological question being asked.
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[5] They are generally simpler to develop and exhibit lower variability than cell-based assays. For indole derivatives, a key consideration is their potential for intrinsic fluorescence, which can interfere with fluorescent readouts.
-
Cell-Based Assays: These assays employ living cells, providing a more physiologically relevant context by assessing a compound's effect on a cellular process.[6] They can provide information on cell permeability, cytotoxicity, and the impact on a signaling pathway. However, they are more complex to develop and can have higher variability.
| Assay Type | Advantages | Disadvantages | Best For... |
| Biochemical | High throughput, lower variability, direct target interaction. | Lacks physiological context, prone to false positives (e.g., aggregators). | Screening for direct enzyme inhibitors or receptor binders. |
| Cell-Based | More physiologically relevant, provides data on cell permeability and toxicity. | Higher variability, more complex to develop, indirect measure of target engagement. | Assessing pathway modulation, cytotoxicity, or complex cellular phenotypes. |
The Indole Library: Curating for Success
The quality of the compound library is paramount. For indole derivatives, libraries can be sourced from commercial vendors or synthesized in-house. A well-curated library should possess structural diversity and "drug-like" properties, often guided by principles such as Lipinski's Rule of Five.
Critical Consideration for Indoles: Autofluorescence
Indole moieties are inherently fluorescent. This property can be a significant source of interference in fluorescence-based assays, leading to false positives.
Mitigation Strategies:
-
Wavelength Selection: Whenever possible, use red-shifted fluorophores for detection to minimize spectral overlap with the indole's emission spectrum.[7]
-
Control Wells: Include compound-only wells (without the biological target) to measure the intrinsic fluorescence of each indole derivative. This data can be used to correct the results from the assay wells.
-
Time-Resolved Fluorescence (TRF): This technology uses long-lifetime fluorophores (lanthanides) and measures fluorescence after a delay, allowing the short-lived background fluorescence from indole compounds to decay.
-
Orthogonal Assays: Confirm hits from a fluorescence-based assay using a different detection modality, such as luminescence or absorbance.[8]
Chapter 2: Biochemical HTS Protocols for Indole Derivatives
Target in Focus: Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[9] It is a key immunomodulatory enzyme and a high-priority target in cancer immunotherapy. The following protocol describes a fluorescence-based HTS assay to identify indole-based inhibitors of IDO1.
Principle of the IDO1 Inhibition Assay
This assay measures the production of N-formylkynurenine (NFK), the product of the IDO1-catalyzed oxidation of tryptophan. A developer solution is added that reacts specifically with NFK to generate a highly fluorescent product, which can be quantified using a plate reader.
Caption: Schematic of the fluorescence-based IDO1 inhibition assay.
Detailed Protocol: IDO1 HTS Assay
This protocol is adapted for a 384-well plate format.
Reagents & Materials:
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Indole Derivative Library (in DMSO)
-
Fluorogenic Developer Solution
-
IDO1 Inhibitor (Positive Control, e.g., Epacadostat)
-
384-well black, flat-bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection capabilities
Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each indole derivative from the library into the wells of a 384-well plate. Also, plate positive control (IDO1 inhibitor) and negative control (DMSO) wells.
-
Enzyme Addition: Add 10 µL of IDO1 enzyme solution (pre-diluted in IDO1 Assay Buffer to the desired concentration) to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of L-tryptophan solution (in IDO1 Assay Buffer) to all wells to start the enzymatic reaction. The final concentration of tryptophan should be at or near its Km for IDO1.
-
Enzymatic Incubation: Incubate the plate at 37°C for 45 minutes.
-
Develop Signal: Add 10 µL of Fluorogenic Developer Solution to all wells. Seal the plate and incubate at 45°C for 3 hours, protected from light.
-
Read Plate: Allow the plate to cool to room temperature for 1 hour. Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[9]
Data Analysis:
-
Normalization: The percentage of inhibition for each compound is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
Hit Selection: A "hit" is typically defined as a compound that exhibits an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Chapter 3: Cell-Based HTS Protocols for Indole Derivatives
Target in Focus: Induction of Apoptosis
Many anticancer drugs, including those with an indole scaffold, function by inducing apoptosis (programmed cell death). A key event in apoptosis is the activation of a cascade of proteases called caspases. This protocol describes a luminescent assay to screen for indole derivatives that activate caspase-3 and caspase-7.
Principle of the Caspase-Glo® 3/7 Assay
This homogeneous "add-mix-measure" assay utilizes a luminogenic caspase-3/7 substrate.[10] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.
Detailed Protocol: Caspase-Glo® 3/7 HTS Assay
This protocol is designed for a 384-well plate format.
Reagents & Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Indole Derivative Library (in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
Apoptosis Inducer (Positive Control, e.g., Staurosporine)
-
384-well white, clear-bottom tissue culture-treated plates
-
Automated liquid handling system
-
Microplate reader with luminescence detection
Protocol Steps:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Addition: Add the indole derivatives (typically 50-100 nL) to the cell plates. Include positive and negative (DMSO) controls.
-
Incubation: Incubate the plates for a period determined by the expected kinetics of apoptosis induction (e.g., 24-48 hours).
-
Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 25 µL of reagent to 25 µL of medium).
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[10]
-
Read Plate: Measure the luminescence using a microplate reader.
Data Analysis:
-
Fold Activation: Results are often expressed as fold activation over the DMSO control: Fold Activation = Signal_Compound / Mean_Signal_DMSO
-
Hit Selection: Hits are identified as compounds that induce a significant increase in luminescence (e.g., >3-fold activation or >3 standard deviations above the mean of the DMSO controls).
Chapter 4: Data Interpretation and Hit Validation
The primary HTS provides a list of putative "hits." The next crucial phase is to validate these hits and eliminate false positives.
The Hit Validation Cascade
A rigorous hit validation process is essential for the credibility of the screening campaign.
Caption: A typical workflow for hit validation and confirmation.
Key Steps in Hit Validation
-
Hit Confirmation: The first step is to re-test the initial hits in the primary assay to confirm their activity.[11] It is crucial to use a fresh sample of the compound, preferably from a re-ordered or re-synthesized batch, to rule out issues with the original library sample.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their potency (IC50 for inhibitors, EC50 for activators).
-
Orthogonal and Counter-Screens:
-
Orthogonal assays use a different detection method or principle to confirm the biological activity of the hit, which helps to eliminate technology-specific artifacts.[8]
-
Counter-screens are used to assess the specificity of the hit. For example, an enzyme inhibitor might be tested against a panel of related enzymes to determine its selectivity profile.
-
-
Preliminary Structure-Activity Relationship (SAR): By testing commercially available analogs of the validated hits, a preliminary understanding of the SAR can be developed. This provides initial insights into which parts of the indole scaffold are essential for activity and can guide future medicinal chemistry efforts.
Conclusion
High-throughput screening of indole derivatives is a powerful strategy for the discovery of novel drug candidates. The success of such a campaign hinges on a deep understanding of the unique properties of the indole scaffold, the careful selection and validation of assays, and a rigorous process for hit confirmation. By integrating the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening. [Link]
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MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]
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BMG LABTECH. How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
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Hughes, J. P., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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El-Sayed, M., et al. (2016). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
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MDPI. (2021). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. MDPI. [Link]
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National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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Serek, P., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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MDPI. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
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Schulz, M. H., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. BMC Bioinformatics. [Link]
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Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]
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MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]
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MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]
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ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
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MDPI. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]
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Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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ELK Biotechnology. Human IDO(Indoleamine-2,3-Dioxygenase) ELISA Kit. ELK Biotechnology. [Link]
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Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. [Link]
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De la Guardia, C., et al. (2021). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy. [Link]
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Investigative Ophthalmology & Visual Science. (2021). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. Investigative Ophthalmology & Visual Science. [Link]
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Strategies for the Solubilization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid for Preclinical Research
An Application Note and Protocol Guide for Researchers
Abstract
This comprehensive guide provides detailed protocols and technical insights for the dissolution of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a molecule of interest in drug discovery. The structural complexity of this compound, featuring both a weakly acidic carboxylic acid and a basic piperidine nitrogen, presents unique solubilization challenges. This document outlines systematic approaches for preparing stock solutions in common organic solvents and aqueous buffers, addressing the zwitterionic nature of the molecule. The protocols are designed to ensure compound stability and compatibility with downstream biological assays, providing researchers with a reliable framework for experimental success.
Introduction and Physicochemical Analysis
This compound is a bifunctional molecule incorporating an indole moiety, a piperidine ring, and a carboxylic acid group. This structure suggests a zwitterionic character, meaning it can carry both a positive and a negative charge, which profoundly influences its solubility. At its isoelectric point (pI), the pH at which the net charge is zero, the compound will exhibit its lowest aqueous solubility. Therefore, successful solubilization in aqueous media necessitates pH adjustment to shift the equilibrium towards a more soluble cationic or anionic form.
Understanding the compound's physicochemical properties is the cornerstone of developing an effective dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈N₂O₂ | Inferred from Structure |
| Molecular Weight | 258.32 g/mol | Calculated |
| Melting Point | 228 °C (decomposes) | [1] |
| Predicted pKa | 4.03 ± 0.20 (Carboxylic Acid) | [1] |
| Predicted pKa | ~9-10 (Piperidine Nitrogen) | (Estimated based on similar structures) |
| Appearance | Solid powder (visual inspection) | N/A |
The predicted pKa of the carboxylic acid group is approximately 4.03[1]. The pKa of the piperidinyl nitrogen is not explicitly available but can be estimated to be in the basic range (~9-10), similar to other N-substituted piperidines. This dual acidic/basic nature is the critical factor governing its solubility.
The Principle of Solubilization: A Zwitterionic Challenge
The key to dissolving this compound is to avoid its sparingly soluble zwitterionic state. By adjusting the pH of the solvent, we can ensure the molecule exists predominantly as a single charged species, which enhances its interaction with polar solvents like water.
-
In Basic Conditions (pH > pKa of COOH): The carboxylic acid group is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This anionic form is significantly more soluble in aqueous solutions.
-
In Acidic Conditions (pH < pKa of Piperidine N): The piperidine nitrogen is protonated to form a positively charged ammonium ion (-NH₂⁺-). This cationic form is also more soluble in aqueous solutions.
The following diagram illustrates this pH-dependent ionization.
Figure 1: pH-dependent ionization states of the compound.
For many in vitro and in vivo experiments, preparing a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous assay media, is the most practical approach.[2]
Safety and Handling Precautions
Before handling the compound, researchers must consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally related compounds, the following general precautions are advised:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Hazard Profile: Similar compounds are often classified as causing skin and eye irritation and may be harmful if swallowed.[3][4]
Experimental Protocols for Dissolution
The choice of solvent is dictated by the requirements of the downstream experiment. Organic solvents are typically used for creating high-concentration stock solutions, while aqueous buffers are used for final assay concentrations.
This protocol is suitable for preparing stock solutions (e.g., 10-50 mM) for long-term storage and subsequent dilution. Dimethyl sulfoxide (DMSO) is often the first choice due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations (<0.5%).[2]
Materials:
-
This compound powder
-
Anhydrous DMSO (or DMF, Ethanol)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of the compound powder using an analytical balance and place it into a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO (or other organic solvent) to achieve the target concentration. For example, to make a 10 mM stock solution from 2.58 mg of the compound (MW 258.32), you would add 1 mL of DMSO.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Assisted Solubilization (If Necessary): If the compound does not fully dissolve, one of the following gentle methods can be applied:
-
Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. Intermittently vortex the sample. Do not overheat, as it may degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes, which can help break up solid aggregates.
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Directly dissolving the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) is often difficult due to its zwitterionic nature. The recommended method is to first create a more soluble salt form by adjusting the pH.
Method A: Dissolution via Basic pH Adjustment
Materials:
-
Compound powder
-
1 M NaOH solution
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
pH meter
Step-by-Step Methodology:
-
Weighing: Weigh the desired amount of compound into a sterile container.
-
Initial Suspension: Add a small portion of the target buffer (e.g., 80% of the final volume) to the powder. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. As the pH increases above ~6-7, the carboxylic acid will deprotonate, and the compound should begin to dissolve. Continue adding NaOH until the solution becomes clear.
-
Final Volume and pH Check: Once dissolved, add the remaining buffer to reach the final desired volume and confirm the final pH. Adjust as necessary.
-
Note: Be mindful that the final pH may not be suitable for all biological systems. This method is best when the experiment can tolerate a slightly basic pH or if the solution will be significantly diluted.
-
Method B: Dissolution via Acidic pH Adjustment
Materials:
-
Compound powder
-
1 M HCl solution
-
Target aqueous buffer
-
pH meter
Step-by-Step Methodology:
-
Weighing: Weigh the desired amount of compound into a sterile container.
-
Initial Suspension: Add a portion of the target buffer to the powder.
-
pH Adjustment: While stirring, add 1 M HCl dropwise. As the pH decreases below ~5, the piperidine nitrogen will become protonated, and the compound should dissolve.
-
Final Volume and pH Check: Once the solution is clear, add the remaining buffer to reach the final volume and verify the pH.
The following workflow provides a decision-making guide for selecting a solubilization strategy.
Figure 2: Workflow for dissolving this compound.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution of organic stock into aqueous buffer. | The compound's solubility limit in the final aqueous medium has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if tolerated by the assay. 3. Add a surfactant like Tween-80 or Pluronic F-68 to the final buffer to improve solubility.[5] |
| Solid material will not dissolve in organic solvent. | Saturation limit reached, or the compound may be less soluble in the chosen solvent. | 1. Try gentle warming or sonication as described in Protocol 1. 2. Attempt to dissolve a smaller amount to make a less concentrated stock. 3. Try a different solvent (e.g., switch from DMSO to DMF). |
| Solution is hazy or contains a fine precipitate. | Incomplete dissolution or presence of insoluble impurities. | 1. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes. 2. Carefully collect the supernatant for use. The concentration of the supernatant should be verified analytically if precision is critical. |
Conclusion
The successful dissolution of this compound hinges on a rational approach guided by its zwitterionic properties. For most applications, preparing a concentrated stock solution in DMSO provides a robust and versatile starting point. When direct dissolution in aqueous media is required, careful pH adjustment to form either the anionic or cationic salt is an effective strategy. By following the detailed protocols and troubleshooting advice in this guide, researchers can prepare reliable solutions of this compound, ensuring the integrity and reproducibility of their experimental results.
References
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Ma, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Available at: [Link]
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Galan, J., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
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OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Available at: [Link]
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University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
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Application Note: Protocols for Interrogating Cancer Metabolism with 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a Novel GPR81 Agonist
Audience: Researchers, scientists, and drug development professionals investigating cancer metabolism and novel therapeutic targets.
Abstract: The metabolic landscape of cancer is characterized by a profound reprogramming, most notably the Warburg effect, where cancer cells favor aerobic glycolysis and lactate production even in the presence of oxygen[1][2][3]. Lactate, once considered a metabolic waste product, is now recognized as a critical signaling molecule, or "lactormone," that orchestrates the tumor microenvironment[1][4][5]. It executes this function in part by activating the G-protein coupled receptor 81 (GPR81), a cell-surface lactate sensor[4][6]. GPR81 activation is implicated in promoting cancer cell proliferation, angiogenesis, immune evasion, and overall tumor progression[7][8][9][10]. This makes GPR81 a compelling target for therapeutic intervention and a valuable tool for research. This document provides a detailed guide for utilizing 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a specific and potent GPR81 agonist, to investigate and modulate cancer cell metabolism in vitro. We present validated, step-by-step protocols for key cell-based assays to characterize the compound's effect on glycolytic rates, pathway activation, and cancer cell viability.
Scientific Foundation: The GPR81-Lactate Axis in Cancer
Most cancer cells exhibit a high glycolytic flux, leading to the accumulation and secretion of lactate into the tumor microenvironment[3][11]. This lactate can be taken up by other, more oxidative cancer cells as fuel, creating a symbiotic metabolic relationship[8]. Furthermore, extracellular lactate acts as a signaling agonist for GPR81[12].
GPR81 is a Gαi-coupled receptor; its activation by lactate or an agonist like this compound initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[13]. This primary signal transduction event triggers a range of downstream effects that support a malignant phenotype, including the promotion of cell survival signals and the secretion of angiogenic factors[10][14]. Understanding how to manipulate this pathway is crucial for developing new cancer therapies.
Signaling Pathway Overview
Materials and Reagents
This section outlines the necessary components for the successful execution of the described protocols.
| Reagent/Material | Recommended Source | Purpose |
| Test Compound | ||
| This compound | Synthesis or Commercial | GPR81 Agonist |
| DMSO, Cell Culture Grade | Sigma-Aldrich, D2650 | Solvent for Test Compound |
| Cell Lines | ||
| MDA-MB-231 (Human Breast Cancer) | ATCC, HTB-26 | High GPR81 expression, glycolytic |
| HCT116 (Human Colon Cancer) | ATCC, CCL-247 | Well-characterized metabolic profile |
| Media & Supplements | ||
| DMEM, High Glucose | Gibco, 11965092 | Base medium for cell culture |
| Fetal Bovine Serum (FBS) | Gibco, 26140079 | Growth supplement |
| Penicillin-Streptomycin | Gibco, 15140122 | Antibiotic |
| Assay-Specific Reagents | ||
| Agilent Seahorse XF Glycolytic Rate Assay Kit | Agilent, 103344-100 | Real-time glycolysis measurement |
| RIPA Lysis and Extraction Buffer | Thermo Fisher, 89900 | Protein extraction for Western Blot |
| Protease Inhibitor Cocktail | Roche, 11836170001 | Prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher, 23225 | Protein quantification |
| Primary Antibody: Anti-GPR81/HCAR1 | Abcam, ab137050 | Western Blot Target Detection |
| Primary Antibody: Anti-MCT1 | Cell Signaling, 20139S | Western Blot Target Detection |
| Primary Antibody: Anti-β-Actin | Cell Signaling, 4970S | Western Blot Loading Control |
| HRP-conjugated Secondary Antibody | Cell Signaling, 7074S | Western Blot Signal Detection |
| MTT Reagent (Thiazolyl Blue) | Sigma-Aldrich, M5655 | Cell Viability Assay |
Core Experimental Protocols
The following protocols provide a comprehensive workflow to characterize the effects of this compound on cancer cells.
Experimental Workflow Overview
Protocol 3.1: Metabolic Reprogramming via Seahorse XF Glycolytic Rate Assay
This protocol measures the real-time rate of glycolysis by quantifying the extracellular acidification rate (ECAR), a direct result of lactate extrusion[15][16].
Rationale: This assay provides a direct functional readout of the compound's effect on the Warburg phenotype. An agonist of GPR81 is hypothesized to enhance or sustain the glycolytic activity that produces the receptor's natural ligand, lactate.
Step-by-Step Methodology:
-
Cell Seeding: The day before the assay, seed MDA-MB-231 or HCT116 cells into an Agilent Seahorse XF Cell Culture Microplate at an optimized density (e.g., 20,000 - 40,000 cells/well). Ensure even cell distribution.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation: Prepare a fresh dilution series of this compound in Seahorse XF DMEM medium, pH 7.4. Also prepare injection solutions of Rotenone/Antimycin A (Rot/AA) and 2-Deoxyglucose (2-DG) as per the kit manual.
-
Cell Preparation: On the day of the assay, remove growth medium from the cells, wash twice with the assay medium, and add the final volume of assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Assay Execution:
-
Load the prepared compound dilutions and kit reagents into the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The protocol should include:
-
Basal ECAR measurements (3 cycles).
-
Injection of the GPR81 agonist and subsequent ECAR measurements (3-6 cycles).
-
Injection of Rot/AA to inhibit mitochondrial respiration and measure compensatory glycolysis (3 cycles).
-
Injection of 2-DG to inhibit glycolysis and confirm the glycolytic origin of the ECAR signal (3 cycles).
-
-
-
Data Analysis: After the run, normalize the data to cell number (e.g., using a CyQUANT assay). Calculate the basal and post-treatment glycolytic rates. A significant increase in ECAR after compound addition indicates stimulation of glycolysis.
Protocol 3.2: GPR81 Pathway Validation by Western Blot
This protocol validates that the test compound engages its target and affects related protein expression.
Rationale: Demonstrating changes in the expression of GPR81 or key metabolic proteins like Monocarboxylate Transporter 1 (MCT1) provides mechanistic evidence of the compound's action. MCTs are crucial for extruding the lactate produced during glycolysis[11][17].
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates to achieve 80-90% confluency.
-
Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GPR81, anti-MCT1, anti-β-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ and normalize to the loading control (β-Actin).
Protocol 3.3: Cell Viability and Proliferation using MTT Assay
This protocol assesses the overall biological effect of GPR81 activation on cancer cell viability.
Rationale: As GPR81 signaling is linked to cancer cell survival and growth, this assay determines the phenotypic consequence of stimulating the pathway with the test compound[7][14].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing a range of concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the EC₅₀ (concentration for 50% effective response).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Seahorse Assay: High well-to-well variability | Uneven cell seeding or cell death. | Optimize seeding density. Use a microscope to confirm a uniform monolayer before the assay. |
| Western Blot: No or weak signal | Insufficient protein load, poor antibody, or low target expression. | Increase protein amount. Validate antibody with a positive control. Confirm GPR81 expression in your cell line via qPCR or literature. |
| Western Blot: High background | Insufficient blocking or washing; antibody concentration too high. | Increase blocking time to 2 hours. Increase the number and duration of TBST washes. Titrate the primary antibody concentration. |
| MTT Assay: Inconsistent results | Incomplete formazan dissolution; cell clumping. | Ensure complete dissolution by gentle pipetting. Ensure a single-cell suspension was plated initially. |
| General: Compound precipitation | Poor solubility in aqueous media. | Ensure the final DMSO concentration in the media is low (<0.5%). Prepare fresh dilutions for each experiment. |
References
-
JCI Insight. (2017-10-05). Involvement of the metabolic sensor GPR81 in cardiovascular control. [Link]
-
Cancers (Basel). (2022-09-22). The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. [Link]
-
Request PDF. Identification of novel GPR81 agonist lead series for target biology evaluation. [Link]
-
ResearchGate. Western Blot of MCT1 and MCT4. In all cell lines investigated (A-549;.... [Link]
-
PubMed. (2022-03-01). Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. [Link]
-
PMC - NIH. (2024-02-21). Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]
-
NIH. (2019-03-01). GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. [Link]
-
PMC - PubMed Central. Activation of GPR81 by lactate drives tumour-induced cachexia. [Link]
-
PMC - PubMed Central. (2022-12-23). Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers. [Link]
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PMC - PubMed Central - NIH. (2022-09-28). Revisiting the Warburg Effect with Focus on Lactate. [Link]
-
PMC - PubMed Central. (2025-09-16). Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism. [Link]
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PMC - PubMed Central - NIH. (2020-02-19). Monocarboxylate transporters in cancer. [Link]
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PubMed. (2021-09-24). The Warburg Effect, Lactate, and Nearly a Century of Trying to Cure Cancer. [Link]
-
Agilent. Agilent Seahorse XF Glycolytic Rate Assay User Manual. [Link]
-
Open Exploration Publishing. (2023-01-01). Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target. [Link]
-
The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. [Link]
-
SUPPLEMENTARY FIGURES Supplementary Figure 1 Supplementary Figure 1. Western blot analysis of glycolysis marker MCT1 and HKII. A - NET. [Link]
-
The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. [Link]
-
Baishideng Publishing Group. (2025-11-24). GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. [Link]
-
IMR Press. (2019-01-01). Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival. [Link]
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Protocol to evaluate the impact of murine MCT1-deficient CD8+ T cells on adipogenesis. [Link]
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Frontiers. (2022-09-08). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. [Link]
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AACR Journals. (2015-08-15). Cell Surface Lactate Receptor GPR81 Is Crucial for Cancer Cell Survival. [Link]
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MDPI. (2022-12-19). Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches. [Link]
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PubMed. (2015-12-24). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. [Link]
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PubMed Central - NIH. (2015-05-18). Lactate's Effect on Human Neuroblastoma Cell Bioenergetic Fluxes. [Link]
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Oncotarget. (2016-10-25). G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion. [Link]
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AGILENT SEAHORSE XF GLYCOLYTIC RATE ASSAY. (2017-03-01). [Link]
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Frontiers. (2017-06-27). Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling. [Link]
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ResearchGate. (2025-08-08). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing | Request PDF. [Link]
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Molecular Cancer Therapeutics - AACR Journals. (2014-07-01). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. [Link]
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The Role of Lactate Metabolism in Tumors: From Metabolic Byproduct to Signaling Molecule. (2025-11-26). [Link]
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Protocols.io. (2023-06-13). Western Blot Analysis V.1. [Link]
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Metabolic Reprogramming in Cancer: Targeting Energy Pathways for Treatment. [Link]
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ACS Publications. (2025-03-31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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Bio-Rad. General Protocol for Western Blotting. [Link]
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NIH. (2024-03-27). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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MDPI. Special Issue : Metabolic Reprogramming in Cancer. [Link]
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YouTube. (2016-05-30). SeaHorse - energy pathways. [Link]
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ResearchGate. (2025-12-21). Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]
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MDPI. (2023-03-02). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]
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EurekAlert!. (2026-01-23). Chinese Medical Journal Article Review the role of metabolic reprogramming as a contributor to prostate cancer disease progression. [Link]
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YouTube. (2024-07-10). Science in 5 Episode 2: What is the Warburg Effect?. [Link]
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ResearchGate. (2025-08-07). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
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Proceedings of the Texas A&M Medical Student Grand Rounds. (2018-07-24). Hypoxia & the Warburg Effect: Exploring Connections Between Lactate Metabolism and Angiogenesis. [Link]
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Application Notes and Protocols for Pharmacokinetic Studies of Indole-Piperidine Compounds
Introduction: The Significance of the Indole-Piperidine Scaffold in Modern Drug Discovery
The indole-piperidine structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The indole nucleus, a privileged scaffold, offers a rich electronic environment and versatile substitution patterns, while the piperidine ring provides a saturated, basic nitrogen center that can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity.[3][4] This unique combination often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a highly sought-after framework in the design of novel therapeutics targeting a diverse range of diseases.[5][6]
A thorough understanding of the pharmacokinetic (PK) profile of new indole-piperidine derivatives is paramount to their successful development. Early and accurate assessment of ADME properties allows for the timely optimization of lead compounds, reducing the likelihood of late-stage attrition.[7] This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the pharmacokinetic behavior of this important class of molecules, offering detailed, field-proven protocols and expert insights into experimental design and data interpretation.
Experimental Design and Rationale: A Strategic Approach to Pharmacokinetic Profiling
A successful pharmacokinetic study begins with a well-conceived experimental plan. The choice of assays and their sequence is critical for building a comprehensive understanding of a compound's behavior in a biological system. For indole-piperidine compounds, the initial focus is typically on in vitro assays to assess metabolic stability and plasma protein binding, followed by in vivo studies in rodent models to determine the full pharmacokinetic profile.
Core In Vitro Assays: Foundational Pillars of PK Assessment
-
Metabolic Stability Assay: This assay is a primary screen to evaluate a compound's susceptibility to metabolism by liver enzymes, predominantly the cytochrome P450 (CYP) superfamily.[8][9] Indole and piperidine rings can be subject to various metabolic transformations, including oxidation and N-dealkylation.[8] Early identification of metabolic liabilities is crucial for guiding medicinal chemistry efforts to improve drug-like properties.
-
Plasma Protein Binding (PPB) Assay: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly impacts its distribution and availability to reach its therapeutic target.[5] Generally, only the unbound fraction of a drug is pharmacologically active. Therefore, determining the percentage of plasma protein binding is essential for interpreting in vivo efficacy and safety data.
In Vivo Studies: The Whole-System Perspective
-
Rodent Pharmacokinetic Study: In vivo studies in animal models, typically mice or rats, provide a holistic view of a compound's absorption, distribution, metabolism, and excretion. These studies are indispensable for determining key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life, which are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of an indole-piperidine compound using pooled human liver microsomes.
Materials:
-
Test indole-piperidine compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to the final desired concentration (typically 1 µM). The final DMSO concentration should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound or positive control working solution to the microsome suspension and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Vortex the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Self-Validation and Controls:
-
Negative Control: An incubation without the NADPH regenerating system should show minimal compound degradation, confirming that the observed metabolism is enzyme-dependent.
-
Positive Controls: The inclusion of known rapidly and slowly metabolized compounds validates the activity of the microsomal preparation.
-
Time-Zero Sample: This sample serves as the baseline (100%) for calculating the percentage of compound remaining.
Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the determination of the unbound fraction of an indole-piperidine compound in plasma using the Rapid Equilibrium Dialysis (RED) device.
Materials:
-
Test indole-piperidine compound
-
Pooled plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RED device with dialysis membrane inserts (typically 8 kDa molecular weight cutoff)
-
Incubator shaker set to 37°C
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the test compound stock solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
-
Equilibrium Dialysis:
-
Assemble the RED device according to the manufacturer's instructions.
-
Add the spiked plasma to the donor chamber of the RED device insert.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the plate and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours, sufficient to reach equilibrium).
-
-
Sample Collection and Processing:
-
After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the receiver chamber aliquot and an equal volume of PBS to the donor chamber aliquot.
-
Precipitate the proteins by adding ice-cold acetonitrile with the internal standard to all samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Calculation:
-
Quantify the concentration of the test compound in the donor and receiver chambers using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following equation:
-
fu = Concentration in receiver chamber / Concentration in donor chamber
-
-
Self-Validation and Controls:
-
Equilibrium Time: The time required to reach equilibrium should be determined for each compound or a representative compound.
-
Non-specific Binding: Assess the non-specific binding of the compound to the dialysis membrane by performing the experiment without plasma.
-
Compound Stability: The stability of the compound in plasma under the incubation conditions should be confirmed.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a single-dose pharmacokinetic study of an indole-piperidine compound in rats.
Materials:
-
Test indole-piperidine compound
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats (typically 200-250 g)
-
Dosing syringes and gavage needles (for oral administration) or syringes and needles (for intravenous administration)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing and Animal Handling:
-
Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight before dosing (for oral administration).
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration (n=3-4 per group per time point).
-
Administer a single dose of the test compound at a predetermined concentration (e.g., 1-10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at specified time points post-dose. Typical time points for IV administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via various methods, such as tail vein or saphenous vein bleeding.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t½: Elimination half-life
-
Cl: Clearance
-
Vd: Volume of distribution
-
F%: Bioavailability (calculated from the ratio of AUC after oral and IV administration)
-
-
Self-Validation and Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
The bioanalytical method used for plasma sample analysis must be validated for accuracy, precision, linearity, and stability.
-
A vehicle-dosed group can be included as a control.
Data Presentation and Interpretation
Table 1: Representative In Vitro ADME Data for a Hypothetical Indole-Piperidine Compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Plasma | Rat Plasma |
| In Vitro t½ (min) | 45 | 28 | N/A | N/A |
| Intrinsic Clearance (µL/min/mg) | 30.8 | 49.5 | N/A | N/A |
| Fraction Unbound (fu) | N/A | N/A | 0.15 | 0.22 |
| % Plasma Protein Binding | N/A | N/A | 85% | 78% |
N/A: Not Applicable
Interpretation: The data suggests that the compound has moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. The compound is highly bound to plasma proteins in both species, with slightly higher binding in human plasma.
Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats for a Hypothetical Indole-Piperidine Compound
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 550 | 320 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 850 | 1800 |
| AUC₀-inf (ngh/mL) | 875 | 1850 |
| t½ (h) | 3.5 | 4.2 |
| Cl (L/h/kg) | 1.14 | N/A |
| Vd (L/kg) | 5.6 | N/A |
| Bioavailability (F%) | N/A | 42% |
N/A: Not Applicable
Interpretation: The compound exhibits moderate oral bioavailability in rats. The volume of distribution is larger than the total body water, suggesting extensive tissue distribution. The clearance is moderate, and the half-life supports a once or twice-daily dosing regimen.
Visualizing Experimental Workflows
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vivo rodent pharmacokinetic study.
References
-
Agrawal, S., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835–2844. Available from: [Link]
-
Cai, P., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1145-1168. Available from: [Link]
-
Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(9), 674-679. Available from: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
-
Geron, L. B., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539. Available from: [Link]
-
Mitku, A. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17639. Available from: [Link]
-
Nayak, S. U., et al. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Drug Design & Discovery, 20(4), 312-324. Available from: [Link]
- Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e.
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available from: [Link]
-
Vasilev, I. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. Available from: [Link]
-
Xu, C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37941-37956. Available from: [Link]
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Application Note: A Strategic Approach to Receptor Binding Characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Introduction
The compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid integrates two well-recognized pharmacophores: an indole nucleus and a piperidine-4-carboxylic acid moiety. The indole scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological receptors to elicit diverse pharmacological effects[1][2][3]. Similarly, the piperidine-4-carboxylic acid structure is a conformationally constrained analog of GABA, known to interact with targets such as the GABA-A receptor[4].
Given the novelty of the title compound, its specific biological targets are not yet defined. This application note, therefore, provides a comprehensive, field-tested strategy for its characterization. We will not focus on a single, pre-determined protocol but will instead outline a logical, multi-stage approach. This guide begins with broad screening to identify potential receptor interactions and progresses to detailed, orthogonal validation to quantify binding affinity and kinetics with high confidence. The methodologies described herein are designed to build a robust pharmacological profile for this promising novel chemical entity.
Section 1: The Foundational Assay - Radioligand Competition Binding for Target Identification
Expert Rationale: The initial challenge with a novel compound is to efficiently identify its potential molecular targets from a vast biological landscape. A competitive radioligand binding assay is the gold-standard for this purpose[5]. This technique is exceptionally robust and sensitive, allowing for the screening of the compound against a large panel of known receptors (e.g., GPCRs, ion channels, transporters) using commercially available, radioactively labeled ligands and receptor-expressing membrane preparations[6][7]. By measuring the ability of our test compound to displace a high-affinity radioligand, we can rapidly identify promising "hits" for further investigation.
Figure 1: High-level workflow for initial target screening using competitive radioligand binding assays.
Detailed Protocol: General Competitive Radioligand Binding Assay
This protocol provides a universal template. It must be optimized for each specific receptor-radioligand pair, particularly regarding the choice of buffer, incubation time, and the specific ligand used to define non-specific binding.
I. Materials & Reagents
-
Receptor Source: Commercially available or in-house prepared cell membrane homogenates expressing the target receptor (e.g., from CHO or HEK293 cells)[7]. Store at -80°C.
-
Radioligand: A high-affinity, high-specificity tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for the target receptor. Concentration should be at or below its dissociation constant (Kd) for the receptor[8].
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO, with subsequent serial dilutions in assay buffer.
-
Non-Specific Binding (NSB) Ligand: A known, high-concentration (1-10 µM) unlabeled ligand for the target receptor to saturate all specific binding sites.
-
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Should contain protease inhibitors.
-
Filtration System: 96-well glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter.
II. Step-by-Step Methodology
-
Membrane Preparation: On the day of the experiment, thaw the frozen membrane aliquot on ice. Homogenize briefly using a Polytron or similar device and dilute to the desired final concentration (typically 5-50 µg protein/well, to be optimized) in ice-cold assay buffer. Ensure less than 10% of the added radioligand is bound to maintain assay validity[8].
-
Assay Plate Setup (96-well plate):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL NSB Ligand + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Test Compound: 50 µL Test Compound (at 10-12 concentrations, e.g., 1 pM to 10 µM) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Scientist's Note: Run all conditions in triplicate to ensure statistical validity. The order of addition should be consistent: buffer/ligands first, followed by the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time must be empirically determined for each receptor system but is typically 60-120 minutes[8]. Failure to reach equilibrium is a common source of error and can lead to inaccurate affinity calculations[8].
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution[8].
-
Wash the filters 3-5 times with ice-cold wash buffer (often the same as the assay buffer) to minimize non-specific binding to the filter itself.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the dried filter mat.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
III. Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).
-
Determine IC₅₀: Convert the CPM for each concentration of the test compound into a percentage of maximal specific binding. Plot this percentage against the log concentration of the test compound. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value[9]. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Kᵢ): The Kᵢ is a more absolute measure of binding affinity. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor[5][9].
Figure 2: Stepwise data analysis pipeline for converting raw scintillation counts to a final binding affinity (Ki) value.
Table 1: Hypothetical Screening Data for this compound
| Target Receptor | Radioligand Used | Radioligand Kₐ (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) | Interpretation |
| Dopamine D₂ | [³H]-Spiperone | 0.1 | 15,600 | 7,800 | No significant affinity |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1.2 | >10,000 | >5,000 | No significant affinity |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | 2.5 | 45 | 15 | Potent Hit - Requires Validation |
| Sigma-2 (σ₂) | [³H]-DTG* | 5.0 | 850 | 283 | Moderate affinity |
*In the presence of dextrallorphan to block σ₁ sites.
Section 2: Orthogonal Validation and Deeper Characterization
Expert Rationale: A positive result, or "hit," from a primary screen is an exciting but preliminary finding. It is crucial to validate this interaction using an orthogonal method—an assay with a different technology and physical principle. This practice ensures the observed activity is not an artifact of the primary assay format (e.g., interference with the radiolabel). Label-free systems like Surface Plasmon Resonance (SPR) and homogeneous fluorescence-based assays are ideal for this purpose[8][10].
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
Principle: SPR is a powerful, label-free optical technique that measures molecular interactions in real time[11]. It works by immobilizing one molecule (the receptor) onto a sensor chip and flowing the other molecule (our test compound, the analyte) across the surface. Binding events cause a change in the refractive index at the surface, which is detected and plotted on a sensorgram[12]. The primary advantages of SPR are that it requires no labels and provides detailed kinetic information—the association rate (kₐ or kₒₙ) and the dissociation rate (kₐ or kₒff)[9][12].
Figure 3: The cyclical workflow of a Surface Plasmon Resonance (SPR) experiment for kinetic characterization.
Abbreviated Protocol:
-
Immobilization: Covalently couple the purified target receptor (e.g., Sigma-1) to a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the receptor-coupled surface and a reference surface (for background subtraction).
-
Monitor the binding response during the association phase.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Data Processing: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₐ, and the equilibrium dissociation constant (Kₐ = kₐ/kₐ). A Kₐ value from SPR should closely match the Kᵢ value from the radioligand assay to confirm the hit.
Fluorescence Polarization (FP) as a Homogeneous Alternative
Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a large protein receptor, its tumbling slows dramatically, and it emits more polarized light[13][14]. In a competitive format, the unlabeled test compound displaces the tracer, causing a decrease in polarization, which can be measured to determine its binding affinity[14].
Expert Rationale: FP is an excellent secondary assay if a suitable fluorescent tracer for the target is available. Its homogeneous, "mix-and-read" format is simple and avoids the separation steps required in filtration assays, reducing the potential for artifacts and increasing throughput[15].
Abbreviated Protocol:
-
Reagent Preparation: Prepare solutions of the target receptor, a fluorescent tracer ligand, and serial dilutions of the test compound in a low-fluorescence buffer.
-
Assay Setup: In a black, low-binding microplate, add the receptor, tracer (at a fixed concentration, typically ~1-5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measurement: Read the plate on a fluorescence polarization plate reader, which measures the millipolarization (mP) units in parallel and perpendicular planes.
-
Data Analysis: Plot the change in mP against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC₅₀.
Section 3: Assay Validation - The Cornerstone of Trustworthy Data
Expert Rationale: Generating data is only half the battle; ensuring that data is reliable is paramount. Every binding assay must be a self-validating system. This involves a series of experiments to define the assay's performance characteristics, ensuring that the results are specific, reproducible, and sensitive enough for the intended purpose[16][17]. This rigorous validation is non-negotiable in a professional drug development setting.
Figure 4: The key pillars of assay validation that collectively ensure the generation of high-quality, reliable binding data.
Table 2: Key Parameters for Assay Validation
| Parameter | Question Answered | Acceptance Criteria | Why It's Critical |
| Specificity | Does the compound bind to the intended target? | High affinity for the target of interest; >100-fold lower affinity for related off-targets. | Ensures the observed effect is due to interaction with the desired receptor, a key tenet of drug design[9]. |
| Reproducibility | Can the results be repeated consistently? | Coefficient of variation (%CV) <20% for intra- and inter-assay measurements. | Guarantees that the assay provides consistent results over time and across different experiments, which is essential for making decisions. |
| Signal Window (Z-factor) | Is the assay sensitive and robust enough to detect hits? | Z-factor > 0.5. Calculated as: `1 - (3*(SD_max + SD_min)) / ( | Mean_max - Mean_min |
| Equilibrium | Has the binding reaction reached a steady state? | Binding signal is stable over an extended incubation time (e.g., signal at 60 min = signal at 120 min)[8]. | Affinity constants (Kᵢ, Kₐ) are, by definition, equilibrium constants. Measurements taken before equilibrium is reached will be inaccurate[17]. |
Summary and Forward Look
This application note has outlined a robust, multi-step strategy for the pharmacological characterization of this compound. The proposed workflow begins with a broad radioligand-based screen to identify high-affinity interactions. Any identified "hits" are then subjected to rigorous orthogonal validation using label-free (SPR) or homogeneous (FP) techniques to confirm the binding and provide deeper kinetic insights.
Upon successful validation of a high-affinity interaction, the logical next step is to progress to cell-based functional assays. These experiments will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the validated target receptor, thereby completing the initial pharmacological profile and paving the way for further drug development efforts.
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Title: How to measure and evaluate binding affinities. Source: eLife. URL: [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of the novel compound, 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. This document outlines the scientific rationale for investigating this molecule, rooted in the known antimicrobial properties of both indole and piperidine scaffolds. Detailed, step-by-step protocols for fundamental antimicrobial susceptibility testing—including Broth Microdilution for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) determination, and the Agar Disk Diffusion method—are presented. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility. Visual workflows and data presentation templates are included to facilitate experimental design and analysis.
Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1] The compound this compound is a synthetic molecule that strategically combines two pharmacologically significant heterocyclic systems: indole and piperidine.
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of naturally occurring and synthetic bioactive compounds.[2] Indole derivatives are known to exhibit a wide spectrum of antimicrobial activities against various pathogenic microorganisms.[3] Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[3][4] Notably, some indole derivatives act as inhibitors of efflux pumps, which are a significant contributor to antibiotic resistance in bacteria like Staphylococcus aureus.[5]
The piperidine ring is another crucial pharmacophore found in numerous pharmaceuticals and natural alkaloids.[6] Piperidine-4-carboxylic acid and its derivatives have been explored for various biological activities, and their incorporation into larger molecules can enhance antimicrobial efficacy.[7][8] The piperidine moiety can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for cell wall penetration and interaction with intracellular targets.[9]
The conjugation of the indole-3-ylmethyl group with the piperidine-4-carboxylic acid core in the target molecule is hypothesized to yield a compound with potent antimicrobial properties, potentially through synergistic or novel mechanisms of action. This document provides the foundational protocols to rigorously evaluate this hypothesis.
Hypothesized Mechanism of Action
The antimicrobial activity of this compound may arise from multiple potential pathways, leveraging the functionalities of its constituent moieties.
Caption: Hypothesized antimicrobial mechanisms of the test compound.
Essential Materials and Preparations
Test Compound
-
Compound: this compound
-
Purity: ≥95% (essential for accurate MIC determination)
-
Stock Solution Preparation:
-
Accurately weigh the compound.[10]
-
Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock (e.g., 10 mg/mL or at least 10 times the highest concentration to be tested).[11] The choice of solvent is critical; it must be non-toxic to the test organisms at the final concentration used in the assay.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C or below to prevent degradation.
-
Bacterial Strains and Culture Media
-
Test Organisms: A panel of clinically relevant, quality control (QC) bacterial strains is required. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend specific strains for QC.[12]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for broth dilution methods.[13]
-
Agar: Mueller-Hinton Agar (MHA) is the standard for disk diffusion and plating for colony counts.[14] The agar depth should be uniform (4.0 ± 0.5 mm).
-
All media must be prepared according to the manufacturer's instructions and sterilized.
-
Inoculum Preparation
The preparation of a standardized bacterial suspension is a critical step for reproducibility.[15]
-
Aseptically pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension must be used within 15 minutes of preparation.[15]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for assessing the antimicrobial activity of the test compound.
Caption: Comprehensive workflow for antimicrobial activity testing.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[16] The protocol is based on CLSI and EUCAST guidelines.[17][18]
Procedure
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Compound Dilution:
-
Add 100 µL of the test compound stock solution (prepared at twice the highest desired final concentration in CAMHB) to well 1.[19]
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. For example, add 25 µL of the standardized suspension to 12 mL of CAMHB.[20]
-
Inoculate wells 1 through 11 with 50 µL of this final bacterial suspension. Do not inoculate well 12.
-
-
Controls:
-
Positive Control: Well 11 (broth + inoculum) should show turbidity.
-
Negative Control: Well 12 (broth only) should remain clear.
-
Solvent Control: Run a parallel dilution of the solvent (e.g., DMSO) to ensure it has no inhibitory effect at the concentrations tested.
-
Reference Antibiotic: A standard antibiotic (e.g., ampicillin, gentamicin) with a known MIC for the QC strain should be run in parallel to validate the assay.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
MIC Reading and Interpretation
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[11] A reading mirror can aid in visualization.[20]
-
The result is reported in µg/mL.[16]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Test)
This is a qualitative method to assess the susceptibility of a bacterial strain to the test compound.[21] It is based on the principle that the agent diffuses from an impregnated disk into the agar, creating a concentration gradient.[14]
Procedure
-
Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.[15]
-
Disk Preparation and Application:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Impregnate each disk with a known amount of the this compound stock solution (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk). The amount should be optimized based on preliminary findings.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk firmly onto the center of the inoculated MHA plate.
-
-
Controls:
-
A disk impregnated only with the solvent should be used as a negative control.
-
A standard antibiotic disk with known activity against the test strain should be used as a positive control.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
Reading and Interpretation
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter (mm) using a caliper or ruler.[15]
-
The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires correlation with MIC data and established breakpoints, which are not available for novel compounds.[22] Therefore, this test serves as an initial screening tool.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23] This test is performed following the MIC determination.
Procedure
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a fresh MHA plate.
-
A 10 µL aliquot from the positive growth control well should also be plated (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
MBC Reading and Interpretation
-
Observe the MHA plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[24][25]
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Data Presentation and Analysis
Results should be summarized in a clear, tabular format. This allows for direct comparison of the compound's activity against different bacterial strains.
Table 1: Example Antimicrobial Activity Data
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) [Disk Content] |
| S. aureus | ATCC 29213 | 16 | 32 | 2 | 18 [30 µg] |
| E. coli | ATCC 25922 | 64 | >256 | >4 | 10 [30 µg] |
| P. aeruginosa | ATCC 27853 | 128 | >256 | >2 | 7 [30 µg] |
| Reference Drug | Ampicillin | 0.25 | 0.5 | 2 | 28 [10 µg] |
Note: The data presented above are for illustrative purposes only.
Troubleshooting and Quality Control
| Issue | Possible Cause(s) | Recommended Action |
| No growth in positive control well | Inactive inoculum; Improper incubation conditions; Residual disinfectant in plate. | Verify inoculum viability and preparation. Check incubator temperature. Use fresh, sterile plates. |
| Growth in sterility control well | Contamination of broth, plate, or during handling. | Use fresh, sterile media. Review aseptic technique. |
| QC strain MIC out of range | Procedural error (inoculum, dilution); Media issue; Degraded antibiotic. | Rerun the assay. Check McFarland standard, pipettes, and media preparation. Use a fresh vial of the reference antibiotic. |
| Confluent growth into disk diffusion zone | Inoculum too heavy; Low disk potency. | Re-standardize inoculum to 0.5 McFarland. Verify compound concentration and disk impregnation. |
| "Double zones" or hazy growth | Mixed culture; Compound precipitation; Some species-drug combinations. | Ensure purity of the bacterial culture. Check compound solubility in media. Note the observation; may require further investigation. |
Safety Precautions
-
Handle all bacterial cultures within a Biosafety Level 2 (BSL-2) cabinet.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection.
-
Decontaminate all work surfaces and materials with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach) before and after use.
-
Sterilize all biological waste via autoclaving before disposal.
-
Consult the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal instructions.
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- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. emerypharma.com [emerypharma.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. microchemlab.com [microchemlab.com]
Application Notes & Protocols: Characterizing the Neuronal Activity of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Prepared by: Your Senior Application Scientist
Introduction: The Scientific Rationale
The compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid belongs to a chemical class rich in neurologically active agents. Its core structure, featuring an indole nucleus linked to a piperidine-4-carboxylic acid moiety, is notably similar to established inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is a critical protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By controlling glycine levels, GlyT1 plays a pivotal role in modulating neurotransmission, particularly at glutamatergic synapses where glycine acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.
The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia, and enhancing their activity is a major therapeutic goal.[1][2] Inhibiting GlyT1 elevates synaptic glycine concentrations, thereby potentiating NMDA receptor function.[1][3][4] This mechanism has led to the investigation of GlyT1 inhibitors as potential treatments for cognitive impairments associated with schizophrenia and other neurological disorders.[5]
Given the structural alerts within this compound, it is hypothesized to be a GlyT1 inhibitor. These application notes provide a comprehensive guide for researchers to systematically evaluate its neuronal activity, from initial target engagement to functional neuronal outcomes.
Part 1: Primary Target Engagement - GlyT1 Inhibition Assays
The foundational step is to determine if and how this compound interacts with its putative target, GlyT1.
In Vitro Glycine Uptake Assay
This functional assay directly measures the ability of the compound to inhibit the uptake of glycine into cells expressing GlyT1.[6]
Principle: Cells overexpressing human GlyT1 are incubated with radiolabeled glycine ([³H]glycine) in the presence of varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for the in vitro [³H]glycine uptake assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably transfected with the human GlyT1 gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plating: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well poly-D-lysine coated plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in Krebs-Ringer-HEPES (KRH) buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells twice with 200 µL of KRH buffer.
-
Add 100 µL of KRH buffer containing the test compound at various concentrations (or vehicle for control) and pre-incubate for 20 minutes at room temperature.
-
Initiate the uptake by adding 100 µL of KRH buffer containing [³H]glycine (final concentration ~10 nM).
-
Incubate for 15 minutes at room temperature.
-
Terminate the assay by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 100 µL of 1% SDS.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407).
-
Calculate percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Cell Line | HEK293-hGlyT1 |
| [³H]glycine Concentration | 10 nM |
| Compound Concentration Range | 1 nM - 100 µM |
| Incubation Time | 15 minutes |
| Expected Outcome | Dose-dependent inhibition of glycine uptake |
Part 2: Functional Neuronal Assays
Following confirmation of GlyT1 inhibition, the next logical step is to assess the compound's effect on neuronal function, particularly on NMDA receptor-mediated activity.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique provides a direct measure of the compound's ability to enhance NMDA receptor-mediated currents in neurons.
Principle: By isolating and recording from individual neurons in brain slices or primary neuronal cultures, we can measure the electrical currents flowing through NMDA receptors. Application of the test compound is expected to increase the amplitude of these currents by elevating local glycine concentrations.
Signaling Pathway Diagram:
Sources
- 1. Translational Neuroscience Optimization of GlyT1 Inhibitor - John Krystal [grantome.com]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, focusing on the widely used reductive amination pathway. Our goal is to equip you with the insights needed to diagnose issues, optimize your reaction conditions, and achieve a successful synthesis.
Overview of the Primary Synthetic Route: Reductive Amination
The most direct and common method for synthesizing this compound is the reductive amination between indole-3-carboxaldehyde and piperidine-4-carboxylic acid. This process involves two key steps that are often performed in a single pot:
-
Iminium Ion Formation: The amine of piperidine-4-carboxylic acid performs a nucleophilic attack on the carbonyl carbon of indole-3-carboxaldehyde, forming an intermediate carbinolamine which then dehydrates to an electrophilic iminium ion.
-
Reduction: A selective reducing agent, introduced into the reaction, reduces the iminium ion to the target tertiary amine.
The choice of reducing agent is critical. Mild hydrides that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred for one-pot procedures.[1][2]
Caption: General scheme for reductive amination synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is very low, or I'm not forming any product. What's going wrong?
Low or no yield is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, or the equilibrium of iminium ion formation.
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Indole-3-carboxaldehyde Degradation: This aldehyde can be susceptible to oxidation or self-condensation over time.[3][4] Its purity should be ≥95%.[5]
-
Reducing Agent Decomposition: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and will decompose upon exposure to moisture, losing its reducing power.
-
Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a sample that has been stored properly in a desiccator. Never leave the bottle open to the air.
-
-
-
Suboptimal Iminium Ion Formation: The formation of the iminium ion is a reversible equilibrium. If the equilibrium is not driven forward, the concentration of the intermediate will be too low for effective reduction.
-
Solution 1 (pH Adjustment): The reaction is often catalyzed by mild acid. The pH should be acidic enough to protonate the carbinolamine intermediate and facilitate water elimination, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A pH range of 4-6 is typically effective. Adding a small amount of acetic acid (0.5-1.0 equivalents) can be beneficial.[4]
-
Solution 2 (Water Removal): The formation of the iminium ion releases water. In some systems, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium forward. This is more common in two-step procedures.
-
-
Incorrect Choice of Reducing Agent: Using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction can be problematic as it can reduce the starting aldehyde faster than the iminium ion forms.[7][8]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it reduces iminium ions much faster than aldehydes.[2][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][10]
-
Caption: A logical workflow for troubleshooting low product yield.
Q2: My TLC/LC-MS shows significant amounts of a byproduct with a mass roughly double that of my starting aldehyde. What is it and how do I prevent it?
This is a classic side reaction in indole chemistry. The likely culprit is the formation of a bis(indolyl)methane derivative.
Cause: The indole ring is nucleophilic, particularly at the C3 position. The iminium ion intermediate is highly electrophilic. A second molecule of indole-3-carboxaldehyde can react with the nucleophilic indole ring of either the starting material or the product, leading to C-C bond formation. This type of reaction is a known pathway for indole derivatives.[11]
Prevention Strategies:
-
Control Stoichiometry: Ensure that piperidine-4-carboxylic acid is not the limiting reagent. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the aldehyde is rapidly converted to the iminium ion, minimizing its availability for side reactions.
-
Order of Addition: The most effective method is to add the indole-3-carboxaldehyde slowly (e.g., via syringe pump) to a mixture of the piperidine-4-carboxylic acid and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the undesired side reaction more than the desired one.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Technical Support Center: Optimizing Reaction Conditions for Indole-Piperidine Synthesis
Welcome to the technical support center for indole-piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to Indole-Piperidine Synthesis
The fusion of indole and piperidine moieties creates a privileged scaffold found in numerous natural products and pharmaceutically active compounds. The tetrahydro-β-carboline core, a prominent example of an indole-piperidine structure, is typically synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3] While elegant and powerful, this reaction is not without its challenges. This guide will primarily focus on troubleshooting and optimizing the Pictet-Spengler reaction, as it is the most common method for accessing this important structural motif.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when undertaking indole-piperidine synthesis.
Q1: What are the most critical factors for a successful Pictet-Spengler reaction?
A: The success of a Pictet-Spengler reaction hinges on several key factors:
-
Nucleophilicity of the Indole Ring: The indole ring must be sufficiently electron-rich to attack the iminium ion intermediate. Electron-donating groups on the indole ring generally lead to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can significantly hinder or prevent the reaction.[1]
-
Choice of Acid Catalyst: The acid catalyst is crucial for the formation of the electrophilic iminium ion.[1] The choice of acid, from protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids, can significantly impact the reaction rate and outcome.
-
Reaction Temperature: Temperature plays a critical role in both reaction rate and stereoselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product or racemization.[1]
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of the iminium ion. Aprotic solvents are often preferred for better yields.[1]
Q2: My Pictet-Spengler reaction is not working or giving very low yields. What are the likely causes?
A: Low or no yield is a common issue. The primary culprits are often:
-
Deactivated Indole Ring: If your tryptamine starting material has strong electron-withdrawing groups, the indole ring may not be nucleophilic enough to participate in the cyclization.
-
Unstable Aldehyde/Ketone: The carbonyl compound may be degrading under the acidic reaction conditions, especially if it is prone to self-condensation or other side reactions.
-
Inappropriate Catalyst: The chosen acid catalyst may be too weak to promote iminium ion formation or too strong, leading to degradation of starting materials or products.
-
Presence of Water: While some Pictet-Spengler reactions are performed in aqueous media, many are sensitive to moisture, which can hydrolyze the iminium ion intermediate.
Q3: How can I control the diastereoselectivity of my Pictet-Spengler reaction when using a chiral tryptamine derivative?
A: Diastereoselectivity is a key challenge and can often be controlled by manipulating the reaction conditions. The cis isomer is typically the kinetically favored product, formed at lower temperatures. The trans isomer is often the thermodynamically more stable product and can be favored by running the reaction at higher temperatures to allow for equilibration.[1] The choice of protecting group on the tryptamine nitrogen can also influence the stereochemical outcome.[4]
Q4: What are the common side products in a Pictet-Spengler reaction?
A: Besides unreacted starting materials, common side products can include:
-
Spiroindolenines: These can form as intermediates and, in some cases, can be isolated.[5][6] They may or may not rearrange to the desired tetrahydro-β-carboline product.
-
Over-oxidation or Aromatization Products: Depending on the work-up and purification conditions, the tetrahydro-β-carboline product can be oxidized to the corresponding dihydro-β-carboline or fully aromatic β-carboline.
-
Products from Aldehyde/Ketone Self-Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions, leading to impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during indole-piperidine synthesis via the Pictet-Spengler reaction.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | Insufficiently Nucleophilic Indole: The indole ring is deactivated by electron-withdrawing groups. | Solution: Consider using a tryptamine derivative with electron-donating groups if your synthesis allows. If not, you may need to use stronger acid catalysts and higher temperatures, but be mindful of potential degradation.[1] |
| Iminium Ion Instability: The iminium ion intermediate is not forming or is unstable. | Solution: Ensure your acid catalyst is appropriate and present in a sufficient amount. For sensitive substrates, consider pre-forming the imine before adding the acid catalyst. Running the reaction under anhydrous conditions is also critical. | |
| Steric Hindrance: Bulky substituents on the tryptamine or the carbonyl compound are preventing the reaction.[7] | Solution: If possible, modify the synthetic route to use less sterically hindered starting materials. Alternatively, prolonged reaction times or higher temperatures might be necessary. | |
| Poor Diastereoselectivity | Thermodynamic vs. Kinetic Control: The reaction conditions are favoring a mixture of diastereomers. | Solution: To favor the cis (kinetic) product, run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[1] To favor the trans (thermodynamic) product, use higher temperatures (e.g., reflux) to allow the initial product to equilibrate to the more stable isomer.[1] |
| Inappropriate N-Protecting Group: The protecting group on the tryptamine nitrogen is not effectively directing the stereochemistry. | Solution: The use of a bulky N-benzyl group has been shown to favor the formation of the trans product.[1][4] Experiment with different protecting groups to find one that provides the desired stereoselectivity. | |
| Formation of a Major, Unidentified Side Product | Spiroindolenine Intermediate Accumulation: The spiroindolenine intermediate is forming but not rearranging to the final product.[5] | Solution: The rearrangement of the spiroindolenine is acid-catalyzed. A stronger acid or higher temperatures may be required to facilitate the ring expansion to the tetrahydro-β-carboline. |
| Competing Reaction Pathways: The starting materials are undergoing undesired side reactions. | Solution: Lowering the reaction temperature can sometimes minimize side reactions. Slow addition of the carbonyl compound can also reduce its self-condensation. | |
| Difficult Purification | Product is an Oil or Difficult to Crystallize: The crude product is not a solid, making isolation challenging. | Solution: Consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization. Purification by column chromatography is a common alternative. |
| Product Co-elutes with Impurities: The product is difficult to separate from side products by column chromatography. | Solution: High-Performance Liquid Chromatography (HPLC) can offer better separation for complex mixtures of indole alkaloids.[8][9] Experiment with different solvent systems for column chromatography. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in indole-piperidine synthesis.
Protocol 1: General Procedure for a Kinetically Controlled Pictet-Spengler Reaction to Favor the cis-Diastereomer
This protocol is designed for reactions where the cis-diastereomer is the desired kinetic product.
-
Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically between 0 °C and -78 °C, using an ice-salt bath or a dry ice/acetone bath.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the cooled solution.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Thermodynamically Controlled Pictet-Spengler Reaction to Favor the trans-Diastereomer
This protocol is designed to favor the formation of the more stable trans-diastereomer through equilibration at higher temperatures.
-
Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene or 1,2-dichloroethane) in a flask equipped with a reflux condenser and under an inert atmosphere.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the product ratio has stabilized.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process: Diagrams
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Diagram 1: The Pictet-Spengler Reaction Mechanism
This diagram illustrates the step-by-step mechanism of the Pictet-Spengler reaction.
Caption: The mechanism of the Pictet-Spengler reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for addressing low-yield issues in your indole-piperidine synthesis.
Caption: A troubleshooting workflow for low-yield reactions.
References
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 849. [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Martí, C., & Carreira, E. M. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1041-1054. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
-
Zhang, X., et al. (2014). Full article: Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Analytical Letters, 47(10), 1649-1657. [Link]
-
Ahmad, I., et al. (2013). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Journal of Liquid Chromatography & Related Technologies, 36(15), 2139-2148. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Document ID: TSS-C-2026-01-24
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The most common and efficient synthetic route to this compound is the reductive amination between indole-3-carbaldehyde and piperidine-4-carboxylic acid. While straightforward in principle, this reaction can present several challenges that may lead to suboptimal yields and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you consistently achieve high yields of your target compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Core Synthetic Strategy: Reductive Amination
The synthesis proceeds via a two-step, one-pot reaction. First, the nucleophilic secondary amine of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of indole-3-carbaldehyde. This is followed by the dehydration of the resulting carbinolamine intermediate to form an iminium ion. In the second step, a reducing agent selectively reduces the iminium ion to yield the final tertiary amine product.
Caption: Reductive Amination Workflow
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Question 1: My overall yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer:
Low yields in this reductive amination can stem from several factors. Let's break down the most common culprits and their solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not be favorable.
-
Causality: The reaction is often performed in a protic solvent like methanol. While necessary for solubility, an excess can hinder the dehydration step required to form the iminium ion. The pH of the reaction is also critical; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine, making it a good leaving group (water), but not so acidic that it protonates the piperidine nitrogen, rendering it non-nucleophilic.[1]
-
Solution:
-
pH Adjustment: Add a small amount of a weak acid, such as acetic acid (typically 1-5% v/v), to the reaction mixture. This catalyzes the dehydration step.
-
Azeotropic Water Removal: For challenging substrates, using a Dean-Stark apparatus with a solvent like toluene can be effective but may require temperature adjustments to avoid indole decomposition.
-
Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to maximize the concentration of the iminium intermediate.[1]
-
-
-
Incorrect Choice or Inactivity of Reducing Agent: The reducing agent may be either inappropriate for the reaction or may have degraded.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine, leading to the formation of indole-3-methanol as a byproduct.[1][2] A milder, more selective reducing agent is required.
-
Solution:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion.[3]
-
Check Reagent Quality: Hydride reagents are sensitive to moisture. Ensure your sodium triacetoxyborohydride is fresh and has been stored in a desiccator. If in doubt, test it on a simple, reliable reaction.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and outcome.
-
Causality: The reaction is typically run at room temperature. Significantly lower temperatures will slow the reaction down, while higher temperatures can lead to side reactions and decomposition of the indole ring. The solvent must be able to dissolve both starting materials.
-
Solution:
-
Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and generally provide good solubility. Methanol is also commonly used but can sometimes participate in side reactions.
-
Temperature Control: Maintain the reaction at ambient temperature (20-25°C). If the reaction is sluggish, gentle warming to 30-40°C can be attempted, but monitor carefully for byproduct formation by TLC or LC-MS.
-
-
Question 2: I'm observing a significant amount of an impurity that I suspect is the starting indole-3-carbaldehyde. Why is this happening?
Answer:
The presence of unreacted indole-3-carbaldehyde at the end of the reaction points to an incomplete reaction. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.
-
Causality: Sodium triacetoxyborohydride is consumed in the reduction of the iminium ion. If an insufficient amount is used, the reaction will stall once it is depleted.
-
Solution: Use a slight excess of the reducing agent, typically 1.2 to 1.5 equivalents relative to the limiting reagent (usually the aldehyde).
-
-
Premature Workup: The reaction may not have been allowed to proceed to completion.
-
Causality: Reductive aminations can be slower than they appear. Quenching the reaction too early will leave unreacted starting materials.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique. Thin-layer chromatography (TLC) is often sufficient. Stain with a potassium permanganate solution to visualize all components. The reaction is complete when the spot corresponding to the indole-3-carbaldehyde has been consumed.
-
-
Poor Solubility of Piperidine-4-carboxylic Acid: The zwitterionic nature of this starting material can lead to poor solubility in common organic solvents.
-
Causality: If the piperidine-4-carboxylic acid is not fully dissolved, it is not available to react with the aldehyde, leading to an incomplete reaction.
-
Solution:
-
Use a Co-solvent: A mixture of DCM and a small amount of methanol can improve the solubility of the amino acid.
-
Ester Protection: A more robust solution is to use the methyl or ethyl ester of piperidine-4-carboxylic acid. This will have much better solubility in organic solvents. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.
-
-
Question 3: My final product is difficult to purify. What are the common byproducts and how can I remove them?
Answer:
Purification challenges often arise from the formation of closely related byproducts.
-
Common Byproducts:
-
Indole-3-methanol: Formed if the reducing agent reduces the starting aldehyde. This is more common with less selective hydrides like NaBH₄.[1]
-
Bis-indolyl Methane Derivatives: The product tertiary amine can potentially react with another molecule of indole-3-carbaldehyde, though this is less common under these conditions.
-
Unreacted Starting Materials: As discussed previously.
-
-
Purification Strategy:
-
Causality: The product is an amino acid, possessing both a basic nitrogen and an acidic carboxylic acid. This zwitterionic character can make it tricky to handle during extraction and chromatography.
-
Solution:
-
Acid-Base Extraction: After quenching the reaction (e.g., with saturated aqueous NaHCO₃), you can perform an acid-base workup. However, the zwitterionic nature of the product can lead to it being present in both aqueous and organic layers depending on the pH. A more reliable method is often direct purification.
-
Column Chromatography: Silica gel chromatography is the most effective method. Due to the basic nitrogen and acidic carboxyl group, a polar eluent system is required. A gradient of Dichloromethane/Methanol with a small amount of acetic acid (to protonate the piperidine nitrogen and improve peak shape) or ammonia (to deprotonate the carboxylic acid) is often successful. For example, start with 100% DCM and gradually increase the percentage of a 95:5 Methanol:Acetic Acid mixture.
-
Crystallization: The product is often a crystalline solid. After chromatography, crystallization from a suitable solvent system (e.g., Methanol/Water or Ethanol/Hexane) can provide a highly pure final product.
-
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different reducing agent, like Sodium Cyanoborohydride (NaBH₃CN)?
-
A: Yes, NaBH₃CN is another mild reducing agent suitable for reductive amination.[1][3] However, it is more toxic due to the potential to release hydrogen cyanide gas if the reaction becomes too acidic (pH < 4). Sodium triacetoxyborohydride is generally considered safer and is often more effective.[3]
-
-
Q: Is it necessary to protect the carboxylic acid group on the piperidine ring?
-
A: It is not strictly necessary, but as mentioned in the troubleshooting section, protecting it as an ester (e.g., methyl or ethyl ester) can significantly improve solubility in organic solvents, potentially leading to a cleaner and faster reaction.[4] The ester can then be easily hydrolyzed post-synthesis using standard conditions (e.g., LiOH in THF/water).
-
-
Q: What is the optimal stoichiometry of the reactants?
-
A: A good starting point is to use a slight excess of the amine component. A ratio of 1.0 equivalent of indole-3-carbaldehyde to 1.1-1.2 equivalents of piperidine-4-carboxylic acid is recommended. The reducing agent should be in excess, typically 1.2-1.5 equivalents relative to the aldehyde.
-
-
Q: How can I best monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation of the starting aldehyde and the product (e.g., 10% Methanol in DCM with 1% Acetic Acid). Visualize the spots under UV light (indoles are UV active) and by staining with potassium permanganate, which will visualize the aldehyde, the product, and any alcohol byproducts. The disappearance of the indole-3-carbaldehyde spot is the primary indicator of reaction completion.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
Indole-3-carbaldehyde
-
Piperidine-4-carboxylic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add indole-3-carbaldehyde (1.0 eq) and piperidine-4-carboxylic acid (1.1 eq).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
-
Add glacial acetic acid (0.05 eq, approximately 5% v/v of the total solvent volume).
-
Stir the resulting suspension at room temperature for 1-2 hours. The mixture may not become fully homogeneous.
-
After the initial stirring period, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the indole-3-carbaldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. The product may precipitate or be present in both layers. Extract the aqueous layer with DCM (3x). It can be beneficial to add methanol to the combined organic layers to ensure the product is dissolved.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient eluent system of DCM and Methanol containing 1% acetic acid.
-
Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by crystallization from a suitable solvent like methanol/water.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Indole-3-carbaldehyde | 1.0 eq | Limiting reagent |
| Piperidine-4-carboxylic acid | 1.1 - 1.2 eq | Slight excess to drive reaction |
| Sodium triacetoxyborohydride | 1.2 - 1.5 eq | Ensures complete reduction |
| Acetic Acid | ~5% v/v | Catalyzes iminium formation |
| Reaction Conditions | ||
| Solvent | DCM or DCE | Good solubility, non-reactive |
| Temperature | 20 - 25 °C | Balances reaction rate and stability |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion |
| Expected Yield | > 80% | With optimized conditions |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]1]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Kavaliauskas, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3835. Available at: [Link]4]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]3]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]2]
Sources
Technical Support Center: A Researcher's Guide to 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the handling and application of this compound.
I. Compound Overview
This compound is a heterocyclic compound featuring an indole nucleus linked to a piperidine-4-carboxylic acid moiety. The indole ring is a prevalent scaffold in numerous biologically active compounds, and piperidine derivatives are common in pharmaceuticals. This compound's structure suggests potential applications in various research areas, including as a building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 100957-76-4 | |
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| Melting Point | 228 °C (decomposition) | [1] |
| pKa | 4.03 ± 0.20 (Predicted) | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound.
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, keeping it at -20°C is advisable.[3] Given that indole derivatives can be sensitive to light, storing the compound in a light-resistant container or in the dark is a critical precaution to prevent photodegradation.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to the presence of both a carboxylic acid and a basic piperidine nitrogen, this compound is zwitterionic and may have limited solubility in many common solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of indole derivatives.[3] Based on the properties of similar compounds, it is likely to have better solubility in polar organic solvents like DMSO and DMF. Its solubility in alcohols such as ethanol and methanol may be moderate, while it is expected to have low solubility in water and non-polar organic solvents.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The stability of similar piperidine derivatives has been shown to vary significantly with pH.[2] It is advisable to prepare fresh aqueous solutions for experiments or to evaluate the stability under your specific experimental conditions (pH, temperature) if prolonged storage is necessary. Indole-3-acetic acid, a related compound, shows increased stability at cooler temperatures.[6]
Q4: What are the main safety precautions I should take when handling this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
III. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the synthesis, purification, and use of this compound.
A. Synthesis Troubleshooting
A common synthetic route to this compound involves the reductive amination of indole-3-carboxaldehyde with piperidine-4-carboxylic acid.
Caption: Reductive amination workflow for the synthesis of the target compound.
Problem 1: Low reaction yield.
-
Potential Cause: Incomplete reaction or formation of side products. The Vilsmeier-Haack reaction, often used to synthesize the indole-3-carboxaldehyde precursor, can have variable yields depending on the substrate and reaction conditions.[8]
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of the reagents. Ensure anhydrous conditions if using moisture-sensitive reagents.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective reducing agent for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be explored.
-
Precursor Purity: Ensure the purity of the starting materials, indole-3-carboxaldehyde and piperidine-4-carboxylic acid, as impurities can lead to side reactions.
-
Problem 2: Formation of multiple products.
-
Potential Cause: Over-alkylation of the indole nitrogen or other side reactions.
-
Solution:
-
Protecting Groups: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc) before the reductive amination, followed by deprotection.
-
Reaction Control: Carefully control the reaction temperature and addition rate of the reducing agent to minimize side reactions.
-
B. Purification Troubleshooting
Problem 1: Difficulty in purifying the final product.
-
Potential Cause: The zwitterionic nature of the compound can make purification by traditional column chromatography challenging.
-
Solution:
-
Recrystallization: Recrystallization is a preferred method for purifying zwitterionic compounds.[9] Due to its structure, isopropanol or ethanol-water mixtures could be suitable solvent systems. A general protocol would involve dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to induce crystallization.
-
Ion-Exchange Chromatography: For challenging purifications, ion-exchange chromatography can be an effective technique to separate the zwitterionic product from charged or neutral impurities.[9]
-
Caption: General workflow for purification by recrystallization.
C. Biological Assay Troubleshooting
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Potential Cause 1: Compound Precipitation: The compound may precipitate in the aqueous cell culture medium, leading to inaccurate concentrations.
-
Solution 1:
-
Solubility Check: Visually inspect the media after adding the compound stock solution for any signs of precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to minimize solvent effects and improve compound solubility.
-
-
Potential Cause 2: Interference with Assay Readout: Indole-containing compounds can sometimes interfere with fluorescence- or luminescence-based assays.
-
Solution 2:
-
Control Experiments: Run control experiments with the compound in the absence of cells or other biological components to check for any intrinsic fluorescence or quenching effects.
-
Alternative Assays: If interference is confirmed, consider using an alternative assay with a different detection method (e.g., colorimetric).
-
-
Potential Cause 3: Compound Instability: The compound may degrade in the cell culture medium over the course of the experiment.
-
Solution 3:
-
Time-Course Experiments: Assess the stability of the compound in the assay medium over time using an analytical method like HPLC.
-
Fresh Media Changes: For longer-term assays, consider replenishing the media with freshly prepared compound at regular intervals.
-
IV. References
-
Cantrell, C. L., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1234-1242.
-
Saritha, M., & Rai, V. R. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(4), 133-139.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Shapiro, A. B. (2020). Answer to "How to desalt zwitterions?". ResearchGate. [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3733.
-
MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1249.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Mier, M. A., & Roper, T. D. (2024). Effects of an indole derivative on cell proliferation, transfection, and alternative splicing in production of lentiviral vectors by transient co-transfection. PloS one, 19(6), e0304381.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
-
Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for Novel Investigational Compounds
A Note to the Researcher: Initial literature searches for "1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid" did not yield specific preclinical data to formulate a compound-specific dosing guide. Therefore, this technical support center has been developed as a comprehensive, guiding framework for researchers working with any novel investigational compound. The principles, protocols, and troubleshooting advice provided herein are based on established methodologies in preclinical drug development and are intended to serve as a robust strategy for optimizing dosage in your animal studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my novel compound in an animal study when no prior in vivo data exists?
A: Establishing a safe and potentially effective starting dose is a critical initial step. The approach is multi-faceted and involves a combination of in vitro data analysis and standardized preclinical study designs:
-
In Vitro to In Vivo Extrapolation: While not a direct conversion, your in vitro efficacy data (e.g., IC50 or EC50) serves as a foundational piece of information. A common, albeit rough, starting point for in vivo studies is to aim for plasma concentrations in the range of 10-100 times the in vitro IC50/EC50. However, this must be balanced with toxicity considerations.
-
Dose Escalation Studies: For a novel compound with no existing in vivo data, a dose-range finding (DRF) study is indispensable.[1][2][3] This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[4][5]
-
Allometric Scaling: If you have dosing data from another animal species, you can use allometric scaling to estimate an equivalent dose in your species of interest. This method normalizes doses based on body surface area (BSA), which often correlates better with metabolic rate across species than body weight alone.[6][7][8]
Q2: What is the purpose of a dose-range finding (DRF) study, and how does it differ from a formal toxicology study?
A: A dose-range finding study is a preliminary, exploratory study designed to achieve two primary objectives: to identify the minimum effective dose (MED) that produces the desired biological effect and the maximum tolerated dose (MTD) before unacceptable toxicity occurs.[2] These studies are typically of short duration and use a small number of animals.[1][4]
In contrast, formal toxicology studies are more extensive, regulated, and designed to thoroughly characterize the safety profile of a drug candidate. They follow strict guidelines (e.g., from the FDA, EMA, or OECD) and are required for regulatory submissions like an Investigational New Drug (IND) application.[1]
Q3: How do I convert a dose from one animal species to another, or to a Human Equivalent Dose (HED)?
A: Dose conversion between species is most reliably performed using Body Surface Area (BSA) normalization.[6][7] The FDA provides guidance on this process, which involves using a "Km" factor (body weight divided by BSA) for each species.[7]
The general formula is: Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) × (Km of Species 1 / Km of Species 2)
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12.0 |
| Dog | 10 | 0.5 | 20.0 |
| Human | 60 | 1.6 | 37.0 |
Data adapted from FDA guidance documents.[7]
Troubleshooting and Optimization Guides
Scenario 1: Unexpected Toxicity or Mortality at Low Doses
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve or suspend your compound may be causing adverse effects. Actionable Insights: Conduct a vehicle-only control study to assess its tolerability. Consider alternative, well-established vehicles (e.g., saline, PBS, 0.5% methylcellulose). |
| Rapid Absorption & High Cmax | The route of administration (e.g., intravenous bolus) might be leading to a rapid peak in plasma concentration (Cmax) that exceeds the toxic threshold. Actionable Insights: Consider a different route of administration (e.g., subcutaneous or oral) or a slower infusion rate to reduce the Cmax. A pilot pharmacokinetic (PK) study can help elucidate the absorption profile.[9] |
| Off-Target Effects | The compound may have unintended biological targets that mediate toxicity. Actionable Insights: Review in silico predictions or perform a broad in vitro screen to identify potential off-targets.[10] |
| Species-Specific Metabolism | The chosen animal model may metabolize the compound into a toxic byproduct not seen in other species. Actionable Insights: If possible, test the compound in a different species. In vitro metabolism studies using liver microsomes from different species can also provide valuable comparative data. |
Scenario 2: Lack of Efficacy at the Maximum Tolerated Dose (MTD)
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability due to poor absorption, rapid metabolism, or rapid excretion. This means it's not reaching the target tissue at a high enough concentration for a sufficient duration.[11] Actionable Insights: Conduct a PK study to measure key parameters like Cmax, half-life (t1/2), and Area Under the Curve (AUC).[9] This will help you understand the drug's exposure profile. |
| Low Target Engagement | The compound may not be binding to its intended target effectively in the in vivo environment. Actionable Insights: If a suitable biomarker exists, measure it to confirm target engagement at the site of action. This could involve analyzing tissue samples for changes in protein phosphorylation, gene expression, or other relevant markers. |
| Inappropriate Animal Model | The chosen animal model may not accurately recapitulate the human disease or the target pathway may differ between species. Actionable Insights: Re-evaluate the literature to ensure the selected model is appropriate for your research question. |
Experimental Workflow: Dose-Range Finding Study
The following diagram outlines a typical workflow for a dose-range finding study designed to determine the Maximum Tolerated Dose (MTD).
Caption: Workflow for a Dose-Range Finding Study.
Advanced Concepts: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Optimizing your in vivo dosage is not just about finding a safe and effective dose, but also about understanding the relationship between drug exposure (PK) and the biological response (PD).[12][13]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[9]
-
Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration at the site of action and the resulting effect).
By building a PK/PD model, you can:
-
Establish a Quantitative Exposure-Response Relationship: This allows you to predict the pharmacological effect at different dose levels.[14]
-
Optimize Dosing Schedules: Determine the most effective frequency of administration (e.g., once daily vs. twice daily) to maintain therapeutic concentrations.
-
Translate Findings Across Species: A robust PK/PD model can improve the accuracy of predicting clinical efficacy from preclinical data.[13]
References
-
MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
PubMed. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative.... [Link]
-
PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. [Link]
-
PMC - NIH. (n.d.). A simple practice guide for dose conversion between animals and human. [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
Frontiers. (2021). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]
-
Sygnature Discovery. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. [Link]
-
NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
PMC - PubMed Central. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. [Link]
-
ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]
-
Wikipedia. (n.d.). Dose-ranging study. [Link]
-
ToxTutor. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Vibiosphen. (n.d.). Pharmacokinetic / Pharmacodynamic (PK/PD). [Link]
-
EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. [Link]
-
PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]
-
ResearchGate. (2025). Interspecies allometric scaling: Prediction of clearance in large animal species: Part II: Mathematical considerations. [Link]
-
Nicoya. (2015). Biggest Challenges Encountered When Doing SPR Experiments. [Link]
-
The ASCO Post. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]
-
PMC - NIH. (n.d.). Practical considerations for optimal designs in clinical dose finding studies. [Link]
-
BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. [Link]
-
ACS Publications. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. [Link]
-
ResearchGate. (2025). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
-
RIFM. (2022). RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. [Link]
-
Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. [Link]
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- 5. toolbox.eupati.eu [toolbox.eupati.eu]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid as a GPR54 Modulator
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Molecules incorporating the 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid framework represent a novel chemical space with therapeutic potential. While various indole derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties, the specific activity of this compound is not well-established.[2][3][4][5][6]
Based on its structural features—a heterocyclic system capable of forming multiple interactions—we hypothesize that this compound may act as a modulator of a G protein-coupled receptor (GPCR). Specifically, its structure bears resemblance to scaffolds known to interact with the Kisspeptin Receptor (GPR54), a critical regulator of the reproductive axis and a suppressor of tumor metastasis.[7][8][9]
This guide provides a comprehensive, step-by-step framework for researchers to validate this hypothesis. We will objectively compare the compound's performance against known standards, provide detailed experimental protocols grounded in established scientific principles, and explain the causality behind each methodological choice. Our goal is to equip drug development professionals with a robust workflow to characterize the compound's biological activity, from initial screening to mechanistic insight.
Section 1: The GPR54 Signaling Pathway: A Primer for Assay Design
GPR54, also known as KISS1R, is a GPCR that is endogenously activated by the peptide hormone kisspeptin.[8] Its activation is a key event in triggering the release of gonadotropin-releasing hormone (GnRH), which in turn regulates reproductive function.[8][9] Understanding its signaling cascade is paramount for selecting and designing appropriate validation assays.
GPR54 is primarily coupled to the Gαq/11 subunit.[10] Upon ligand binding, the following cascade is initiated:
-
G Protein Activation: The Gαq/11 subunit is activated.
-
PLC Activation: Gαq/11 activates Phospholipase C (PLC).[10]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]
-
Downstream Effects: IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11] This ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[11]
This pathway provides several measurable endpoints for assessing receptor activation or inhibition.
Caption: A logical workflow for validating compound activity at GPR54.
Section 3: Comparative Analysis: Benchmarking Performance
To contextualize the activity of our test compound, it must be evaluated alongside established GPR54 modulators.
-
Positive Control (Agonist): Kisspeptin-10 (Kp-10) is a decapeptide and the minimal endogenous sequence required to fully stimulate GPR54. [11]It serves as the gold standard for agonistic activity.
-
Reference Antagonist: TAK-448 is a well-characterized small molecule, direct antagonist of GPR54. [13]It provides a benchmark for inhibitory potency.
-
Negative Control: A vehicle control (e.g., 0.1% DMSO) is crucial to establish the baseline response in all assays.
The performance of this compound will be quantified and compared against these controls.
Section 4: Detailed Experimental Protocols
The following protocols are designed for a cell line stably expressing human GPR54, such as CHO-K1 or HEK293 cells. All procedures should be conducted in a sterile cell culture hood.
Protocol 1: Primary Functional Screen - IP1 Accumulation Assay
Rationale: Since GPR54 signals through the Gq pathway, measuring the accumulation of the IP3 metabolite, inositol monophosphate (IP1), provides a direct and robust readout of receptor activation. [7]The IP-One HTRF™ assay is a high-throughput, sensitive method for this purpose. [14] Methodology:
-
Cell Plating: Seed GPR54-expressing CHO-K1 cells into a 384-well white plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions in the assay buffer.
-
Assay Procedure:
-
Remove culture medium from the wells.
-
For Agonist Mode: Add 10 µL of the test compound dilutions or Kp-10 (positive control) to the wells.
-
For Antagonist Mode: Add 5 µL of the test compound, followed by 5 µL of Kp-10 at its EC80 concentration (predetermined). Add TAK-448 as a positive antagonist control.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Anti-IP1 Cryptate conjugate to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the ratio and determine the activity based on the standard curve.
Protocol 2: Competitive Radioligand Binding Assay
Rationale: This assay directly measures the ability of the test compound to bind to the GPR54 receptor by competing with a labeled ligand. It is the gold standard for determining binding affinity (Ki). [15] Methodology:
-
Membrane Preparation: Prepare cell membranes from GPR54-expressing cells. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of binding buffer.
-
25 µL of test compound dilutions or Kp-10 (for non-specific binding).
-
25 µL of a radiolabeled ligand (e.g., [¹²⁵I]-Kisspeptin) at a concentration near its Kd.
-
100 µL of the cell membrane preparation (e.g., 10-20 µg of protein).
-
-
Incubation: Incubate for 90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Protocol 3: Downstream Signaling - ERK1/2 Phosphorylation Assay
Rationale: To confirm that receptor binding and second messenger production translate into a downstream cellular event, we can measure the phosphorylation of ERK1/2, a key component of the MAPK pathway activated by GPR54. [11][16] Methodology:
-
Cell Treatment: Seed GPR54-expressing cells in a 6-well plate. Once confluent, serum-starve the cells for 4 hours.
-
Stimulation: Treat the cells with the test compound, Kp-10, or vehicle for 10 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Section 5: Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison. The results will allow for a definitive classification of the test compound's activity.
Table 1: Functional Activity at GPR54 (IP1 Accumulation)
| Compound | Mode | Potency (EC50/IC50, nM) | Max Efficacy/Inhibition (%) |
| Kisspeptin-10 | Agonist | 1.5 ± 0.2 | 100% (Reference) |
| TAK-448 | Antagonist | 12.8 ± 1.1 | 98.5 ± 2.1% |
| Test Compound | Agonist | [Insert Value] | [Insert Value] |
| Test Compound | Antagonist | [Insert Value] | [Insert Value] |
Data presented as Mean ± SEM from n=3 independent experiments.
Table 2: GPR54 Binding Affinity
| Compound | Binding Affinity (Ki, nM) |
| Kisspeptin-10 | 0.8 ± 0.1 |
| TAK-448 | 7.5 ± 0.9 |
| Test Compound | [Insert Value] |
Ki values calculated from IC50 values obtained in competitive binding assays.
Table 3: Downstream Signaling (ERK1/2 Phosphorylation)
| Treatment (10 nM) | Fold Increase in p-ERK/Total ERK Ratio |
| Vehicle Control | 1.0 (Baseline) |
| Kisspeptin-10 | 8.2 ± 0.7 |
| Test Compound (Agonist Mode) | [Insert Value] |
| Test Cmpd + Kp-10 (Antagonist Mode) | [Insert Value] |
Data presented as fold change relative to vehicle control.
Conclusion
This guide outlines a rigorous and logical pathway for validating the biological activity of this compound as a potential GPR54 modulator. By employing a multi-tiered experimental approach that progresses from high-throughput functional screening to detailed mechanistic studies, researchers can generate a comprehensive and reliable activity profile. The direct comparison with established standards—Kisspeptin-10 and TAK-448—provides essential context for evaluating the compound's potency and potential therapeutic utility. The successful execution of these protocols will definitively determine whether this novel indole derivative is an agonist, antagonist, or has no activity at the GPR54 receptor, thereby guiding future drug development efforts.
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules with significant biological activity.[1][2] Its versatile structure allows for a wide array of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] When coupled with a piperidine ring, another key pharmacophore in drug design, the resulting indole-piperidine framework offers a compelling starting point for the development of novel therapeutics.[2]
This guide provides a comprehensive comparative analysis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid , a representative molecule of this class, and its structurally related analogs. We will delve into their synthesis, explore their varied biological activities with a focus on dopamine receptor modulation and antimicrobial effects, and elucidate the critical structure-activity relationships (SAR) that govern their performance. This objective comparison is supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Core Scaffold: Synthesis and Properties
The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of indole-3-carboxaldehyde with the appropriate piperidine derivative.[5] This versatile reaction allows for the introduction of various substituents on both the indole and piperidine rings, facilitating the generation of a diverse library of analogs for SAR studies.
A general synthetic approach is outlined below:
Caption: General synthetic scheme for this compound.
Comparative Biological Evaluation
The indole-piperidine scaffold has been investigated for a range of biological activities. Here, we focus on two prominent areas: dopamine receptor modulation and antimicrobial efficacy.
Dopamine Receptor Affinity: A Key to Neuropsychiatric Therapeutics
Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications.[6] The structural similarity between these receptors presents a challenge in developing subtype-selective ligands, which is desirable to minimize side effects.[7] Several studies have demonstrated that indole-piperidine derivatives can exhibit significant affinity for these receptors.
Table 1: Comparative Dopamine Receptor (D2/D3) Binding Affinities of Indole-Piperidine Analogs
| Compound ID | R1 (Indole) | R2 (Piperidine) | Linker | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| I | H | 4-COOH | -CH2- | Data not available | Data not available | - | - |
| II | H | 4-CONH-Aryl | -CH2- | Modest | High | D3 selective | [8] |
| III | 5-OCH3 | 4-OH | -CH2- | Low | Moderate | - | [8] |
| IV | H | 1-Arylpiperazinyl | -(CH2)4- | Low | High (0.18) | 87-fold | [8] |
Data for the primary compound (I) is not available in the reviewed literature, highlighting a research gap. The table presents data for structurally related analogs to infer potential activity.
The data suggests that modifications to the piperidine moiety, such as the introduction of an aryl carboxamide at the 4-position (Compound II), can lead to high and selective affinity for the D3 receptor. Furthermore, the nature of the linker between the indole and piperidine/piperazine rings plays a crucial role in determining both affinity and selectivity (Compound IV).[8] The higher affinity of some analogs for the D3 receptor over the D2 receptor is a promising feature for the development of novel antipsychotics with potentially improved side-effect profiles.[7]
Antimicrobial Potential: A Scaffold for New Antibacterials
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] The indole scaffold is a known pharmacophore in many natural and synthetic antimicrobial compounds.[9] The combination of an indole moiety with a piperidine ring offers a promising avenue for the development of new antibacterial agents.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole-Piperidine Analogs
| Compound ID | R1 (Indole) | R2 (Piperidine) | S. aureus (MIC) | E. coli (MIC) | Reference |
| I | H | 4-COOH | Data not available | Data not available | - |
| V | H | 4-carboxamide derivatives | Active | Active | [10] |
| VI | Varied | 4-one derivatives | Active | Active | [11] |
| VII | H | N-substituted amides | Weak | Weak | [1] |
Specific MIC values for the primary compound (I) are not available. The table showcases the general antimicrobial potential of related structural classes.
While specific data for this compound is lacking, studies on related indole-piperidine carboxamides and piperidin-4-one derivatives have demonstrated notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10][11] The structure-activity relationship studies in these series suggest that the nature and position of substituents on both the indole and piperidine rings significantly influence the antimicrobial potency.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound and its analogs is intricately linked to their structural features. The following diagram illustrates key SAR points derived from the analysis of related compounds.
Caption: Key structure-activity relationship takeaways for indole-piperidine derivatives.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, self-validating protocols for key experimental procedures.
Synthesis of this compound
This protocol outlines a standard reductive amination procedure.
Materials:
-
Indole-3-carboxaldehyde
-
Ethyl piperidine-4-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) and ethyl piperidine-4-carboxylate (1.1 eq) in dichloroethane.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Purification of Ester: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate by column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Isolation of Acid: After cooling to room temperature, acidify the reaction mixture with HCl (1M) to pH ~4-5. The product, this compound, will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay.[8]
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
Radioligand (e.g., [³H]spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds (indole-piperidine derivatives)
-
Non-specific binding control (e.g., haloperidol)
-
96-well plates
-
Scintillation counter
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.[11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of neuropsychiatry and infectious diseases. While a comprehensive biological profile of the parent compound is not yet fully elucidated in the public domain, the analysis of its close analogs reveals significant potential.
Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives of this compound. This will enable the establishment of a more precise structure-activity relationship and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new and effective medicines.
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 24, 2026, from [Link]
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Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (2017). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved January 24, 2026, from [Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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INDOLE TEST. (2022). Microbiology Class. Retrieved January 24, 2026, from [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). PubMed. Retrieved January 24, 2026, from [Link]
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2021). PMC - PubMed Central - NIH. Retrieved January 24, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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A Comparative Analysis for the Modern Researcher: Isonipecotic Acid vs. 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
A guide for exploring the divergent biological potential of a foundational GABA analogue and its indole-functionalized derivative.
In the landscape of contemporary drug discovery, the strategic modification of known pharmacophores is a cornerstone of generating novel therapeutic leads. This guide delves into a compelling comparative analysis of two such molecules: the well-characterized GABAergic compound, isonipecotic acid, and its intriguing derivative, 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. While isonipecotic acid's activity is rooted in its structural similarity to the principal inhibitory neurotransmitter GABA, the introduction of an indole moiety—a privileged scaffold in medicinal chemistry—opens a vast, yet largely unexplored, design space.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will not only contrast the established pharmacology of isonipecotic acid with the predicted therapeutic avenues for its indole-conjugated counterpart but will also provide the foundational experimental frameworks necessary to empirically validate these hypotheses.
The Parent Compound: Isonipecotic Acid - A GABA Analogue
Isonipecotic acid, systematically known as piperidine-4-carboxylic acid, is a conformationally constrained analogue of γ-aminobutyric acid (GABA)[1]. Its rigid piperidine ring locks the molecule in a specific spatial orientation that allows it to interact with GABA receptors.
Established Biological Activity:
Isonipecotic acid is recognized as a moderately potent partial agonist of the GABA-A receptor[2]. Its interaction with this receptor mimics the binding of GABA, leading to the opening of chloride ion channels and subsequent hyperpolarization of the neuron, which produces an inhibitory effect on neurotransmission. However, its therapeutic application is limited by its inability to cross the blood-brain barrier[2].
The Derivative: this compound - A Molecule of Untapped Potential
By functionalizing the nitrogen of the piperidine ring of isonipecotic acid with an indol-3-ylmethyl group, a new chemical entity is created. This modification drastically alters the molecule's physicochemical properties and introduces the rich pharmacology of the indole nucleus. The indole scaffold is present in a multitude of natural products and approved pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[3][4].
Hypothesized Biological Activities:
Given the structural amalgamation, this compound is a prime candidate for investigation across several therapeutic areas:
-
Central Nervous System (CNS) Activity: While the addition of the bulky indole group may alter or abolish its GABA-A receptor activity, it could also impart affinity for other CNS targets, such as serotonin or dopamine receptors, which are known to interact with various indole-containing compounds.
-
Anticancer Activity: Indole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and histone deacetylases[5].
-
Antimicrobial Activity: The indole ring is a common feature in many natural and synthetic antimicrobial agents, suggesting that this compound may possess antibacterial or antifungal properties.
Head-to-Head Comparison: Structural and Predicted Physicochemical Properties
| Property | Isonipecotic Acid | This compound |
| Molecular Formula | C₆H₁₁NO₂ | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 129.16 g/mol | 258.32 g/mol |
| Structure | Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid with an indol-3-ylmethyl substituent on the piperidine nitrogen |
| Predicted Lipophilicity (XLogP3) | -1.3 | 2.4 |
| Known Primary Target | GABA-A Receptor | Unknown |
| Potential Therapeutic Areas | Neuroscience Research | Oncology, Infectious Diseases, Neuroscience |
Experimental Workflows for Comparative Activity Profiling
To empirically assess the divergent activities of these two compounds, a tiered screening approach is recommended. The following are detailed protocols for foundational assays in key therapeutic areas.
Experimental Workflow: Tiered Biological Screening
Caption: Tiered screening workflow for comparative analysis.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compounds for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds (Isonipecotic acid and this compound)
-
Scintillation fluid and vials
-
Centrifuge, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Repeat the wash step with binding buffer three times.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
To each well of a 96-well plate, add the membrane suspension.
-
For total binding, add [³H]muscimol (e.g., 5 nM final concentration).
-
For non-specific binding, add [³H]muscimol and a high concentration of GABA (e.g., 10 µM).
-
For competition binding, add [³H]muscimol and varying concentrations of the test compounds.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for the test compounds can be determined using the Cheng-Prusoff equation.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates, microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of each test compound in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Analysis:
The MIC values are recorded for each compound against each microbial strain.
Visualizing the Chemical Space
Caption: Structural relationship between the two compounds.
Conclusion and Future Directions
The journey from a simple, well-defined molecule like isonipecotic acid to a more complex, multifunctional entity like this compound exemplifies a rational approach to drug discovery. While the former serves as a valuable tool in neuroscience research, the latter holds the promise of novel therapeutic activities spanning oncology, infectious diseases, and beyond. The experimental protocols outlined in this guide provide a clear and validated path for researchers to systematically unravel the biological potential of this intriguing indole derivative. The resulting data will be crucial in determining its future trajectory as a potential therapeutic lead and in enriching our understanding of the structure-activity relationships within this chemical class.
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Wikipedia. Isonipecotic acid. Wikipedia. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3773, Isonipecotic acid. PubChem. [Link]
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- Shafiee, A., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6543.
- Kaur, M., & Singh, M. (2021). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 26(23), 7245.
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A Comparative Guide to the Structure-Activity Relationship of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid Analogs
In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] When coupled with a piperidine moiety, another cornerstone of pharmacologically relevant molecules, the resulting hybrid structures offer a rich canvas for therapeutic innovation.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of these hybrids: 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid analogs. While direct and extensive research on this exact scaffold is emerging, we can infer and compare potential SAR trends by examining related structures and their diverse biological activities, ranging from receptor modulation to enzyme inhibition.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a logical framework for understanding how subtle molecular modifications can translate into significant changes in biological function. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
The Core Scaffold: A Tripartite Pharmacophore
The this compound scaffold can be dissected into three key components, each offering opportunities for modification and optimization of biological activity:
-
The Indole Moiety: The indole ring system is a versatile hydrogen bond donor and can engage in various non-covalent interactions with biological targets. Substitutions on the indole ring can profoundly influence potency, selectivity, and pharmacokinetic properties.
-
The Piperidine Linker: The piperidine ring provides a three-dimensional structure that correctly orients the indole and carboxylic acid functionalities. Its nitrogen atom can act as a basic center, influencing solubility and receptor interactions.
-
The Carboxylic Acid Terminus: The carboxylic acid group is a key interaction point, often acting as a hydrogen bond donor and acceptor or forming salt bridges with amino acid residues in a target protein. Esterification or amidation of this group can modulate activity and cell permeability.
Caption: Core scaffold highlighting the three key pharmacophoric components.
Comparative Analysis of Structural Modifications and Biological Activities
The biological activities of indole-piperidine analogs are diverse, with examples showing effects on the central nervous system, inflammatory pathways, and cancer-related targets. We will explore the SAR by comparing analogs with modifications at each of the three core components.
Modifications of the Indole Ring
Substitutions on the indole ring can dramatically alter the electronic and steric properties of the molecule, leading to changes in target affinity and selectivity.
Key Insights from Related Compounds:
-
Halogenation: The introduction of chloro or fluoro groups at the C5 position of an indole ring has been shown to enhance the potency of 1H-indole-2-carboxamides as CB1 allosteric modulators.[3] This suggests that electron-withdrawing groups can be beneficial for certain receptor interactions.
-
Alkylation: Short alkyl groups at the C3 position of the indole ring also increased the potency of CB1 allosteric modulators.[3] This highlights the importance of steric bulk in this region for optimal binding.
-
Substitution at other positions: In a series of indole-2-carboxylic acid derivatives, 6-acetamido substitution led to potent dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism.[4]
Inferred SAR for this compound analogs:
Based on these findings, it is reasonable to hypothesize that small, electron-withdrawing substituents (e.g., F, Cl) at the 5- or 6-positions of the indole ring could enhance the biological activity of the target analogs. Small alkyl groups at the 2-position of the indole might also be explored.
Modifications of the Piperidine Linker and its Substituents
The piperidine ring acts as a crucial scaffold. Modifications to this ring or the groups attached to its nitrogen atom can influence the overall conformation and basicity of the molecule.
Key Insights from Related Compounds:
-
N-Substitution: In a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substituent on the benzyl group influenced their activity as cholinesterase inhibitors.[5] For instance, a 3-chloro substitution on the benzyl ring resulted in the highest inhibitory activity towards butyrylcholinesterase.[5]
-
Piperidine as a Carboxylic Acid Bioisostere: In the development of RORγt allosteric inhibitors, replacing a benzoic acid moiety with a piperidinyl carboxylate improved metabolic stability and pharmacokinetic profile.[6]
Inferred SAR for this compound analogs:
The nitrogen of the piperidine ring is a key point for introducing diversity. Exploration of different N-substituents, such as substituted benzyl groups, could lead to analogs with improved potency and selectivity for various targets.
Modifications of the Carboxylic Acid Group
The carboxylic acid is a critical functional group for interaction with many biological targets. Its modification into esters, amides, or other bioisosteres is a common strategy in drug discovery to improve cell permeability and modulate activity.
Key Insights from Related Compounds:
-
Amide Formation: The conversion of indole carboxylic acids into amides has been a successful strategy for developing potent D3 dopamine receptor selective ligands.[7] For example, amides containing an N-(2-methoxyphenyl)piperazine group displayed high binding affinity at D3 receptors.[7]
-
Esterification: The synthesis of methyl esters of 1H-indole-3-carboxylate derivatives has been explored, providing a handle for further chemical modifications.[8]
Inferred SAR for this compound analogs:
Conversion of the carboxylic acid to a variety of amides is a promising avenue for discovering potent and selective analogs. The choice of the amine component for amide formation will be critical in determining the biological activity profile. For instance, coupling with substituted anilines or piperazines could be explored.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the biological activities of representative indole and piperidine derivatives from the literature. This data, while not directly from the target scaffold, provides a valuable reference for guiding the design of new analogs.
| Compound Class | Modification | Target | Activity (IC50/Ki) | Reference |
| 1H-Indole-2-carboxamides | 5-Chloro, 3-short alkyl | CB1 Receptor | 79 nM (IC50) | [3] |
| 1H-Indolyl Carboxylic Acid Amides | N-(2-methoxyphenyl)piperazine | D3 Dopamine Receptor | 0.18 nM (Ki) | [7] |
| 6-Acetamido-indole-2-carboxylic acid | 6-acetamido | IDO1/TDO | 1.17 µM / 1.55 µM (IC50) | [4] |
| N-benzyl piperidine amides of 1H-indole-5-carboxylic acid | 1-(3-chloro)benzyl | Butyrylcholinesterase | 30.06% inhibition at 10 µM | [5] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for key assays relevant to the potential biological targets of these analogs.
General Synthesis of this compound Analogs
A common synthetic route involves the reductive amination of indole-3-carboxaldehyde with a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester.
Caption: General synthetic workflow for the target analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) and piperidine-4-carboxylic acid ethyl ester (1.1 eq) in a suitable solvent (e.g., dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture with 1N HCl and extract with an organic solvent. The final product can be purified by crystallization or chromatography.
In Vitro Receptor Binding Assay (Example: Dopamine D3 Receptor)
This protocol is based on the methods described for the evaluation of indolyl carboxylic acid amides.[7]
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]spiperone).
-
Test compounds (analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known D3 antagonist (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for equilibrium binding.
-
Harvesting: Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the structure-activity relationship insights from related indole and piperidine-containing compounds, researchers can rationally design and synthesize new analogs with tailored biological activities. The key to success will lie in a systematic exploration of substitutions on the indole ring, modifications of the piperidine linker, and derivatization of the carboxylic acid group. Combining these synthetic efforts with robust in vitro and in vivo testing will be crucial for identifying lead compounds with desirable potency, selectivity, and pharmacokinetic profiles. Future work should focus on screening these analogs against a diverse panel of biological targets to uncover their full therapeutic potential.
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Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central. Available at: [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. Available at: [Link]
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Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors - PubMed. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
-
Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed. Available at: [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases - ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Available at: [Link]
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Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed. Available at: [Link]
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(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. Available at: [Link]
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Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. Available at: [Link]
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Structure-activity relationships among analogues of pemedolac, cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indo le-1-a cetic acid, a potent analgesic agent - PubMed. Available at: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available at: [Link]
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3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent - MDPI. Available at: [Link]
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The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides - MDPI. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. Available at: [Link]
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Control experiments for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid assays
An In-Depth Guide to Control Experiments for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid Assays
A Foreword from the Senior Application Scientist
In the landscape of modern drug discovery, the identification of a "hit" is merely the opening chapter. The true scientific narrative is built upon a foundation of rigorous validation, meticulous artifact exclusion, and irrefutable evidence of on-target activity. The this compound scaffold and its analogs represent a promising class of molecules, with derivatives showing a wide spectrum of biological activities, from antimicrobial to kinase inhibition.[1][2] However, the very features that confer this biological versatility—the planar indole ring, the ionizable carboxylic acid, and the flexible piperidine linker—also present a minefield of potential assay artifacts.
This guide is designed for the discerning researcher. It moves beyond the rudimentary positive and negative controls to establish a multi-tiered, self-validating framework for assay design. Our objective is to empower you to not only generate data but to build a compelling, defensible case for your molecule's specific mechanism of action, ensuring that your findings are both robust and reproducible.
Pillar 1: Deconstructing the Molecule to Predict Assay Liabilities
Before a single plate is run, a thorough analysis of the test molecule's structure is critical for anticipating and mitigating potential complications. The this compound structure contains well-known "frequent hitter" motifs.
-
The Indole Moiety: This aromatic heterocycle is a prolific pharmacophore, but it is also a source of significant assay interference.[3][4] Its inherent fluorescence can directly interfere with common assay readouts like FRET and fluorescence polarization. Furthermore, the planar system can contribute to non-specific protein interactions and compound aggregation.
-
The Carboxylic Acid: At physiological pH, this group is typically deprotonated, creating a negative charge. This can lead to non-specific binding to positively charged pockets on proteins or chelation effects.
-
Compound Aggregation: Molecules with these features can self-assemble into colloidal aggregates, particularly at higher screening concentrations. These aggregates can sequester and denature proteins, leading to potent but non-specific inhibition that is a classic source of false positives in high-throughput screening.[5][6]
Understanding these liabilities is not a deterrent but rather a strategic advantage, allowing us to proactively design a suite of controls to address them head-on.
Pillar 2: A Tiered Framework for Experimental Controls
We propose a three-tiered approach to building a robust control strategy. Each tier builds upon the last, creating a logical and evidential progression from basic assay viability to unequivocal target engagement.
Tier 1: Foundational Assay Validation
This tier establishes that the assay itself is performing within acceptable statistical limits. Without these fundamental controls, any data generated is uninterpretable.
-
Positive and Negative Controls: These are the absolute minimum for any experiment.[7][8]
-
Positive Control: A known, well-characterized ligand for the target (e.g., a known agonist for a GPCR, a potent inhibitor for a kinase). This demonstrates the assay can detect the expected biological response. For understudied targets where no such ligand exists, a positive control that activates a downstream pathway component can sometimes be used.[9]
-
Negative Control: A vehicle control (e.g., DMSO) is standard. Ideally, a close structural analog of the test compound that is known to be inactive should also be used. This helps confirm that the observed activity is not a general property of the chemical scaffold.
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that quantifies the dynamic range and data variation of an assay, providing a measure of its quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
-
Design a 96-well or 384-well plate layout with a minimum of 16 wells for the positive control (PC) and 16 wells for the negative control (NC).
-
Add the PC (at a concentration known to give a maximal response, e.g., EC80) and NC (e.g., vehicle) to their respective wells.
-
Add all other assay components (e.g., enzyme, substrate, cells) and incubate according to the primary assay protocol.
-
Measure the signal output.
-
Calculate the mean (μ) and standard deviation (σ) for both the PC and NC populations.
-
Calculate the Z'-factor using the formula: Z' = 1 - [(3σPC + 3σNC) / |μPC - μNC|]
| Control Group | Mean Signal (RFU) | Standard Deviation (RFU) |
| Positive Control | 21,500 | 850 |
| Negative Control | 1,200 | 250 |
| Calculated Z'-Factor | 0.67 |
A Z'-factor of 0.67 indicates a robust and reliable assay suitable for further experiments.
Tier 2: De-risking Compound-Specific Artifacts
Once the assay is validated, we must ensure that the observed activity of our test compound is not an artifact of its chemical properties.
-
Autofluorescence Interference: The indole ring is a common fluorophore. It is essential to check if the compound's own fluorescence overlaps with the assay's detection wavelengths.
-
Prepare a serial dilution of this compound in the final assay buffer, typically starting from the highest concentration to be tested.
-
Dispense the solutions into the same type of microplate used for the assay.
-
Using a multi-mode plate reader, perform a full emission spectrum scan (e.g., 400-700 nm) using the same excitation wavelength as the assay's fluorophore.
-
Causality Check: If a significant emission signal is detected in the same wavelength range as the assay's reporter, it is a strong indicator of potential interference. This necessitates either a change in assay modality (e.g., to a label-free or luminescence-based method) or the implementation of a correction factor.
-
Solubility and Aggregation Confirmation: Compound aggregation is a leading cause of non-specific inhibition.[5] Visual inspection is insufficient; biophysical methods are required.
-
Prepare the test compound at several concentrations in the final assay buffer, including the highest concentration to be used. It is crucial to also include a detergent control (e.g., 0.01% Triton X-100), as true inhibitors should retain their activity while aggregators are often disrupted.
-
Centrifuge the samples at high speed (~14,000 x g) for 10 minutes to remove any pre-existing insoluble material.[10]
-
Analyze the supernatant using a DLS instrument.
-
Data Interpretation: A monodisperse solution (indicative of a non-aggregated compound) will show a single, narrow peak corresponding to the small molecule's hydrodynamic radius. The appearance of larger species (e.g., >100 nm) that are sensitive to detergent indicates the formation of colloidal aggregates.
Caption: A logical workflow for progressing from basic assay validation to artifact screening.
Tier 3: Confirming Target Engagement and Selectivity
This final tier provides direct evidence that the compound binds to its intended target and does so with a desirable degree of specificity. A positive result in a functional assay (Tier 1) combined with a positive result in a direct binding assay (Tier 3) is the gold standard for validation.
-
Biophysical Measurement of Direct Target Binding: These methods measure the physical interaction between the compound and a purified target protein, independent of its functional activity.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (association rate, ka; dissociation rate, kd) and affinity (KD).[11][12][13][14]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[15][16][17][18]
-
-
In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds its target within the complex milieu of a living cell.[19][20] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[21]
-
Culture cells expressing the target of interest.
-
Treat intact cells with a dose-response of the test compound or vehicle control and incubate to allow for cell penetration and binding.
-
Heat aliquots of the cell suspensions to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature point using a detection method like Western Blot or ELISA.
-
Data Interpretation: A successful target-binding compound will result in a rightward shift of the melting curve (i.e., more soluble protein remains at higher temperatures) compared to the vehicle control.
-
Selectivity and Off-Target Profiling: Given the promiscuous nature of indole scaffolds, demonstrating selectivity is paramount.[22][23] This involves screening the compound against a panel of other, related proteins and known "problematic" targets.[24][25]
| Target | % Inhibition @ 1 µM | IC50 (µM) | Rationale for Inclusion |
| Primary Target Kinase A | 95% | 0.05 | Intended Target |
| Related Kinase B | 25% | > 10 | High sequence homology in ATP pocket |
| Related Kinase C | 8% | > 20 | Member of the same kinase family |
| hERG Ion Channel | 5% | > 20 | Critical cardiac liability screen |
| Cytochrome P450 3A4 | 12% | > 15 | Major drug metabolism enzyme |
This data demonstrates that the compound is potent and selective for its primary target over closely related kinases and key safety-related off-targets.
Caption: Using control compounds to validate mechanism at different points in a pathway.
Conclusion: From Observation to Certainty
The journey from a promising molecular scaffold to a validated lead candidate is paved with rigorous control experiments. For a compound like this compound, with its inherent potential for both specific activity and non-specific artifacts, a superficial approach is insufficient. By adopting a multi-tiered strategy—validating the assay, systematically ruling out compound-specific interference, confirming direct target engagement, and profiling for selectivity—researchers can transform preliminary observations into a robust, defensible data package. This commitment to scientific integrity is the ultimate catalyst for successful and impactful drug discovery.
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A Senior Application Scientist's Guide to Rigorous Cross-Validation of Screening Hits: The Case of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Introduction: From High-Throughput Hit to Validated Lead Candidate
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits"—compounds that exhibit activity against a biological target of interest.[1][2][3] However, the journey from a preliminary hit to a viable lead compound is fraught with potential pitfalls, including false positives and pan-assay interference compounds (PAINS).[4] This guide provides a comprehensive framework for the critical process of cross-validation, ensuring the scientific integrity and robustness of screening results.
We will use the hypothetical case of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid (hereafter referred to as Compound A), identified as a primary hit in a biochemical screen for inhibitors of a novel oncology target, Kinase X. This guide will detail the essential experimental steps to rigorously validate this initial finding, compare its performance with alternative methodologies, and provide the data-driven confidence needed to advance a compound into lead optimization.
The Imperative of Cross-Validation: Why One Assay is Never Enough
Relying solely on the results of a primary HTS campaign is a high-risk strategy. The initial screening assay, while optimized for throughput, may be susceptible to artifacts that mimic true biological activity. Cross-validation, the process of confirming a primary result through a series of distinct and complementary assays, is not merely a confirmatory step but a cornerstone of rigorous scientific inquiry in drug discovery.[5][6] It allows researchers to build a body of evidence demonstrating that a compound's activity is real, specific, and relevant to the therapeutic hypothesis.
The core principles of a robust cross-validation cascade are:
-
Orthogonality : Employing assays with different detection methods and principles to eliminate technology-specific artifacts.[4]
-
Direct Target Engagement : Confirming that the compound physically interacts with the intended biological target.
-
Biological Relevance : Progressing from simplified biochemical systems to more complex cellular models that better reflect the intended therapeutic environment.[7]
-
Selectivity : Ensuring the compound's activity is specific to the target of interest and not a result of broad, non-specific effects.
Experimental Cross-Validation Workflow for Compound A
The following sections outline a detailed, step-by-step workflow for the cross-validation of Compound A as a potential Kinase X inhibitor. This workflow is designed to be self-validating, with each step building upon the last to create a comprehensive and trustworthy data package.
Caption: A comprehensive workflow for hit cross-validation.
Step 1: Resynthesis and Purity Confirmation
The first and most critical step is to eliminate the possibility that the observed activity is due to an impurity from the original synthesis or a degradation product in the screening library.[4]
Protocol:
-
Resynthesis: Synthesize a fresh batch of Compound A from new starting materials.
-
Structural Confirmation: Verify the chemical structure of the newly synthesized compound using ¹H NMR and ¹³C NMR spectroscopy.
-
Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The purity should exceed 95%.
-
Solubility Assessment: Confirm the solubility of the compound in the assay buffer to rule out aggregation-based inhibition.
Causality: This step ensures that all subsequent experiments are performed with a well-characterized and pure sample of the intended molecule, providing a solid foundation for the entire validation cascade.
Step 2: Orthogonal Biochemical Assay
To rule out false positives arising from interference with the primary assay technology (e.g., luciferase inhibition, fluorescence quenching), an orthogonal assay with a different readout mechanism is essential.[4]
Protocol:
-
Primary Assay: A luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Orthogonal Assay: A Fluorescence Resonance Energy Transfer (FRET)-based assay that directly measures the phosphorylation of a peptide substrate by Kinase X.
-
Execution: Determine the half-maximal inhibitory concentration (IC50) of the resynthesized Compound A in both assays. A known, non-indole-containing Kinase X inhibitor (e.g., a published tool compound) should be run as a positive control.
Trustworthiness: Concordance in IC50 values between two distinct biochemical assays strongly suggests that Compound A's inhibitory activity is genuine and not an artifact of a specific detection method.
Step 3: Biophysical Validation of Direct Target Engagement
Biochemical assays demonstrate functional inhibition but do not definitively prove that the compound binds directly to the target protein. Biophysical methods are required to confirm this physical interaction.[7]
Protocol:
-
Method: Surface Plasmon Resonance (SPR) is a label-free technology that measures the binding of an analyte (Compound A) to a ligand (immobilized Kinase X) in real-time.
-
Execution:
-
Immobilize purified, active Kinase X protein on an SPR sensor chip.
-
Flow a series of concentrations of Compound A over the chip.
-
Monitor the association and dissociation rates to determine the binding affinity (KD).
-
-
Alternative Methods: Other suitable biophysical techniques include Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST).[4][7]
Expertise: An SPR experiment not only confirms direct binding but also provides valuable kinetic data (kon and koff rates), offering deeper insights into the compound's mechanism of action.
Step 4: Cell-Based Target Engagement and Functional Activity
The ultimate goal is for a compound to be active in a cellular context. A cell-based assay validates that the compound can penetrate the cell membrane and inhibit the target in its native environment.
Caption: Cellular target engagement workflow.
Protocol:
-
Cell Line: Use a human cancer cell line known to express active Kinase X.
-
Treatment: Treat the cells with increasing concentrations of Compound A for a specified time.
-
Lysis and Analysis: Lyse the cells and perform a Western blot using an antibody specific to the phosphorylated form of a known downstream substrate of Kinase X.
-
Quantification: Quantify the decrease in substrate phosphorylation to determine the cellular IC50.
Authoritative Grounding: This experiment directly links the biochemical inhibition of Kinase X to a functional consequence within a living cell, providing crucial evidence of the compound's potential therapeutic utility.
Comparative Data Analysis
All quantitative data should be systematically organized to allow for clear comparison and decision-making.
| Assay | Parameter | Compound A | Control Inhibitor | Rationale |
| Purity Analysis | Purity (%) | >98% | >98% | Confirms identity and quality of test article. |
| Luminescence Assay | IC50 (nM) | 150 | 50 | Primary screen confirmation. |
| FRET Assay | IC50 (nM) | 180 | 65 | Orthogonal confirmation, rules out artifacts. |
| SPR | KD (nM) | 250 | 90 | Confirms direct binding to target protein. |
| Cellular Western Blot | IC50 (nM) | 800 | 300 | Confirms cell permeability and target engagement. |
| Kinase Selectivity | S-Score (10) | 0.05 | 0.02 | Measures selectivity against a panel of kinases. |
Data Interpretation: The hypothetical data above for Compound A shows good concordance between the biochemical assays. The affinity (KD) measured by SPR is consistent with the functional inhibition (IC50). As expected, the cellular IC50 is higher, reflecting factors such as cell permeability and intracellular ATP concentrations. The low S-Score suggests good selectivity. This complete data set provides strong evidence that Compound A is a genuine, direct, and selective inhibitor of Kinase X, warranting its advancement to the next stage of drug discovery.
Conclusion
The cross-validation of a high-throughput screening hit is a multi-faceted process that demands scientific rigor, careful experimental design, and an unbiased interpretation of data. By systematically progressing from resynthesis and biochemical confirmation to biophysical and cellular validation, researchers can effectively triage initial hits, eliminate false positives, and build a robust, data-driven case for advancing compounds into lead optimization. The framework presented here for the hypothetical hit, this compound, provides a blueprint for ensuring the integrity of early-stage drug discovery projects and maximizing the probability of success.
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A Researcher's Guide to Indole-Piperidine Isomers: A Comparative Efficacy Analysis
For drug development professionals, the indole-piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant agents. This heterocyclic framework offers a versatile platform for designing ligands that target a wide array of physiological systems, particularly within the central nervous system (CNS). However, the efficacy of these compounds is profoundly influenced by their isomeric form. Subtle changes in the spatial arrangement of substituents—be it the position on the indole ring (regioisomerism) or the three-dimensional orientation of atoms (stereoisomerism)—can dramatically alter binding affinity, functional activity, and receptor selectivity.
This guide provides an in-depth comparison of the efficacy of different indole-piperidine isomers, with a focus on their interactions with key G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their quest for more potent and selective therapeutics.
The Critical Impact of Isomerism on Receptor Affinity
The precise positioning of functional groups on the indole-piperidine core dictates how the molecule interacts with the binding pocket of its target receptor. This section explores the structure-activity relationships (SAR) of regioisomers and stereoisomers, drawing on comparative data from various studies.
Regioisomers: The Significance of Substituent Placement
The location of a substituent on the indole ring can drastically alter a compound's pharmacological profile. A compelling example is the comparison of 2-substituted versus 3-substituted N-piperidinyl indoles as ligands for opioid receptors. While not targeting serotonin or dopamine receptors, this study provides a clear illustration of the principles of regioisomerism.
A study on N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands revealed that moving the substituent from the 3-position to the 2-position of the indole moiety significantly impacts both binding affinity and intrinsic activity.[1] The 2-substituted indoles demonstrated higher binding affinities at the NOP receptor compared to their 3-substituted counterparts.[1] Furthermore, this positional change converted the ligands from NOP partial agonists (3-substituted) to full agonists (2-substituted).[1]
Molecular docking studies suggest that the increased affinity of the 2-substituted isomers may be due to their ability to occupy a minor hydrophobic pocket within the receptor's orthosteric binding site.[1] This highlights a crucial principle: different regioisomers can adopt distinct binding poses, leading to varied downstream signaling outcomes.
Similarly, in the context of serotonin receptors, the position of substitution on the indole ring is a key determinant of affinity and selectivity. For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, substitution at the indole C-5 position was found to be advantageous for enhancing binding affinity to both the serotonin transporter (SERT) and the 5-HT1A receptor.[2]
| Compound Class | Isomeric Position | Target Receptor | Key Finding | Reference |
| N-Piperidinyl Indoles | 2-substituted | NOP | Higher binding affinity, full agonist activity | [1] |
| N-Piperidinyl Indoles | 3-substituted | NOP | Lower binding affinity, partial agonist activity | [1] |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | C-5 substituted | SERT/5-HT1A | Enhanced binding affinity | [2] |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Unsubstituted at C-5 | SERT/5-HT1A | Lower binding affinity | [2] |
Stereoisomers: The Role of Three-Dimensional Geometry
The spatial arrangement of atoms, particularly at chiral centers, is another critical factor governing the efficacy of indole-piperidine derivatives. Cis/trans isomerism in the piperidine ring, for example, can lead to significant differences in receptor binding and functional activity.
In the development of dopamine D3 receptor-selective agonists, the stereochemistry of the ring fusion in tricyclic analogs was found to be paramount. A study on benzothiopyrano[4,3-b]-1,4-oxazine derivatives, which contain a piperidine-like core, demonstrated that the trans-isomer displayed high affinity for dopamine receptors, while the corresponding cis-isomer was expected to be inactive.[3] Interestingly, in this particular series, the cis-analogue did show some affinity and selectivity for the D3 receptor, although with lower potency than the active trans-enantiomer.[3] This underscores the subtle yet significant role of stereochemistry in defining a ligand's interaction with its target.
Furthermore, the individual enantiomers of a chiral compound can exhibit vastly different pharmacological properties. For the aforementioned benzothiopyrano-oxazine derivatives, the highest affinity for dopamine receptors resided in the (-)-enantiomer of the trans-isomer.[3] This enantioselectivity is a common feature of drug-receptor interactions, where one enantiomer fits optimally into the chiral binding site of the receptor, while the other may have lower affinity or even interact with different targets.
Deciphering the Mechanism: Signaling Pathways of 5-HT and Dopamine Receptors
Indole-piperidine isomers often exert their effects by modulating the activity of GPCRs, such as the serotonin 5-HT2A and dopamine D2 receptors. These receptors, upon activation by a ligand, initiate intracellular signaling cascades that ultimately lead to a physiological response.
The 5-HT2A receptor primarily couples to Gq/11 proteins.[4] Agonist binding triggers the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway is implicated in a wide range of cellular processes, including neuronal excitability and plasticity.
Dopamine D2 receptors, on the other hand, are coupled to Gi/o proteins. Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling events. The interplay and occasional co-localization of 5-HT2A and D2 receptors on the same neurons allow for complex cross-talk between these signaling pathways, which is a key consideration in the development of antipsychotic drugs.[5][6]
Caption: Workflow for a radioligand binding assay.
Functional [35S]GTPγS Binding Assay for G-Protein Activation
This protocol measures the functional activity of a test compound by quantifying its ability to stimulate the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to G-proteins coupled to the receptor of interest.
Rationale: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. By using the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS, the activated state of the G-protein can be trapped and quantified. This assay provides a measure of the efficacy (Emax) and potency (EC50) of a compound in initiating the first step of the signaling cascade. [7] Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G-proteins are in the inactive state).
-
[35S]GTPγS.
-
Increasing concentrations of the test indole-piperidine isomer.
-
For basal binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters, as described previously.
-
-
Quantification:
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the binding in the presence of the agonist.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
-
Conclusion and Future Directions
The isomeric form of indole-piperidine derivatives is a critical determinant of their pharmacological activity. As demonstrated, both the position of substituents on the indole ring and the stereochemistry of the piperidine moiety can profoundly influence receptor affinity and functional efficacy. A thorough understanding of these structure-activity relationships is indispensable for the rational design of novel therapeutics with improved potency and selectivity.
The experimental protocols detailed in this guide provide a framework for the systematic evaluation of indole-piperidine isomers. By employing these self-validating systems, researchers can generate reliable and reproducible data to inform their drug discovery programs.
Future research should continue to explore the nuances of isomerism in this important class of compounds. The synthesis and comparative evaluation of comprehensive libraries of regioisomers and stereoisomers against a broad panel of receptors will undoubtedly uncover new leads for the treatment of a wide range of CNS disorders.
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A Guide to Ensuring Experimental Reproducibility with 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. In the absence of extensive published data on this specific molecule, this document serves as a foundational resource for researchers, outlining robust, validated methodologies to ensure that experimental findings are reliable and can be independently replicated. We will delve into a proposed synthetic route, rigorous analytical characterization, and a suite of comparative biological assays, all designed to establish a baseline for future investigations of this compound and its analogues.
Introduction: The Case for Methodical Exploration
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The piperidine moiety is also a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests a molecule of significant interest for biological screening.
However, the scientific value of any investigation into a novel compound is fundamentally tied to the reproducibility of the experimental data. This guide, therefore, focuses on establishing a robust and transparent experimental workflow, from synthesis to biological testing, to ensure that any future claims about the activity of this compound are built on a solid and replicable foundation.
Reproducible Synthesis and Characterization
A critical first step in studying any compound is a well-documented and reproducible synthetic protocol, followed by thorough analytical characterization to confirm its identity and purity. Here, we propose a synthetic route based on the well-established reductive amination reaction.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a reliable and widely used method for the formation of C-N bonds. In this proposed synthesis, indole-3-carboxaldehyde will react with piperidine-4-carboxylic acid to form an intermediate iminium ion, which is then reduced in situ to yield the desired product. This method is advantageous due to its typically high yields and the commercial availability of the starting materials.[3][4]
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A Head-to-Head Comparison of Indole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] Its unique aromatic and electronic properties allow for diverse interactions within the active or allosteric sites of enzymes, making it a fertile ground for the development of potent and selective inhibitors.[2] This guide provides a head-to-head comparison of indole-based inhibitors across several critical enzyme families, supported by experimental data and methodological insights to aid researchers in their drug discovery endeavors. We will delve into inhibitors targeting kinases, histone deacetylases, and cholinesterases, among others, providing a framework for their evaluation and future development.
Indole Derivatives as Kinase Inhibitors: Precision Targeting in Oncology
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] The indole nucleus has been successfully utilized to design inhibitors that target various kinases, leading to clinically approved drugs like Sunitinib, which targets Vascular Endothelial Growth Factor Receptor (VEGFR) in renal cell carcinoma.[4][5]
The design of these inhibitors often focuses on mimicking the ATP binding pocket. The indole scaffold can effectively occupy this space and be functionalized to achieve high affinity and selectivity. For instance, substitutions at the 4th, 2nd, and 6th positions of the indole ring have been shown to be effective for targeting PI3K and CDK5, respectively.[6]
Comparative Performance of Indole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is primarily assessed by their IC50 values, which quantify the concentration required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.
| Compound Class | Target Kinase | Example Inhibitor | IC50 Value | Therapeutic Area | Reference |
| Oxindole | VEGFR-2 | Sunitinib | 9 nM | Renal Cell Carcinoma | [4] |
| Oxindole-Benzofuran | CDK2 / GSK-3β | Compound I (Eldehna et al.) | CDK2: ~50-100 nM | Breast Cancer | [4] |
| Meridianin C Derivative | Pim-1 / Pim-3 | Not Specified | Potent Inhibition | Cancer | [4] |
| 3,5-Disubstituted Indole | Pim Kinases | Not Specified | Potent Inhibition | Cancer | [4] |
Indole-Based Histone Deacetylase (HDAC) Inhibitors: Epigenetic Reprogramming
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[1][7] Indole-based HDAC inhibitors, particularly those incorporating a hydroxamic acid moiety to chelate the zinc ion in the enzyme's active site, have shown exceptional potency.[1][7]
A key comparative metric for these inhibitors is not just potency but also isoform selectivity. While pan-HDAC inhibitors are clinically approved, selective inhibitors may offer a better toxicity profile. For instance, some indole derivatives show high selectivity for HDAC10 over other isoforms like HDAC6.[8][9]
Comparative Performance of Indole-Based HDAC Inhibitors
| Compound | Target HDAC | IC50 Value | Key Feature | Reference |
| Compound 42 (Jiang et al.) | HDAC1 | 1.16 nM | Potent pan-HDAC inhibitor | [1] |
| Compound 42 (Jiang et al.) | HDAC6 | 2.30 nM | Outperforms SAHA in vivo | [1] |
| Compound 4o (Jiang et al.) | HDAC1 | 1.16 nM | Excellent anti-proliferative activity | [7] |
| Compound 4o (Jiang et al.) | HDAC6 | 2.30 nM | Effective in xenograft model | [7] |
| Compound 2a | HDAC10 | 0.41 nM | Highly potent and selective for HDAC10 | [8][9] |
| Compound 2f | HDAC6 | 2.5 nM | Preferential for HDAC6 | [8] |
Indole Derivatives as Cholinesterase Inhibitors: Combating Neurodegeneration
In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) contributes to cognitive decline.[1] Cholinesterase inhibitors are a primary therapeutic strategy. Indole-based compounds have been designed as potent inhibitors, with some exhibiting dual-inhibitory action against both AChE and BuChE, which may offer broader therapeutic benefits.[1][10]
Comparative Performance of Indole-Based Cholinesterase Inhibitors
| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value | Reference |
| Deoxyvasicinone-Indole Hybrids | AChE / BuChE | Compound 152 | Potent dual inhibitor (values not specified) | [1] |
| Indole-Based Sulfonamides | AChE | Not Specified | 0.17 µM (most potent) | [10] |
| Thiazolopyrimidine-Indole Hybrids | eeAChE | Compound 35 | 0.042 µM | [11] |
| Donepezil Analogues | AChE | Compound IIId | More potent than Donepezil | [12] |
Other Notable Classes of Indole-Based Inhibitors
The versatility of the indole scaffold extends to numerous other enzyme targets.
-
Phosphodiesterase 5 (PDE5) Inhibitors: These are used for conditions like Alzheimer's disease and cardiovascular diseases.[13][14] A recently developed indole-containing analogue, compound 14a , showed a potent IC50 of 16.11 nM.[13]
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: IDO1 is a key immune-regulatory enzyme often exploited by tumors to evade the immune system.[15][16] Inhibiting IDO1 is a major strategy in cancer immunotherapy.[17][18]
-
Cyclooxygenase (COX) Inhibitors: Indomethacin is a classic indole-based non-steroidal anti-inflammatory drug (NSAID). Newer research has focused on developing indole derivatives that are selective for COX-2 to reduce gastrointestinal side effects.[19]
Experimental Design for Head-to-Head Inhibitor Comparison
To ensure a robust and objective comparison of inhibitors, a well-designed experimental workflow is paramount. This involves not only determining potency but also understanding the mechanism of inhibition and validating the findings in a biologically relevant context.
Causality in Experimental Choices:
-
Why IC50 is a Starting Point, Not the End: The IC50 value is highly dependent on assay conditions, particularly substrate concentration. It is a measure of potency, not affinity. To truly compare inhibitors, especially those with different mechanisms, determining the inhibition constant (Ki) is essential as it is an intrinsic measure of affinity.[20]
-
Why Use Substrate Near Km: For screening competitive inhibitors, using a substrate concentration near its Michaelis-Menten constant (Km) is crucial.[21] High substrate concentrations can out-compete the inhibitor, masking its effect and leading to false negatives.[21]
-
Why Validate with Orthogonal Assays: An initial hit in a biochemical assay (using purified enzyme) must be validated in a cell-based assay. This confirms that the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and elicit the desired biological response (e.g., induce apoptosis or halt proliferation).[1][22]
Protocol 1: General In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a template that must be optimized for any specific enzyme.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2). The exact composition is enzyme-dependent.
-
Prepare a stock solution of the purified enzyme in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of the indole-based inhibitor compounds and a vehicle control (e.g., DMSO) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically <1%.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add 5 µL of each inhibitor dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the substrate solution. The final substrate concentration should ideally be at or near the Km value.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths.
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT116 for an HDAC inhibitor) in the appropriate medium until it reaches ~80% confluency.[1]
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-based inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The indole scaffold remains a remarkably versatile and productive starting point for the design of novel enzyme inhibitors. From ATP-competitive kinase inhibitors to zinc-chelating HDAC inhibitors and potent cholinesterase modulators, its structural and electronic properties are readily adaptable to a wide range of enzyme active sites. A rigorous, head-to-head comparison, grounded in sound experimental design that moves from initial potency screening (IC50) to mechanistic studies (Ki) and cellular validation, is essential for identifying lead candidates with true therapeutic potential. The data and protocols presented here offer a framework for researchers to objectively evaluate and advance the next generation of indole-based therapeutics.
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A Researcher's Guide to the Statistical Validation of Preclinical Data: A Case Study with 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is paved with rigorous data validation. This guide provides an in-depth look at the statistical methodologies crucial for substantiating preclinical findings, using the hypothetical novel compound, 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, as a central case study. We will navigate through the essential stages of data validation, from initial analytical characterization to in vitro efficacy studies, with a focus on the "why" behind experimental and statistical choices, ensuring a self-validating and trustworthy research framework.
Section 1: The Foundation of Trustworthiness - Analytical Method Validation
Before any biological assessment, the purity and identity of the test compound must be unequivocally established. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[1] The objective is to demonstrate that the chosen analytical method is suitable for its intended purpose.[1]
Key Parameters for Analytical Method Validation
A validated analytical method ensures that the data generated is reliable and reproducible. The core parameters to be assessed include specificity, linearity, accuracy, precision, and robustness.[2]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.[2] For this compound, this means the analytical method (e.g., High-Performance Liquid Chromatography - HPLC) can distinguish it from starting materials, synthetic byproducts, or degradants.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[1] This is typically assessed by analyzing a minimum of five concentrations of the reference standard.[3]
-
Accuracy : The closeness of the test results to the true value.[2] This can be determined by applying the method to an analyte of known purity.[3]
-
Precision : The degree of scatter between a series of measurements. It is usually expressed as the variance, standard deviation, or coefficient of variation. Precision is considered at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility : Precision between laboratories.
-
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Hypothetical Analytical Validation Data for this compound
The following table illustrates how validation data for an HPLC assay for our compound of interest might be presented.
| Validation Parameter | Method | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | HPLC-UV analysis of stressed samples (acid, base, oxidation, heat, light) | Peak purity of the main peak > 0.999 | Peak purity index = 0.9998 | Method is specific |
| Linearity | Five concentrations (5-150 µg/mL) of the reference standard | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 | Method is linear |
| Accuracy | Recovery study at three levels (80%, 100%, 120% of the target concentration) | Mean recovery between 98.0% and 102.0% | 99.5% | Method is accurate |
| Precision (Repeatability) | Six replicate injections of the 100 µg/mL standard | Relative Standard Deviation (RSD) ≤ 2.0% | 0.8% | Method is precise |
| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 2.0% | 1.2% | Method is precise |
| Robustness | Varied flow rate (±0.1 mL/min) and column temperature (±2°C) | RSD ≤ 2.0% | 1.5% | Method is robust |
Section 2: In Vitro Efficacy Assessment - A Statistical Comparison
Once the analytical integrity of this compound is confirmed, the next step is to assess its biological activity. Indole-containing compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[7]
A logical first step is to evaluate the cytotoxic or anti-proliferative effects of our compound on a cancer cell line.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a novel compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocol: Western Blot for Phosphorylated Akt (p-Akt)
Western blotting is a technique used to detect specific proteins in a sample. [8]By using antibodies specific to the phosphorylated form of a protein, we can assess its activation state.
Protocol:
-
Cell Lysis: Treat A549 cells with this compound (e.g., at its IC50 concentration) for a specified time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [8]3. SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane. [8]4. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473). 6. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system. [8]8. Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt. [8]
Reporting and Interpreting Statistical Results
When reporting statistical findings, it is crucial to be transparent and provide sufficient information for the reader to critically evaluate the results.
Best Practices for Reporting:
-
Specify the statistical test used : For example, "Data were analyzed by one-way ANOVA followed by Dunnett's post-hoc test." [10]* Report the exact p-value : Instead of stating p < 0.05, report the precise p-value (e.g., p = 0.032). [11]* Include confidence intervals : Confidence intervals provide a range of plausible values for the true effect size and give an indication of the precision of the estimate. [12][13]* State the null hypothesis : Clearly define the hypothesis being tested. [6][14] Hypothetical Western Blot Data and Statistical Reporting
A densitometric analysis of the Western blot bands could be presented as follows:
| Treatment Group | p-Akt/Total Akt Ratio (Mean ± SEM, n=3) | p-value vs. Control (One-way ANOVA with Dunnett's test) |
| Vehicle Control | 1.00 ± 0.08 | - |
| Compound (10 µM) | 0.65 ± 0.06 | 0.021 |
| Compound (50 µM) | 0.32 ± 0.04 | <0.001 |
Interpretation: Treatment with this compound resulted in a statistically significant, dose-dependent decrease in the phosphorylation of Akt at Ser473 in A549 cells (F(2, 6) = 25.8, p < 0.001). The mean p-Akt/Total Akt ratio was significantly lower in the 10 µM (0.65 ± 0.06, p = 0.021) and 50 µM (0.32 ± 0.04, p < 0.001) treatment groups compared to the vehicle control (1.00 ± 0.08). These findings suggest that the anti-proliferative effect of the compound may be mediated through the inhibition of the PI3K/Akt signaling pathway.
Conclusion
The statistical validation of preclinical data is not merely a procedural step but the very bedrock of scientific integrity and the foundation for translational success. By employing a systematic and statistically sound approach, from the initial characterization of a novel compound like this compound to the elucidation of its mechanism of action, researchers can build a robust and compelling case for its therapeutic potential. This guide has provided a framework for such an approach, emphasizing the importance of choosing the right statistical tools, designing self-validating experiments, and reporting data with transparency and precision. It is through this commitment to rigorous validation that we can confidently advance the most promising molecules from the laboratory to the clinic.
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A Comparative Guide to Confirming the Binding Site of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and characterization of the compound's binding site on its biological target. This guide provides an in-depth, experimentally-driven framework for confirming the binding site of the novel compound, 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. We will explore a logical, multi-tiered approach, comparing various techniques and their outcomes to provide a comprehensive understanding of the molecule's interaction with its putative target.
The core structure of this compound, featuring both an indole and a piperidine-4-carboxylic acid moiety, suggests a wide range of potential biological targets. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with diverse protein classes.[1] Similarly, piperidine derivatives are integral to numerous pharmaceuticals.[2] Given the absence of established data for this specific compound, a systematic approach to target identification and binding site confirmation is paramount.
Part 1: The Strategic Workflow for Binding Site Confirmation
A robust strategy for confirming a binding site involves a phased approach, moving from initial predictions to high-resolution structural determination. This ensures a logical progression of evidence, with each stage informing the next.
Figure 1: A multi-phase workflow for the identification and confirmation of a ligand's binding site.
Part 2: Phase 1 - In Silico Hypothesis Generation
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential protein targets and binding modes.
Target Fishing and Molecular Docking
-
Causality: The principle behind in silico target fishing is that structurally similar ligands often bind to similar protein targets. By comparing the structure of this compound to databases of known ligands, we can generate a list of potential protein targets.[3][4] Molecular docking then predicts the preferred orientation of our compound when bound to a specific protein target, providing a hypothetical binding pose and an estimated binding affinity.[5][6][7]
-
Protocol: Virtual Screening and Docking
-
Compound Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.
-
Target Selection: Utilize target fishing servers (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.
-
Protein Preparation: Obtain the 3D structures of high-ranking potential targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.[6]
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the compound into the predicted binding pockets of the selected targets.[5]
-
Analysis: Analyze the docking poses and scores. A good docking result will show a low binding energy and interactions with key residues within a well-defined pocket.
-
Part 3: Phase 2 - Confirmation of Direct Binding
Once a putative target is identified, the next crucial step is to experimentally confirm a direct physical interaction between the compound and the protein. A suite of biophysical techniques should be employed to build a strong case for direct binding.[8][9]
Surface Plasmon Resonance (SPR)
-
Causality: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (our compound) to an immobilized ligand (the target protein) in real-time.[10][11][12][13] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
-
Protocol: SPR Analysis
-
Protein Immobilization: Covalently attach the purified putative target protein to a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
-
Causality: ITC directly measures the heat released or absorbed during a binding event.[14][15][16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Protocol: ITC Experiment
-
Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and this compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
-
Comparative Binding Data
The binding parameters of this compound should be compared with those of known ligands for the putative target.
| Technique | Parameter | This compound | Comparator Ligand A (Known Binder) | Comparator Ligand B (Non-Binder) |
| SPR | KD (nM) | Hypothetical Value: 50 | 25 | No Binding Detected |
| ka (1/Ms) | Hypothetical Value: 1 x 10^5 | 2 x 10^5 | - | |
| kd (1/s) | Hypothetical Value: 5 x 10^-3 | 5 x 10^-3 | - | |
| ITC | KD (nM) | Hypothetical Value: 60 | 30 | No Heat Change |
| ΔH (kcal/mol) | Hypothetical Value: -8.5 | -9.2 | - | |
| n (stoichiometry) | Hypothetical Value: 1.1 | 1.0 | - |
Table 1: Hypothetical comparative binding data for this compound and control compounds against a putative target.
Part 4: Phase 3 - High-Resolution Binding Site Mapping
Confirming direct binding is essential, but it does not reveal the precise location of the binding site. High-resolution structural techniques are required for this.
X-Ray Crystallography
-
Causality: X-ray crystallography provides an atomic-resolution 3D structure of the protein-ligand complex, offering unambiguous evidence of the binding site and the specific interactions involved.[17][18][19][20][21]
-
Protocol: Co-crystallization
-
Complex Formation: Incubate the purified target protein with an excess of this compound.
-
Crystallization: Screen for conditions that yield high-quality crystals of the protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to calculate an electron density map and build an atomic model of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy can identify the binding site by monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand.[22][23][24] This is particularly useful for studying weaker interactions in solution.
-
Protocol: Chemical Shift Perturbation Mapping
-
Protein Labeling: Prepare a sample of the target protein uniformly labeled with ¹⁵N or ¹³C.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound to the protein sample and record a spectrum at each concentration.
-
Analysis: Identify the amino acid residues whose signals show significant chemical shift changes, indicating they are in or near the binding site.
-
Figure 2: Workflow for identifying a ligand binding site using NMR chemical shift perturbation.
Part 5: Phase 4 - Functional Validation of the Binding Site
Structural data provides a static image of the binding site. To confirm the functional importance of the identified residues, site-directed mutagenesis is the gold standard.
Site-Directed Mutagenesis
-
Causality: By mutating the amino acid residues identified as key interaction points in the structural studies, we can assess their contribution to the binding affinity.[25][26][27][28] A significant loss of binding upon mutation of a residue provides strong evidence for its direct involvement in the interaction.
-
Protocol: Mutagenesis and Binding Analysis
-
Mutant Generation: Create several mutant versions of the target protein, each with a single amino acid substitution at a putative binding site residue (e.g., changing a key tyrosine to an alanine).
-
Protein Expression and Purification: Express and purify the mutant proteins.
-
Binding Assays: Re-evaluate the binding of this compound to each mutant protein using SPR or ITC.
-
Data Comparison: Compare the binding affinities of the compound for the wild-type and mutant proteins.
-
| Mutant | Rationale for Mutation | Predicted Effect on Binding | Hypothetical KD (nM) | Fold Change vs. Wild-Type |
| Wild-Type | - | - | 50 | - |
| Y123A | Remove potential hydrogen bond with indole N-H | Significant decrease in affinity | 5000 | 100x increase |
| D85A | Remove potential salt bridge with piperidine nitrogen | Major decrease in affinity | >10000 | >200x increase |
| F250A | Remove potential pi-stacking with indole ring | Moderate decrease in affinity | 500 | 10x increase |
| L300A | Non-interacting residue in pocket | No significant change | 60 | 1.2x increase |
Table 2: Hypothetical results from site-directed mutagenesis experiments to validate the binding site of this compound.
Conclusion
Confirming the binding site of a novel compound like this compound is a multi-faceted process that requires a convergence of evidence from computational, biophysical, structural, and functional studies. By following the systematic workflow outlined in this guide, researchers can build a robust and compelling case for the specific molecular interactions that underpin the compound's biological activity. This detailed understanding is not only crucial for validating the compound's mechanism of action but also for guiding future lead optimization efforts in the drug discovery pipeline.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Core Directive: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is paramount. This compound is not a benign substance; its hazard profile necessitates careful and deliberate action.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicate that this compound can cause significant irritation and is harmful if ingested.[1] The causality is clear: the compound's chemical structure can interact with biological tissues, leading to irritation, and if it enters the bloodstream via ingestion, it can cause systemic harm.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Code | Description | Required PPE & Engineering Controls |
|---|---|---|---|
| Harmful if swallowed | H302 | May cause harm if ingested. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, or inflammation.[3][4] | Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.[3] |
| Causes serious eye irritation | H319 | Can cause significant, potentially damaging, eye irritation upon contact.[3][4] | Wear safety glasses with side shields or chemical splash goggles.[3] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1][3][4] | Handle only in a well-ventilated area or a certified chemical fume hood.[2][3] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is classified as hazardous.[2] The regulations governing hazardous waste are detailed in the Resource Conservation and Recovery Act (RCRA), specifically in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[5][6]
For this compound, while it may not be explicitly listed as an EPA hazardous waste, its characteristics (irritant) warrant treating it as such. This is a cornerstone of laboratory best practices: when in doubt, treat waste as hazardous.
The Causality of Segregation: Improperly mixed chemical wastes can lead to dangerous reactions, generating heat, toxic gases, or even explosions. Segregating waste streams prevents such incidents and ensures that the disposal pathway is appropriate for the chemical's properties.
Waste Streams:
-
Solid Chemical Waste: Unused, expired, or off-spec this compound.
-
Contaminated Solid Waste (Debris): Items grossly contaminated with the compound, such as weigh paper, gloves, or plasticware that cannot be effectively decontaminated.
-
Empty Containers: The original container that held the compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. The following steps provide a clear workflow from the point of generation to final disposal.
Protocol 1: Disposal of Pure Solid Compound
-
Preparation: Ensure all required PPE from Table 1 is in use. Perform all manipulations within a chemical fume hood to mitigate inhalation risks.[3]
-
Containerization:
-
Obtain a designated solid chemical waste container. This container must be compatible with the chemical, in good condition, and feature a secure, sealable lid.[7][8]
-
The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include the words "Hazardous Waste," the full chemical name: "this compound," and an accurate list of all components and their approximate percentages.[9]
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. The primary operational goal here is to avoid generating dust .[3][10]
-
Sealing and Storage:
-
Securely close the container lid immediately after adding the waste. Hazardous waste containers must remain closed at all times except when adding or removing waste.[7][11]
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8] The SAA should be away from heat sources or direct sunlight.[9]
-
-
Disposal Request: Once the container is full, or if the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office for pickup by a licensed hazardous waste disposal company.[11][12]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Assessment: Determine if the item (e.g., gloves, weigh boat, pipette tip) is grossly contaminated. If so, it must be disposed of as hazardous waste.
-
Containerization: Place these items into a designated solid waste container, separate from non-hazardous lab trash. This container should be a sealable bag or a lined drum, clearly labeled as "Hazardous Waste" with the name of the contaminating chemical.
-
Final Disposal: This container should also be stored in the SAA and collected by EHS for disposal via a licensed contractor.
Protocol 3: Disposal of Empty Containers
-
Decontamination: An "empty" container is not truly empty and must be managed properly. To render a container non-hazardous, it must be triple-rinsed.[13]
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Crucially, the rinsate from this process is considered hazardous waste. Collect all three rinses in a designated liquid hazardous waste container, properly labeled with the name of the solvent and the trace contaminant ("Trace this compound").
-
-
Final Disposition: Once triple-rinsed, the container can be considered non-hazardous. Deface or remove the original label completely to prevent confusion.[13] Dispose of the container in the appropriate receptacle for glass or plastic recycling or trash, as per your institution's policy.
Accidental Spill Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you feel unable to handle it safely, contact your institution's EHS or emergency response team immediately.
-
Cleanup (for small, manageable spills):
-
Don appropriate PPE (lab coat, gloves, eye protection).
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the spilled solid and absorbent material.[2][3] Avoid aggressive actions that could generate dust.
-
Place the collected material into a sealed container and label it as hazardous waste with the chemical name.
-
Clean the spill area with soap and water.[2]
-
Dispose of all cleanup materials as contaminated solid waste.
-
Visualization of Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making process and overall workflow for proper disposal.
Caption: Decision tree for segregating waste streams.
Caption: Overall waste management workflow from lab to final disposal.
Regulatory Framework and Trustworthiness
This guidance is grounded in the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the EPA.[14][15] OSHA governs workplace safety, including requirements for PPE, hazard communication, and employee training.[16][17] The EPA governs the disposal of chemical waste to protect human health and the environment.[18] By adhering to these protocols, you create a self-validating system of safety and compliance, building trust in our laboratory operations and protecting yourself, your colleagues, and the environment.
References
- Material Safety Data Sheet - Indole, 99+%. Cole-Parmer.
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Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . MED-FLEX. Available at: [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . SiteHawk. Available at: [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid demands a proactive and informed approach to personal protection. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is not extensively published, a prudent safety protocol is derived from analyzing its structural components: an indole core and a piperidine-carboxylic acid moiety. Data from analogous compounds strongly suggest the following potential hazards:
-
Skin Irritation: Similar piperidine and indole-based carboxylic acids are classified as skin irritants.[1][2][3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: As a powdered solid, the compound poses a risk of respiratory irritation if inhaled.[1][2][3][4][5]
-
Potential for Harm if Swallowed: Oral toxicity is a potential concern, as seen in related structures.[2]
Given these risks, we must operate under the principle of minimizing all chemical exposures.[6][7] All new or poorly characterized substances should be treated as potentially toxic.[6]
Core PPE Requirements: A Task-Based Summary
The level of PPE required is dictated by the specific handling procedure. The following table summarizes the minimum PPE for common laboratory tasks involving this compound.
| Task | Minimum Required PPE |
| Weighing & Transfer (Solid) | Double Nitrile Gloves, Disposable Gown (back-closing), ANSI Z87.1 Safety Goggles, Face Shield, N95 Respirator (if outside a ventilated enclosure) |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, ANSI Z87.1 Safety Goggles |
| General Handling (Solutions) | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup (Solid) | Double Nitrile Gloves, Disposable Gown, ANSI Z87.1 Safety Goggles, Face Shield, N95 Respirator |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Glasses or Goggles |
Experimental Protocols: Ensuring a Safe Workflow
PPE Selection and Donning Protocol
The correct sequence of donning PPE is critical to prevent contamination. This process should occur in a designated area away from the primary chemical handling zone.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Gown/Lab Coat: Don a disposable, long-sleeved gown that closes in the back or a clean lab coat.[8] Ensure cuffs are snug.
-
Respirator/Mask (if required): If handling powder outside of a ventilated enclosure, perform a seal check on an N95 respirator. Surgical masks are not sufficient for respiratory protection from chemical dusts.[9]
-
Eye and Face Protection: Put on safety goggles that provide a full seal around the eyes.[8] If there is a significant splash risk or powder is being handled openly, a face shield must be worn over the goggles.[10]
-
Gloves: Don the first pair of powder-free nitrile gloves.[11] Pull the cuffs of the gloves over the cuffs of the gown. Don a second pair of gloves over the first, extending the cuff further up the arm. Double gloving is required for handling hazardous drugs and compounds.[8]
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Safe Handling of Powdered Compound
The highest risk of exposure occurs when handling the compound in its powdered form due to the potential for aerosolization.[12]
-
Designated Area: All weighing and transfer of the solid compound must occur within a certified chemical fume hood, a powder-weighing station, or a glove box to control airborne particles.[7][12]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any minor spills.[12]
-
Tool Selection: Use spatulas and weigh boats to transfer powder; avoid pouring directly from the bottle, which can create dust.[12] Transfer small amounts incrementally.
-
Container Management: Keep the source container closed at all times when not actively dispensing.[12]
-
Decontamination: After handling, decontaminate the exterior of the primary container and any equipment used with a suitable solvent (e.g., 70% ethanol) before removing them from the ventilated enclosure.
PPE Doffing and Disposal Protocol
Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces. This should be performed in a designated doffing area.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown: Untie the gown. Pull it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Procedures: Immediate Response to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Go to the nearest emergency eyewash station. Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
Waste Management: A Closed-Loop System
Proper disposal prevents secondary contamination and ensures environmental compliance.
-
Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with the compound must be disposed of in a clearly labeled hazardous chemical waste container.
-
Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.
-
Spill Debris: Any materials used to clean up spills (absorbent pads, paper towels) must also be treated as hazardous waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
